4-Hydroxymethylthiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,3-thiazol-4-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NOS/c6-1-4-2-7-3-5-4/h2-3,6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVOUANKVCYEIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376816 | |
| Record name | 4-Hydroxymethylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7036-04-6 | |
| Record name | 4-Hydroxymethylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1,3-thiazol-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Hydroxymethylthiazole: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4-Hydroxymethylthiazole. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed resource for laboratory and research applications.
Chemical Properties and Structure
This compound is a heterocyclic organic compound containing a thiazole ring substituted with a hydroxymethyl group. It is primarily utilized as a key intermediate in the synthesis of various pharmaceutical compounds.[1]
Structural Information
The structural details of this compound are fundamental for understanding its reactivity and for its characterization.
| Identifier | Value |
| IUPAC Name | (1,3-Thiazol-4-yl)methanol[2] |
| CAS Number | 7036-04-6 |
| Molecular Formula | C₄H₅NOS[3][4][5] |
| SMILES | OCc1cscn1[4] |
| InChI | 1S/C4H5NOS/c6-1-4-2-7-3-5-4/h2-3,6H,1H2[2] |
| InChI Key | WQVOUANKVCYEIQ-UHFFFAOYSA-N[2] |
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| Molecular Weight | 115.15 g/mol [4][5] |
| Appearance | Off-yellow oily liquid[1] |
| Melting Point | 112-114 °C (solvent: ethyl ether, ethanol)[1] |
| Boiling Point | 85-90 °C at 0.5 mmHg[1] |
| Density | 1.339 g/cm³ (predicted)[1] |
| pKa | 13.21 (predicted)[1] |
| Storage Temperature | 2-8°C, sealed in dry conditions[1][2] |
Synthesis of this compound
The primary route for the synthesis of this compound is the reduction of an ethyl 4-thiazolecarboxylate.
Synthesis Workflow Diagram
Detailed Experimental Protocol
The following protocol is a general procedure for the synthesis of this compound from ethyl 4-thiazolecarboxylate.[1]
Materials:
-
Ethyl 4-thiazolecarboxylate
-
Lithium aluminum hydride (LiAlH₄) (1M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Sodium hydroxide (NaOH) solution (2M)
-
Water
-
Diatomaceous earth
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve ethyl 4-thiazolecarboxylate (1 equivalent) in anhydrous THF.
-
Cool the stirred solution to 0°C in an ice bath.
-
Slowly add a 1M solution of lithium aluminum hydride in THF (1.5 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Carefully quench the reaction by the sequential addition of ethyl acetate, water, and a 2M sodium hydroxide solution.
-
Filter the resulting precipitate through a pad of diatomaceous earth.
-
Concentrate the filtrate under reduced pressure to yield crude this compound.
Purification and Characterization
Purification
The crude this compound can be purified using standard laboratory techniques. Column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) is a common method. Alternatively, fractional distillation under reduced pressure can be employed for purification.
Analytical Characterization
The structure and purity of this compound are confirmed through various spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the thiazole ring and the hydroxymethyl group. The methylene protons (-CH₂OH) would likely appear as a singlet, and the protons on the thiazole ring would appear as distinct singlets in the aromatic region. For example, a published spectrum for a similar compound showed signals at δ 4.12 (s, 2H), 7.47 (s, 1H), and 9.03 (s, 1H) in DMSO-d₆.[1]
-
¹³C NMR: The carbon NMR spectrum would show distinct peaks for the carbon atoms of the thiazole ring and the hydroxymethyl group.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the functional groups present. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. C-H stretching vibrations of the thiazole ring would appear around 3100-3000 cm⁻¹. The C=N and C=C stretching vibrations of the thiazole ring are expected in the 1600-1400 cm⁻¹ region.
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (115.15 g/mol ).
Biological Activity
While this compound itself is primarily a synthetic intermediate, the thiazole moiety is a well-known pharmacophore present in numerous biologically active compounds. Thiazole derivatives have been reported to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Some thiazole analogs have been shown to act as inhibitors of enzymes such as VEGFR-2 and to interfere with processes like tubulin polymerization. However, specific biological activities or involvement in signaling pathways for this compound have not been extensively documented in the reviewed literature. Its primary role remains as a building block for the synthesis of more complex, biologically active molecules.
References
4-Hydroxymethylthiazole CAS number 7036-04-6
An In-depth Technical Guide to 4-Hydroxymethylthiazole (CAS: 7036-04-6)
Introduction
The thiazole ring is a privileged heterocyclic scaffold integral to numerous natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities including antimicrobial, antiretroviral, and anticancer properties.[1][2][3] Its unique electronic characteristics and ability to engage in diverse biological interactions make it a cornerstone in medicinal chemistry and drug design.[1][2] this compound (CAS No. 7036-04-6) is a key functionalized thiazole that serves as a critical building block in the synthesis of more complex molecular architectures.[1]
Notably, it is a pivotal intermediate in the multi-step synthesis of potent therapeutic agents, including the renowned HIV-1 protease inhibitor, Ritonavir.[1] This guide provides a comprehensive technical overview of this compound, summarizing its chemical and physical properties, detailed experimental protocols for its synthesis, key applications in drug development, and essential safety information for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is typically an off-yellow oily liquid or a low-melting solid.[4][5] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 7036-04-6 | [4][5][6][7][8] |
| Molecular Formula | C₄H₅NOS | [4][6][7] |
| Molecular Weight | 115.15 g/mol | [4][6][7] |
| IUPAC Name | (1,3-Thiazol-4-yl)methanol | [5][7][8] |
| Synonyms | 4-Thiazolemethanol, Thiazole-4-methanol | [8] |
| Melting Point | 112-114 °C | [4] |
| Boiling Point | 85-90 °C at 0.5 mmHg | [4] |
| Density (Predicted) | 1.339 ± 0.06 g/cm³ | [4] |
| Physical Form | Off-yellow oily liquid / Solid | [4][5] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [5] |
Synthesis of this compound
The most common and well-documented method for synthesizing this compound is the reduction of a 4-thiazolecarboxylate ester, such as ethyl 4-thiazolecarboxylate. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective, a safer and more manageable alternative involves a combination of sodium borohydride (NaBH₄) and aluminum chloride (AlCl₃).[1]
Experimental Protocol: Reduction of Ethyl 4-Thiazolecarboxylate
This protocol details the reduction of the ester functionality to a primary alcohol using sodium borohydride and aluminum chloride.[1]
Materials:
-
Ethyl thiazole-4-carboxylate
-
Sodium borohydride (NaBH₄)
-
Aluminum chloride (AlCl₃)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 2 M
-
Dichloromethane (DCM) or Diethyl Ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) (for quenching)
-
Brine (saturated NaCl solution)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend sodium borohydride (NaBH₄) and aluminum chloride (AlCl₃) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.
-
Addition of Ester: Slowly add a solution of ethyl thiazole-4-carboxylate in anhydrous THF to the cooled suspension dropwise. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[1]
-
Work-up:
-
Isolation:
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.[1]
-
-
Purification: Purify the crude this compound by column chromatography on silica gel or by distillation to afford the final product.[1]
Applications in Drug Development
This compound is a valuable intermediate, providing a stable and functionalized handle for building more complex molecules.[1] Its most prominent application is in the synthesis of the HIV-1 protease inhibitor Ritonavir, a potent antiretroviral drug used in the treatment of HIV/AIDS.[1]
The synthesis of Ritonavir's complex structure involves a key thiazole-containing side chain. This is often constructed by first methylating this compound via a Williamson ether synthesis to produce 4-(Methoxymethyl)thiazole.[1] This intermediate is then further elaborated and coupled with other fragments to construct the final Ritonavir framework.[1] The overall workflow highlights the importance of this compound as a foundational building block.
Visualization of Synthetic Workflow
The following diagram illustrates the logical workflow from a thiazole ester to a key precursor for Ritonavir, highlighting the central role of this compound.
Caption: Synthetic pathway to a Ritonavir precursor.
Analytical Data
Characterization of this compound is typically performed using standard spectroscopic methods.
| Technique | Data | Source |
| ¹H NMR | (DMSO-d6, 400 MHz) δ ppm: 4.12 (s, 2H, -CH₂OH), 7.47 (s, 1H, Thiazole-H), 9.03 (s, 1H, Thiazole-H) | [4] |
| ¹³C NMR | Predicted shifts: ~55-60 ppm (-CH₂OH), ~120-155 ppm (Thiazole carbons). Note: Experimental data not readily available in cited literature. | |
| IR | Expected peaks: Broad O-H stretch (~3300 cm⁻¹), C-O stretch (~1050 cm⁻¹), C=N and C=C stretches of the thiazole ring (~1500-1600 cm⁻¹). Note: Experimental data not readily available in cited literature. | |
| Mass Spec. | Expected [M+H]⁺: m/z 116.02. Note: Experimental data not readily available in cited literature. |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.[5]
| Hazard Category | GHS Information | Source(s) |
| Pictograms | GHS07 (Exclamation Mark) | [5] |
| Signal Word | Warning | [5] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [5] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |
| First Aid | Inhalation: Move victim to fresh air. If breathing is difficult, give oxygen.Skin Contact: Take off contaminated clothing and wash with soap and plenty of water.Eye Contact: Wear tightly fitting safety goggles. In case of contact, rinse cautiously with water for several minutes. | |
| Disposal | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations. |
References
- 1. 4-Methyl-5-(2-hydroxyethyl)thiazole | C6H9NOS | CID 1136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. compoundchem.com [compoundchem.com]
- 3. massbank.eu [massbank.eu]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. 4-Methylthiazole | C4H5NS | CID 12748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester [mdpi.com]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
Synthesis of 4-Hydroxymethylthiazole from Ethyl 4-Thiazolecarboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-hydroxymethylthiazole, a valuable building block in medicinal chemistry, through the reduction of ethyl 4-thiazolecarboxylate. This document details two primary reductive methodologies, employing Sodium Borohydride in conjunction with Aluminum Chloride, and the potent reducing agent Lithium Aluminium Hydride. The guide offers detailed experimental protocols, a comparative summary of quantitative data, and visual representations of the experimental workflows to aid in laboratory application.
Introduction
This compound serves as a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its structural motif is present in numerous drugs, contributing to their biological activity. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the drug development community. The reduction of the commercially available ethyl 4-thiazolecarboxylate is a common and direct route to obtain this compound. This guide explores two effective methods for this transformation, highlighting their respective procedural nuances and performance metrics.
Reductive Methodologies
The conversion of an ester to a primary alcohol is a fundamental transformation in organic synthesis. For the reduction of ethyl 4-thiazolecarboxylate, two primary methods are prevalent: the use of Sodium Borohydride activated by a Lewis acid, and the more powerful Lithium Aluminium Hydride.
Method 1: Sodium Borohydride and Aluminum Chloride
Sodium borohydride (NaBH₄) itself is generally not reactive enough to reduce esters. However, its reductive capabilities can be significantly enhanced by the addition of a Lewis acid, such as aluminum chloride (AlCl₃). This combination forms a more potent reducing species, capable of efficiently converting the ester to the corresponding alcohol.
Method 2: Lithium Aluminium Hydride (LiAlH₄)
Lithium aluminium hydride (LiAlH₄) is a powerful and versatile reducing agent capable of reducing a wide range of functional groups, including esters.[1] It is known for its high reactivity and typically provides excellent yields. However, its handling requires stringent anhydrous conditions due to its violent reaction with water.
Experimental Protocols
Protocol 1: Reduction with Sodium Borohydride and Aluminum Chloride
This protocol is adapted from established procedures for the reduction of thiazole esters.
Materials:
-
Ethyl 4-thiazolecarboxylate
-
Sodium borohydride (NaBH₄)
-
Aluminum chloride (AlCl₃)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
2 M Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium borohydride (4.0 equivalents) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add aluminum chloride (1.3 equivalents) portion-wise at 0 °C.
-
After the addition is complete, stir the mixture at room temperature for 15 minutes.
-
Cool the reaction mixture to 0 °C and add a solution of ethyl 4-thiazolecarboxylate (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 1 M HCl.
-
Adjust the pH of the aqueous layer to approximately 8-9 with a 2 M NaOH solution.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Protocol 2: Reduction with Lithium Aluminium Hydride
This protocol is a general procedure for the reduction of esters using LiAlH₄ and should be performed with extreme caution in a fume hood.
Materials:
-
Ethyl 4-thiazolecarboxylate
-
Lithium aluminium hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
15% aqueous Sodium Hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and magnetic stirrer, place a suspension of LiAlH₄ (1.5 - 2.0 equivalents) in anhydrous diethyl ether or THF under an inert atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve ethyl 4-thiazolecarboxylate (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the reaction temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and quench the excess LiAlH₄ by the slow and careful dropwise addition of ethyl acetate, followed by the sequential and cautious addition of water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture vigorously for 30 minutes until a granular precipitate is formed.
-
Filter the solid through a pad of Celite® and wash the filter cake thoroughly with diethyl ether or THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
If necessary, purify the product by vacuum distillation or column chromatography.
Data Presentation
The following table summarizes the typical quantitative data for the synthesis of this compound from ethyl 4-thiazolecarboxylate using the described methods. Please note that yields and purity can vary depending on the reaction scale and optimization of conditions.
| Parameter | Method 1: NaBH₄ / AlCl₃ | Method 2: LiAlH₄ |
| Reducing Agent | Sodium Borohydride / Aluminum Chloride | Lithium Aluminium Hydride |
| Solvent | Tetrahydrofuran (THF) | Diethyl ether or THF |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours | 1 - 3 hours |
| Typical Yield | 75 - 85% | 85 - 95% |
| Purity | >95% (after chromatography) | >97% (after purification) |
| Work-up | Acidic quench followed by basification and extraction | Careful sequential addition of water and base, filtration |
| Safety Considerations | Moisture sensitive, hydrogen evolution during quench | Pyrophoric, reacts violently with water, requires strict anhydrous conditions |
Mandatory Visualization
The following diagrams illustrate the logical workflow of the experimental protocols.
Caption: Experimental Workflow for NaBH₄/AlCl₃ Reduction.
Caption: Experimental Workflow for LiAlH₄ Reduction.
References
An In-depth Technical Guide to (1,3-Thiazol-4-yl)methanol for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of (1,3-thiazol-4-yl)methanol, a key heterocyclic compound with significant applications in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, a verified synthesis protocol, and its role as a versatile building block in the creation of novel therapeutic agents.
Chemical Identity and Nomenclature
The compound commonly known as 4-Hydroxymethylthiazole is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) as (1,3-thiazol-4-yl)methanol .[1][2][3] This nomenclature accurately describes the structure, which consists of a thiazole ring with a hydroxymethyl group attached at the fourth position.
For clarity and comprehensive reference, a list of its common synonyms is provided below:
Physicochemical Properties
A thorough understanding of the physicochemical properties of (1,3-thiazol-4-yl)methanol is crucial for its application in synthesis and drug design. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₄H₅NOS | [1][4] |
| Molecular Weight | 115.15 g/mol | [5] |
| CAS Number | 7036-04-6 | [1][4] |
| Appearance | Off-yellow oily liquid | [6] |
| Melting Point | 112-114 °C | |
| Boiling Point | 85-90 °C at 0.5 mmHg | |
| Density | 1.339 ± 0.06 g/cm³ (Predicted) | |
| pKa | 13.21 ± 0.10 (Predicted) | |
| InChI Key | WQVOUANKVCYEIQ-UHFFFAOYSA-N |
Synthesis of (1,3-Thiazol-4-yl)methanol
The synthesis of (1,3-thiazol-4-yl)methanol is a critical process for its utilization in further chemical transformations. A reliable and efficient method involves the reduction of ethyl 4-thiazolecarboxylate.
Experimental Protocol: Reduction of Ethyl 4-thiazolecarboxylate
This protocol details the laboratory-scale synthesis of (1,3-thiazol-4-yl)methanol.
Materials:
-
Ethyl 4-thiazolecarboxylate
-
Lithium aluminum hydride (LiAlH₄) (1M solution in Tetrahydrofuran)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Water
-
2M Sodium hydroxide solution
-
Diatomaceous earth (e.g., Celite®)
-
Standard laboratory glassware and magnetic stirrer
-
Ice bath
Procedure:
-
To a stirred solution of ethyl 4-thiazolecarboxylate (224 mg) in anhydrous tetrahydrofuran (4 mL) at 0 °C (ice bath), slowly add a 1M solution of lithium aluminum hydride in tetrahydrofuran (1.5 mL) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1 hour.
-
Carefully quench the reaction by the sequential addition of ethyl acetate (20 mL), water (1 mL), 2M sodium hydroxide solution (2 mL), and finally water (3 mL).
-
A precipitate will form. Remove the solid by filtration through a pad of diatomaceous earth.
-
Wash the filter cake with additional ethyl acetate.
-
Combine the filtrate and washings, and concentrate the solution under reduced pressure to yield the crude product.
-
The resulting (1,3-thiazol-4-yl)methanol (150 mg, 92% yield) can be further purified if necessary, though it is often of sufficient purity for subsequent steps.
Characterization Data:
-
¹H NMR (DMSO-d₆): δ 4.12 (s, 2H), 7.47 (s, 1H), 9.03 (s, 1H).[6]
Logical Workflow for the Synthesis of (1,3-Thiazol-4-yl)methanol
The following diagram illustrates the key steps and reagents involved in the synthesis of (1,3-thiazol-4-yl)methanol from ethyl 4-thiazolecarboxylate.
Caption: Synthesis of (1,3-Thiazol-4-yl)methanol.
Biological Significance and Applications
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. This heterocyclic motif is a key component in a wide range of therapeutic agents, including antibacterial, antifungal, anti-inflammatory, and anticancer drugs. (1,3-Thiazol-4-yl)methanol serves as a crucial intermediate in the synthesis of more complex thiazole-containing molecules, enabling the exploration of novel chemical space in drug discovery programs. Its hydroxymethyl group provides a reactive handle for further functionalization, allowing for the facile introduction of diverse substituents to modulate the biological activity and pharmacokinetic properties of the resulting compounds.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole - Google Patents [patents.google.com]
- 4. CN101560195A - Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole - Google Patents [patents.google.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound CAS#: 7036-04-6 [m.chemicalbook.com]
The Multifaceted Biological Activities of Thiazole Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry. Its unique structural features allow for diverse chemical modifications, leading to a vast library of derivatives with a wide spectrum of biological activities. Thiazole-containing compounds are found in numerous natural products and FDA-approved drugs, highlighting their therapeutic significance.[1][2][3][4][5][6] This technical guide provides an in-depth overview of the significant biological activities of thiazole derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.
Anticancer Activity
Thiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[7][8][9][10][11][12][13] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[14][15][16][17][18][19]
Quantitative Anticancer Activity Data
The anticancer efficacy of various thiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. Below is a summary of the reported IC50 values for selected thiazole derivatives against different cancer cell lines.
| Compound ID/Class | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Citation |
| Thiazole Derivative 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 | [7] |
| HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | [7] | |
| Benzothiazole Derivative 19 | MCF-7 (Breast) | 0.30–0.45 | - | - | [14] |
| U87 MG (Glioblastoma) | 0.30–0.45 | - | - | [14] | |
| A549 (Lung) | 0.30–0.45 | - | - | [14] | |
| HCT116 (Colon) | 0.30–0.45 | - | - | [14] | |
| Thiazole-Naphthalene 5b | MCF-7 (Breast) | 0.48 ± 0.03 | Cisplatin | - | [10] |
| A549 (Lung) | 0.97 ± 0.13 | Cisplatin | - | [10] | |
| 2,4-disubstituted-1,3-thiazole 8 | MCF-7 (Breast) | 3.36 ± 0.06 µg/ml | Staurosporine | 5.25 µg/ml | [13] |
| Arylidene-hydrazinyl-thiazole 4m | Various | 1.69 - 2.2 | - | - | [12] |
Mechanism of Action: PI3K/AKT/mTOR Signaling Pathway Inhibition
A significant number of anticancer thiazole derivatives exert their effects by targeting the Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[14][15][18][19][20] Thiazole derivatives can inhibit key kinases in this pathway, leading to the induction of apoptosis and suppression of tumor growth.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by thiazole derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[3][21][22]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Thiazole derivative stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the thiazole derivative in complete culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the compound concentration to determine the IC50 value.
Antimicrobial Activity
Thiazole derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[23][24][25] Their mechanisms of action often involve the inhibition of essential microbial enzymes.
Quantitative Antimicrobial Activity Data
The antimicrobial potency of thiazole derivatives is commonly expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound ID/Class | Microorganism | MIC (µg/mL) | Reference Drug | Reference MIC (µg/mL) | Citation |
| Thiazolyl-Triazole Schiff Base B10 | Listeria monocytogenes | < Ciprofloxacin | Ciprofloxacin | - | [24] |
| Thiazolyl-Triazole Schiff Bases B5, B6, B11-15 | Pseudomonas aeruginosa | < Ciprofloxacin | Ciprofloxacin | - | [24] |
| 4,5,6,7-tetrahydrobenzo[d]thiazole analogs | Staphylococcus aureus | nanomolar range | - | - | [26] |
| Escherichia coli | nanomolar range | - | - | [26] |
Mechanism of Action: DNA Gyrase Inhibition
A key target for antibacterial thiazole derivatives is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[23][24][25][26][27] By inhibiting DNA gyrase, these compounds prevent the relaxation of supercoiled DNA, leading to the cessation of DNA synthesis and ultimately bacterial cell death.
Caption: Inhibition of bacterial DNA gyrase by thiazole derivatives.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[2][16][17][28][29]
Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that inhibits visible growth after incubation.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Thiazole derivative stock solution
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare Antimicrobial Dilutions: Prepare serial two-fold dilutions of the thiazole derivative in the broth medium directly in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to match a 0.5 McFarland standard.
-
Inoculation: Inoculate each well containing the antimicrobial dilution with the standardized inoculum. Include a growth control (no antimicrobial) and a sterility control (no inoculum).
-
Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.
Anti-inflammatory Activity
Thiazole derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential in treating various inflammatory disorders.[5][30][31][32] Their mechanisms of action often involve the modulation of key inflammatory pathways and the inhibition of pro-inflammatory enzymes.
Quantitative Anti-inflammatory Activity Data
The anti-inflammatory activity of thiazole derivatives can be assessed in various in vivo and in vitro models. The data below is from the carrageenan-induced paw edema model, where a reduction in paw volume indicates anti-inflammatory effect.
| Compound ID/Class | Dose | Paw Edema Inhibition (%) | Reference Drug | Reference Inhibition (%) | Citation |
| Benzothiazole Derivative BMP326 | 20 µM | Significant inhibition of NO production | - | - | [5] |
| Thiazolyl-carbonyl-thiosemicarbazides Th-1-8 | - | Lowered bone marrow acute phase response | - | - | [32] |
Mechanism of Action: NF-κB Signaling Pathway Inhibition
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in regulating the inflammatory response.[5][30] Upon activation by inflammatory stimuli, NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including cytokines and enzymes like COX-2 and iNOS. Certain thiazole derivatives can inhibit this pathway, thereby reducing the production of inflammatory mediators.
Caption: Inhibition of the NF-κB signaling pathway by thiazole derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
This is a widely used in vivo model to screen for acute anti-inflammatory activity.[6][9][33][34][35]
Principle: Subplantar injection of carrageenan into a rodent's paw induces a localized inflammatory response characterized by edema. The anti-inflammatory effect of a compound is measured by its ability to reduce this swelling.
Materials:
-
Rats or mice
-
Carrageenan solution (1% in saline)
-
Thiazole derivative formulation
-
Plethysmometer or digital calipers
-
Reference anti-inflammatory drug (e.g., indomethacin)
Procedure:
-
Animal Grouping and Fasting: Acclimatize animals and fast them overnight before the experiment.
-
Compound Administration: Administer the thiazole derivative or the reference drug to the respective animal groups, typically via oral or intraperitoneal routes.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) post-compound administration, inject carrageenan solution into the subplantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer or paw thickness with calipers at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.
Antiviral Activity
Several thiazole derivatives have been reported to possess significant antiviral activity against a range of viruses, including influenza virus, coronaviruses, and hepatitis viruses.[8][36][37][38]
Quantitative Antiviral Activity Data
The antiviral efficacy is often determined by the 50% effective concentration (EC50), which is the concentration of the compound that reduces the viral effect (e.g., plaque formation) by 50%.
| Compound ID/Class | Virus | EC50 (µM) | Reference Drug | Reference EC50 (µM) | Citation |
| Umifenovir | Influenza Virus | Varies | - | - | [36] |
| Thiazole Derivatives | Human Coronaviruses (229E, OC43, NL63) | Varies | - | - | [8] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for evaluating the efficacy of antiviral compounds.[8][36][37][38][39]
Principle: This assay quantifies the reduction in the number of viral plaques in a cell monolayer in the presence of a test compound. A plaque is a localized area of cell death caused by viral infection.
Materials:
-
Susceptible host cell line
-
Virus stock of known titer
-
Thiazole derivative
-
Cell culture medium
-
Overlay medium (containing agarose or methylcellulose)
-
Staining solution (e.g., crystal violet)
-
6-well or 12-well plates
Procedure:
-
Cell Monolayer Preparation: Seed a suitable host cell line into plates to form a confluent monolayer.
-
Virus Adsorption: Infect the cell monolayers with a known amount of virus for a short period to allow for viral attachment.
-
Compound Treatment: Remove the virus inoculum and add an overlay medium containing different concentrations of the thiazole derivative.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: After incubation, fix and stain the cells. Plaques will appear as clear zones against a background of stained, viable cells.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque inhibition for each compound concentration relative to the virus control to determine the EC50 value.
Antidiabetic Activity
Thiazole derivatives, particularly the thiazolidinedione class, are well-known for their antidiabetic properties.[4][40][41][42][43][44][45] They primarily act as insulin sensitizers, improving glucose uptake and utilization in peripheral tissues.
Quantitative Antidiabetic Activity Data
The in vitro antidiabetic activity of thiazole derivatives can be evaluated by their ability to inhibit enzymes like α-glucosidase or by their agonistic activity on PPARγ.
| Compound ID/Class | Target | IC50/EC50 | Reference Drug | Reference Value | Citation |
| Thiazolidinedione Derivatives | PPARγ | Varies | Pioglitazone | Varies | [40][42] |
| Plant Extracts | α-glucosidase | 198 µg/mL (IC50) | - | - | [44] |
Mechanism of Action: PPARγ Agonism
Thiazolidinediones exert their antidiabetic effects by acting as potent agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor primarily expressed in adipose tissue.[40][41][43][45] Activation of PPARγ modulates the expression of genes involved in glucose and lipid metabolism, leading to increased insulin sensitivity.
Caption: Mechanism of action of thiazolidinediones as PPARγ agonists.
Experimental Protocol: α-Glucosidase Inhibition Assay
This in vitro assay is used to screen for compounds that can inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.[1][4][44][46][47]
Principle: α-glucosidase hydrolyzes a substrate (e.g., p-nitrophenyl-α-D-glucopyranoside) to produce a colored product (p-nitrophenol). The inhibitory activity of a compound is determined by measuring the decrease in the rate of this colorimetric reaction.
Materials:
-
α-glucosidase enzyme solution
-
Substrate solution (p-nitrophenyl-α-D-glucopyranoside)
-
Phosphate buffer (pH 6.8)
-
Thiazole derivative solution
-
Sodium carbonate solution
-
96-well plate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add the phosphate buffer, the thiazole derivative solution at various concentrations, and the α-glucosidase enzyme solution.
-
Pre-incubation: Incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C.
-
Initiate Reaction: Add the substrate solution to each well to start the reaction.
-
Incubation: Incubate the plate for a defined time (e.g., 20-30 minutes) at 37°C.
-
Stop Reaction: Stop the reaction by adding sodium carbonate solution.
-
Absorbance Measurement: Measure the absorbance of the yellow-colored p-nitrophenol at 405 nm.
-
Data Analysis: Calculate the percentage of α-glucosidase inhibition for each concentration of the test compound and determine the IC50 value.
The thiazole ring represents a privileged scaffold in drug discovery, with its derivatives demonstrating a remarkable diversity of biological activities. This guide has provided a comprehensive overview of the anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties of thiazole-based compounds. The presented quantitative data, detailed experimental protocols, and mechanistic pathway diagrams offer a valuable resource for researchers and scientists in the field. The continued exploration of the chemical space around the thiazole nucleus holds significant promise for the development of novel and effective therapeutic agents to address a wide range of human diseases.
References
- 1. In vitro α-glucosidase inhibitory assay [protocols.io]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]
- 8. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 17. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. WO2007129044A1 - Thiazole derivatives and their use as anti-tumour agents - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. hospitalpharmajournal.com [hospitalpharmajournal.com]
- 24. mdpi.com [mdpi.com]
- 25. ijpcat.com [ijpcat.com]
- 26. sysbiol.brc.hu [sysbiol.brc.hu]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Broth Microdilution | MI [microbiology.mlsascp.com]
- 29. protocols.io [protocols.io]
- 30. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 31. discovery.researcher.life [discovery.researcher.life]
- 32. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. benchchem.com [benchchem.com]
- 34. inotiv.com [inotiv.com]
- 35. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 36. benchchem.com [benchchem.com]
- 37. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 38. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 39. benchchem.com [benchchem.com]
- 40. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 41. Experimental approaches to study PPAR gamma agonists as antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 42. Thiazolidine-2,4-diones derivatives as PPAR-γ agonists: synthesis, molecular docking, in vitro and in vivo antidiabetic activity with hepatotoxicity risk evaluation and effect on PPAR-γ gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 43. Targeting PPAR-γ to design and synthesize antidiabetic thiazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 44. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 45. Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 46. bio-protocol.org [bio-protocol.org]
- 47. alpha-Glucosidase Inhibitor Screening Kit (Colorimetric) | Abcam [abcam.com]
4-Hydroxymethylthiazole molecular weight and formula
An In-depth Technical Guide to 4-Hydroxymethylthiazole for Researchers and Drug Development Professionals
Introduction
This compound is a heterocyclic organic compound that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and pharmaceutical sciences. As a functionalized thiazole, it serves as a versatile building block and a key intermediate in the synthesis of a wide array of biologically active molecules and approved pharmaceuticals.[1][2] The thiazole ring itself is a privileged scaffold, present in numerous FDA-approved drugs, and its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3]
This technical guide provides a comprehensive overview of this compound, detailing its molecular characteristics, synthesis protocols, biological activities, and applications in drug development. The information is tailored for researchers, scientists, and professionals engaged in chemical synthesis and drug discovery.
Core Molecular and Physicochemical Properties
The fundamental properties of this compound are summarized below. This data provides a foundational understanding of the compound's chemical identity and physical characteristics.
| Property | Value | Reference |
| Molecular Formula | C4H5NOS | [][5][6][7] |
| Molecular Weight | 115.15 g/mol | [][5][6] |
| CAS Number | 7036-04-6 | [][5][6] |
| IUPAC Name | (1,3-thiazol-4-yl)methanol | [] |
| Synonyms | Thiazole-4-methanol, 4-thiazolemethanol | [7] |
| SMILES | C1=C(N=CS1)CO | [] |
| InChI | InChI=1S/C4H5NOS/c6-1-4-2-7-3-5-4/h2-3,6H,1H2 | [] |
| Melting Point | 112-114 °C | [6] |
| Boiling Point | 85-87 °C @ 0.3 mmHg | [6] |
| Purity | ≥97% | [5] |
| Topological Polar Surface Area (TPSA) | 33.12 Ų | [5] |
| LogP | 0.6354 | [5] |
Synthesis of this compound
The primary route for synthesizing this compound involves the reduction of an ester, typically ethyl 4-thiazolecarboxylate. Below are two common experimental protocols for this conversion.
Experimental Protocol 1: Reduction with Lithium Aluminum Hydride (LAH)
This method is a highly effective and common procedure for ester reduction.
Materials:
-
Ethyl 4-thiazolecarboxylate
-
Lithium aluminum hydride (LiAlH₄), 1M solution in tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
2M Sodium hydroxide (NaOH) solution
-
Water
-
Diatomaceous earth (Celite)
Procedure: [6]
-
To a stirred solution of ethyl 4-thiazolecarboxylate (224 mg) in anhydrous THF (4 mL) at 0 °C, slowly add a 1M solution of lithium aluminum hydride in THF (1.5 mL) dropwise.
-
Allow the reaction mixture to naturally warm to room temperature and continue stirring for 1 hour.
-
Carefully quench the reaction by sequentially adding ethyl acetate (20 mL), water (1 mL), 2M sodium hydroxide solution (2 mL), and finally water (3 mL).
-
Filter the resulting precipitate through a pad of diatomaceous earth.
-
Concentrate the filtrate under reduced pressure to yield this compound. (Reported yield: 150 mg, 92%).[6]
Experimental Protocol 2: Reduction with Sodium Borohydride and Aluminum Chloride
This protocol offers a safer alternative to using the highly reactive lithium aluminum hydride.[8][9]
Materials:
-
Ethyl 4-thiazolecarboxylate
-
Sodium borohydride (NaBH₄)
-
Aluminum chloride (AlCl₃)
-
Anhydrous Tetrahydrofuran (THF) or Monoglyme
-
Ice
-
Concentrated Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
Procedure: [9]
-
Charge a reaction vessel with monoglyme (200 mL) and cool to -10 °C.
-
Add sodium borohydride (44.0 g) in one portion at -10 °C and stir for 15 minutes.
-
Slowly add aluminum chloride (50.0 g) over 1 hour, maintaining the temperature between -10 °C and +5 °C. Stir for an additional 30 minutes at 0 °C.
-
Add ethyl 4-thiazolecarboxylate (100.0 g) over 1 hour, keeping the temperature between 0-15 °C.
-
Stir the reaction mixture at 15-25 °C for 4 hours, monitoring progress by HPLC.
-
Pour the reaction mixture into a mixture of ice (500 g) and concentrated HCl (200 mL) and stir for 30 minutes.
-
Concentrate the mixture at 50-60 °C to remove organic solvents and cool to 5 °C.
-
Adjust the pH to 12.5 with sodium hydroxide solution at 5-15 °C and then heat to 45 °C.
-
Extract the aqueous layer with THF (4 x 250 mL).
-
Combine the organic layers, treat with charcoal at 45 °C, and distill off the THF to yield the final product.
Caption: General workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
While this compound is primarily a synthetic intermediate, its core thiazole structure is associated with significant biological activities. Analogs and derivatives have shown notable efficacy as anticancer and antimicrobial agents.[3][10]
Anticancer Activity: Inhibition of VEGFR-2 and Tubulin Polymerization
Analogs of 4-(Methoxymethyl)thiazole, a direct derivative, have demonstrated potent anticancer properties by targeting two key cellular processes: angiogenesis and mitosis.[10]
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical receptor tyrosine kinase that mediates angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis. By inhibiting VEGFR-2, these thiazole derivatives can disrupt the tumor's blood supply.[10]
-
Tubulin Polymerization Disruption: Tubulin is the protein subunit of microtubules, which are vital for forming the mitotic spindle during cell division. Thiazole analogs can disrupt microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase and subsequent programmed cell death (apoptosis).[10]
Caption: Inhibition of the VEGFR-2 signaling pathway by thiazole derivatives.
Caption: Mechanism of cell cycle arrest via tubulin polymerization disruption.
Antimicrobial and Antifungal Activity
Thiazole derivatives have also been explored for their efficacy against various microbial and fungal pathogens.[2][10] The mechanism often involves the inhibition of essential enzymes or disruption of cellular structures specific to the pathogen.
A standard method for evaluating this activity is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: MIC Determination [10]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.
-
Serial Dilutions: Serially dilute the test compounds in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Incubation: Incubate the plate under conditions (temperature, time) appropriate for the specific microorganism's growth.
-
MIC Determination: The MIC is the lowest concentration of the compound that results in the complete inhibition of visible microbial growth.
Application in Drug Development: A Key Synthetic Intermediate
This compound's primary value lies in its role as a versatile intermediate for constructing more complex molecules.[1][6] Its hydroxyl group provides a reactive handle for further chemical modifications, such as etherification or conversion to a leaving group for nucleophilic substitution.
Case Study: Synthesis of Ritonavir
A prominent example of its application is in the synthesis of Ritonavir, a potent HIV-1 protease inhibitor.[8] While not used directly, its methylated derivative, 4-(Methoxymethyl)thiazole, is a key building block for a side chain of the drug. The synthesis involves the methylation of this compound, followed by further functionalization and coupling to the main drug scaffold.[8]
Caption: Logical relationship of this compound as a precursor in Ritonavir synthesis.
Conclusion
This compound is a compound of significant utility in synthetic and medicinal chemistry. Its straightforward synthesis and the reactivity of its functional group make it an invaluable precursor for the development of complex pharmaceutical agents. The established biological activities of the broader thiazole class, particularly in oncology and infectious diseases, continue to inspire the use of intermediates like this compound in the design and discovery of novel therapeutics. This guide provides the core technical information necessary for researchers to effectively utilize this important chemical entity in their work.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound CAS#: 7036-04-6 [m.chemicalbook.com]
- 7. pschemicals.com [pschemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. CA2483482A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
Spectroscopic Data of 4-Hydroxymethylthiazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxymethylthiazole (CAS No: 35265-04-4), a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this molecule.
Spectroscopic Data Summary
¹H NMR (Proton NMR) Data (Predicted)
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~8.75 | d | 1H | H-2 (Thiazole) |
| ~7.20 | d | 1H | H-5 (Thiazole) |
| ~4.80 | s | 2H | -CH₂-OH |
| ~2.50 (broad) | s | 1H | -OH |
Note: The chemical shift of the hydroxyl proton (-OH) is variable and dependent on concentration, temperature, and solvent.
¹³C NMR (Carbon-13 NMR) Data (Predicted)
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ) (ppm) | Assignment |
| ~155.0 | C-2 (Thiazole) |
| ~150.0 | C-4 (Thiazole) |
| ~115.0 | C-5 (Thiazole) |
| ~60.0 | -CH₂-OH |
IR (Infrared) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Broad, Strong | O-H stretch (alcohol) |
| 3120 - 3080 | Medium | C-H stretch (aromatic) |
| ~1580, ~1470, ~1380 | Medium-Weak | C=C, C=N stretching (thiazole ring) |
| 1050 - 1000 | Strong | C-O stretch (primary alcohol) |
MS (Mass Spectrometry) Data (Predicted)
Ionization Method: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Assignment |
| 115 | High | [M]⁺ (Molecular Ion) |
| 114 | Moderate | [M-H]⁺ |
| 86 | Moderate | [M-CHO]⁺ or [M-H-CO]⁺ |
| 85 | High | [M-CH₂O]⁺ |
| 58 | Moderate | [C₂H₂NS]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Weighing: Accurately weigh approximately 5-20 mg of the solid this compound sample.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[1] The solvent should contain a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
-
Filtration (Optional): If any solid particles are present, filter the solution through a small plug of glass wool in the pipette to prevent shimming issues.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Number of Scans: 8 to 16 scans are typically sufficient for good signal-to-noise.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: Approximately 2-4 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Perform baseline correction.
-
Calibrate the chemical shift scale to the TMS signal at 0 ppm.
-
Integrate the peaks to determine the relative number of protons.
-
-
Instrument Setup: Use the same sample prepared for ¹H NMR.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[2]
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
-
Data Processing:
-
Apply Fourier transformation, phasing, and baseline correction as with ¹H NMR.
-
Calibrate the spectrum using the solvent signal (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample and KBr Preparation: Gently grind 1-2 mg of the solid this compound sample to a fine powder using an agate mortar and pestle. Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) and mix thoroughly.[3]
-
Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes to form a transparent or translucent pellet.[4]
-
Background Spectrum: Record a background spectrum of the empty sample compartment.
-
Sample Spectrum: Place the KBr pellet in the spectrometer's sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.[5]
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer's ion source, typically via a direct insertion probe.
-
Vaporization: Gently heat the probe to vaporize the sample into the gas phase within the ion source.[6]
-
Ionization: Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV). This will cause the molecules to ionize and fragment.[6]
-
Mass Analysis: The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).[7]
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.
-
Data Analysis: Identify the molecular ion peak ([M]⁺) and analyze the fragmentation pattern to gain structural information.[8]
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using the spectroscopic techniques described.
References
- 1. NMR Spectroscopy [www2.chemistry.msu.edu]
- 2. benchchem.com [benchchem.com]
- 3. shimadzu.com [shimadzu.com]
- 4. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. uni-saarland.de [uni-saarland.de]
4-Hydroxymethylthiazole: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Hydroxymethylthiazole. The information is intended to support researchers, scientists, and professionals in the pharmaceutical and chemical industries in ensuring the integrity and shelf-life of this compound for research and development purposes. Due to the limited availability of specific public data on the stability of this compound, this guide combines information from safety data sheets with general principles of stability testing as outlined by major regulatory bodies.
Storage and Handling
Proper storage and handling are critical to maintaining the quality of this compound.
Recommended Storage Conditions
To ensure the stability of this compound, it is recommended to store it under the following conditions, as compiled from various supplier safety data sheets.
| Parameter | Recommended Condition | Source |
| Temperature | 2-8°C | [1] |
| Atmosphere | Store in a dry, well-ventilated place. Keep container tightly closed. | [2][3] |
| Light | While not explicitly stated, protection from light is a general good practice for chemical storage. | |
| Container | Store in the original, tightly-closed container. | [3][4] |
Handling Precautions
When working with this compound, it is essential to follow standard laboratory safety protocols to minimize exposure and ensure safe handling.
-
Ventilation: Use only in a well-ventilated area or outdoors.[2][4]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling.[4]
Stability Profile
Detailed public data on the chemical stability and degradation pathways of this compound is limited. Safety Data Sheets often state "no data available" for reactivity and stability under specific conditions.[2] However, the general structure of the molecule suggests potential susceptibility to oxidation and other degradation pathways common to thiazole derivatives and alcohols.
Potential Degradation Pathways
While specific degradation products for this compound have not been publicly documented, a hypothetical degradation workflow can be conceptualized based on the functional groups present in the molecule. Stress conditions such as oxidation, hydrolysis (at varying pH), and photolysis could potentially lead to the degradation of the compound.
References
An In-Depth Technical Guide on the Safety and Handling of 4-Hydroxymethylthiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data and handling precautions for 4-Hydroxymethylthiazole (CAS No. 7036-04-6). The information presented is intended to inform researchers, scientists, and professionals in the drug development field on the potential hazards, safe handling procedures, and emergency responses associated with this compound. Due to the limited availability of direct quantitative toxicological data for this compound, this guide incorporates data from structurally similar analogs, namely 4-methylthiazole and 5-(2-hydroxyethyl)-4-methylthiazole, to provide a more complete safety profile. It is imperative to handle this chemical with caution and adhere to the safety protocols outlined herein.
Chemical and Physical Properties
A foundational understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₄H₅NOS | [1][2][3] |
| Molecular Weight | 115.15 g/mol | [1][2][3] |
| Appearance | Off-yellow oily liquid | [4] |
| Melting Point | 112-114 °C | [4] |
| Boiling Point | 85-90 °C at 0.5 mmHg | [4] |
| Storage Temperature | 2-8°C | [4][5] |
| Purity | ≥97% | [1][3] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its irritant properties.
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictogram:
Toxicological Data (Analog Data)
Acute Oral Toxicity of 4-Methylthiazole
| Test Species | Route | LD50 | Source |
| Mouse | Oral | 360 µL/kg | [1][6] |
| Rat | Oral | 930 mg/kg | [7] |
Irritation Data for Structural Analogs
| Compound | Hazard | Classification | Source |
| 4-Methylthiazole | Skin Irritation | Category 2 | [1] |
| 4-Methylthiazole | Eye Irritation | Category 2 | [1] |
| 5-(2-Hydroxyethyl)-4-methylthiazole | Skin Irritation | Causes skin irritation | [8][9] |
| 5-(2-Hydroxyethyl)-4-methylthiazole | Eye Irritation | Causes serious eye irritation | [8][9] |
| 5-(2-Hydroxyethyl)-4-methylthiazole | Respiratory Irritation | May cause respiratory irritation | [8][9] |
Experimental Protocols for Hazard Assessment
The following are detailed methodologies based on OECD guidelines for assessing the key hazards identified for this compound and its analogs.
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
Objective: To determine the potential of a substance to cause skin irritation or corrosion.
Methodology:
-
Test Animal: Albino rabbit.
-
Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.
-
Application: A dose of 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small area (approximately 6 cm²) of the clipped skin and covered with a gauze patch and non-irritating tape.
-
Exposure: The exposure duration is typically 4 hours.
-
Observation: After the exposure period, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored.
-
Endpoint: The mean scores for erythema and edema are calculated for each animal. The substance is classified based on these scores and the reversibility of the observed effects.
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
Objective: To assess the potential of a substance to cause eye irritation or serious eye damage.
Methodology:
-
Test Animal: Albino rabbit.
-
Procedure: A single dose of 0.1 mL of a liquid or 0.1 g of a solid is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.
-
Observation: The eyes are examined for signs of irritation, including redness of the conjunctiva, swelling (chemosis), and corneal opacity, at 1, 24, 48, and 72 hours after instillation. The severity of the reactions is scored.
-
Endpoint: The substance is classified based on the severity and reversibility of the ocular lesions observed.
Acute Oral Toxicity (LD50 Determination)
Objective: To determine the median lethal dose (LD50) of a substance when administered orally.
Methodology:
-
Test Animal: Typically rats or mice.
-
Procedure: The test substance is administered in a single dose by gavage to a group of animals. Several dose levels are used with a sufficient number of animals at each level.
-
Observation: The animals are observed for mortality and clinical signs of toxicity for a period of 14 days.
-
Endpoint: The LD50 value is calculated statistically as the dose that is lethal to 50% of the test animals.
Handling Precautions and Personal Protective Equipment (PPE)
Strict adherence to safety protocols is mandatory when handling this compound.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If working outside a fume hood or if there is a risk of generating aerosols, use a NIOSH-approved respirator with an organic vapor cartridge.
General Hygiene
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
-
Remove contaminated clothing and wash it before reuse.
First-Aid Measures
In case of exposure, immediate medical attention is crucial.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials. Keep at the recommended storage temperature of 2-8°C.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Logical Workflow for Handling this compound
The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of Hazardous Chemicals.
Conclusion
This compound is a valuable compound for research and development, but it must be handled with appropriate caution due to its irritant properties. This guide has summarized the available safety information, including data from structural analogs, to provide a comprehensive overview for laboratory personnel. By understanding the potential hazards, implementing proper handling procedures, and being prepared for emergencies, researchers can work safely with this chemical. Continuous vigilance and adherence to established safety protocols are paramount to ensuring a safe laboratory environment.
References
- 1. fishersci.com [fishersci.com]
- 2. mdpi.com [mdpi.com]
- 3. hmdb.ca [hmdb.ca]
- 4. aurochemicals.com [aurochemicals.com]
- 5. WHO | JECFA [apps.who.int]
- 6. 4-Methylthiazole | CAS#:693-95-8 | Chemsrc [chemsrc.com]
- 7. 4-methyl thiazole, 693-95-8 [thegoodscentscompany.com]
- 8. synerzine.com [synerzine.com]
- 9. echemi.com [echemi.com]
The Influence of 4-Position Substituents on the Reactivity of the Thiazole Ring: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. Its reactivity is of paramount importance in the synthesis of novel derivatives and in understanding their metabolic fate. This technical guide provides an in-depth analysis of the reactivity of the thiazole ring in 4-substituted derivatives. It explores the influence of various substituents at the 4-position on key chemical transformations including electrophilic and nucleophilic substitutions, metallation, and ring-opening reactions. This document summarizes available quantitative data, presents detailed experimental protocols for seminal reactions, and visualizes the engagement of 4-substituted thiazole derivatives in critical biological signaling pathways.
Introduction
The 1,3-thiazole is an aromatic five-membered heterocycle containing sulfur and nitrogen atoms. This arrangement results in a unique electronic distribution within the ring, governing its chemical behavior. The electron density is highest at the C5 position, making it the most susceptible to electrophilic attack. Conversely, the C2 position is the most electron-deficient and, therefore, prone to deprotonation by strong bases and subsequent nucleophilic attack. The C4 position is generally considered to be of intermediate reactivity.[1][2]
The introduction of a substituent at the 4-position significantly modulates this inherent reactivity. Both the electronic (electron-donating or -withdrawing) and steric properties of the 4-substituent can influence the rate and regioselectivity of subsequent reactions on the thiazole ring. Understanding these effects is crucial for the rational design and synthesis of new thiazole-containing compounds with desired pharmacological properties.
Influence of 4-Substituents on Reactivity: A Quantitative Perspective
Direct, comprehensive quantitative data comparing the reactivity of a wide range of 4-substituted thiazoles in common organic reactions is limited in the readily available scientific literature. However, qualitative trends and some specific kinetic studies provide valuable insights.
pKa Values
| Compound | pKa of Conjugate Acid | Reference |
| Thiazole | ~2.5 | [3] |
| 2-Substituted-4-hydroxy-1,3-thiazoles | 6.6 - 6.9 | [4] |
Note: This table illustrates the significant effect of substituents on the pKa. Data for a systematic series of 4-substituted thiazoles is needed for a complete quantitative comparison.
Electrophilic Substitution
Electrophilic substitution on the thiazole ring predominantly occurs at the C5 position. The substituent at the 4-position can influence the rate of this reaction. Electron-donating groups (e.g., alkyl) are expected to increase the rate of electrophilic substitution, while electron-withdrawing groups (e.g., nitro, halo) will decrease it.
A comparative kinetic study on the iodination of thiazole and its methyl derivatives in an aqueous medium provides some quantitative insight. The study found that the overall rate of iodination of 4-methylthiazole is faster than that of 2-methylthiazole, which in turn is faster than unsubstituted thiazole.[5] This supports the general principle that electron-donating groups enhance the rate of electrophilic substitution.
Relative Rates of Iodination: [5]
| Substrate | Relative Rate |
| Thiazole | 1.0 |
| 2-Methylthiazole | > 1.0 |
| 4-Methylthiazole | Fastest |
Note: This data is from a single study on iodination and may not be generalizable to all electrophilic substitution reactions. Further kinetic studies are required for a broader understanding.
Nucleophilic Substitution and Metallation
The C2 position is the most acidic proton on the thiazole ring and is the primary site for deprotonation (metallation) by strong bases like organolithium reagents. The substituent at the 4-position can influence the ease of this deprotonation and the subsequent reactivity of the resulting organolithium species. While quantitative kinetic data is scarce, synthetic yields can provide an indirect measure of reactivity.
Halogen-metal exchange is a common method to generate lithiated thiazoles. For instance, 4-bromothiazole can undergo halogen-metal exchange to form 4-lithiothiazole. The reactivity of such species is crucial for the introduction of various functional groups at the 4-position.
Key Reactions and Experimental Protocols
This section provides detailed experimental protocols for key reactions involving 4-substituted thiazoles. These protocols are representative and may require optimization based on the specific substrate.
Synthesis of 4-Substituted Thiazoles: Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a versatile method for the preparation of substituted thiazoles, typically involving the reaction of an α-haloketone with a thioamide.
General Procedure for the Synthesis of 2-Amino-4-phenylthiazole:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetophenone (1 equivalent), thiourea (2 equivalents), and iodine (1 equivalent).
-
Reaction Execution: Reflux the mixture for 12 hours.
-
Work-up: After cooling, wash the reaction mixture with diethyl ether to remove unreacted acetophenone and iodine. Pour the mixture into an ammonium hydroxide solution.
-
Purification: Recrystallize the crude product from methanol to obtain 2-amino-4-phenylthiazole.
Electrophilic Substitution: Bromination of 4-Methylthiazole
This protocol describes the bromination of 4-methylthiazole, which is expected to yield primarily 5-bromo-4-methylthiazole.
-
Reaction Setup: Dissolve 4-methylthiazole (1 equivalent) in a suitable solvent such as glacial acetic acid or chloroform in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Addition of Bromine: Slowly add a solution of bromine (1 equivalent) in the same solvent to the cooled thiazole solution over a period of 30 minutes, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into an ice-water mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Metallation: Lithiation of a 4-Substituted Thiazole
This protocol outlines a general procedure for the lithiation of a 4-substituted thiazole at the C2 position, followed by quenching with an electrophile.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 4-substituted thiazole (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes dropwise via a syringe. Stir the mixture at -78 °C for 1 hour.
-
Quenching with Electrophile: Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide; 1.2 equivalents) dropwise to the solution at -78 °C.
-
Work-up: Allow the reaction mixture to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.
Formylation: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a method for the formylation of electron-rich aromatic and heteroaromatic compounds. For 4-substituted thiazoles, this reaction is expected to occur at the C5 position.
-
Formation of the Vilsmeier Reagent: In a flask under an inert atmosphere, cool N,N-dimethylformamide (DMF) to 0 °C. Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise, keeping the temperature below 10 °C. Stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.[6]
-
Reaction with Thiazole: Dissolve the 4-substituted thiazole (1 equivalent) in DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.[7]
-
Reaction Execution: Heat the reaction mixture to 60-80 °C and stir for several hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the solution with a base (e.g., sodium hydroxide solution) to a pH of 7-8.
-
Extraction and Purification: Extract the product with a suitable organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography.
Role in Drug Development and Signaling Pathways
4-Substituted thiazole derivatives are prevalent in drug discovery due to their ability to interact with a wide range of biological targets. Their diverse pharmacological activities include anticancer, anti-inflammatory, and antimicrobial effects. This section visualizes the involvement of these compounds in key signaling pathways.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for drug development. Several 4-substituted thiazole derivatives have been identified as potent inhibitors of this pathway.[8][9][10]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by 4-substituted thiazole derivatives.
JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another crucial signaling cascade involved in immunity, cell proliferation, and apoptosis. Aberrant JAK/STAT signaling is implicated in various cancers and inflammatory diseases. Thiazole-based compounds have emerged as inhibitors of this pathway.[11][12]
References
- 1. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 2. researchgate.net [researchgate.net]
- 3. Thiazole - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Role of Natural Products as Inhibitors of JAK/STAT Signaling Pathways in Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Applications of 4-Hydroxymethylthiazole in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxymethylthiazole is a key heterocyclic building block in medicinal chemistry, valued for its versatile reactivity and its presence in numerous biologically active compounds. The thiazole scaffold itself is a prominent feature in a wide array of natural products and synthetic drugs, exhibiting a broad spectrum of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities. The introduction of a hydroxymethyl group at the 4-position of the thiazole ring provides a crucial handle for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This document provides detailed application notes on the diverse roles of this compound in drug discovery, along with experimental protocols for the synthesis and biological evaluation of its derivatives.
Synthetic Applications
This compound serves as a versatile starting material for the synthesis of more complex molecules. The hydroxyl group can be readily oxidized to an aldehyde or carboxylic acid, or it can be converted to a leaving group for nucleophilic substitution, enabling the introduction of various functional groups. A common synthetic strategy involves the Hantzsch thiazole synthesis, where a key starting material would be a ketone bearing a protected hydroxymethyl group.
General Synthetic Workflow:
The following diagram illustrates a generalized synthetic workflow starting from a precursor to this compound, leading to diverse functionalized thiazole derivatives.
Caption: General synthetic routes from precursors to this compound and its derivatives.
Applications in Anticancer Drug Discovery
Thiazole-containing compounds have demonstrated significant potential as anticancer agents by targeting various biological pathways involved in tumor growth and proliferation. Derivatives of this compound are being explored for their ability to inhibit key enzymes such as protein kinases and to disrupt cellular processes like tubulin polymerization.
Kinase Inhibition: Targeting VEGFR-2
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[1][2] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Several thiazole-containing compounds have been identified as potent VEGFR-2 inhibitors. The thiazole ring often serves as a scaffold to correctly position pharmacophoric elements within the ATP-binding site of the kinase.
The binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain.[3] This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[2][3]
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of thiazole derivatives.
Quantitative Data: Anticancer Activity of Thiazole Derivatives
The following table summarizes the in vitro anticancer activity of various thiazole derivatives. Note that these are not all direct derivatives of this compound but illustrate the potential of the thiazole scaffold.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 4c | 2-(hydrazinyl)-thiazol-4(5H)-one derivative | MCF-7 (Breast) | 2.57 ± 0.16 | [4] |
| HepG2 (Liver) | 7.26 ± 0.44 | [4] | ||
| VEGFR-2 Inhibition by 4c | 0.15 | [4] | ||
| 5h | Thiazole-triazole hybrid | Human Glioblastoma | 3.20 ± 0.32 | [2] |
| 5f | Thiazole-triazole hybrid | Human Glioblastoma | 4.72 ± 3.92 | [2] |
| DIPTH | Di-isopropyl-substituted thiazole hybrid | HepG-2 (Liver) | 14.05 | [5] |
| MCF-7 (Breast) | 17.77 | [5] | ||
| Compound 8 | 2,4-disubstituted-1,3-thiazole | MCF-7 (Breast) | 3.36 ± 0.06 µg/ml | [6] |
| Compound 7a | 2,4-disubstituted-1,3-thiazole | MCF-7 (Breast) | 6.09 ± 0.44 µg/ml | [6] |
Applications in Antimicrobial Drug Discovery
The thiazole ring is a core component of many antimicrobial agents, including the penicillin antibiotic family. The development of resistance to existing antimicrobial drugs has spurred the search for new scaffolds, and this compound derivatives represent a promising avenue of investigation.
Quantitative Data: Antimicrobial Activity of Thiazole Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values for several thiazole derivatives against various microbial strains.
| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| 12 | 2-(4-hydroxyphenyl)-thiazole | S. aureus | 125-150 | [7] |
| E. coli | 125-150 | [7] | ||
| A. niger | 125-150 | [7] | ||
| 13 | 2-(4-hydroxyphenyl)-benzo[d]thiazole | Gram-positive/negative bacteria | 50-75 | [7] |
| 14 | 2-(4-hydroxyphenyl)-benzo[d]thiazole | Gram-positive/negative bacteria | 50-75 | [7] |
| 37c | 1-(thiazol-2-ylamino)-dihydropyridine derivative | Various bacteria and fungi | 93.7 - 46.9 | [8] |
| 43a | 4-(4-bromophenyl)-thiazol-2-amine derivative | S. aureus | 16.1 µM | [8] |
| E. coli | 16.1 µM | [8] |
Experimental Protocols
Protocol 1: Synthesis of a 2-Amino-4-(hydroxymethyl)thiazole Derivative
This protocol is a representative example of how this compound can be incorporated into a larger, potentially bioactive molecule using a modified Hantzsch thiazole synthesis.
Materials:
-
1-Bromo-3-hydroxypropan-2-one (precursor to the this compound core)
-
Thiourea
-
Ethanol
-
Sodium bicarbonate
-
Appropriate aromatic aldehyde
-
Piperidine
-
Glacial acetic acid
Procedure:
-
Synthesis of 2-amino-4-(hydroxymethyl)thiazole:
-
Dissolve 1-bromo-3-hydroxypropan-2-one (1 equivalent) and thiourea (1.1 equivalents) in ethanol.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is filtered, washed with water, and dried to yield 2-amino-4-(hydroxymethyl)thiazole.
-
-
Synthesis of Schiff base intermediate:
-
To a solution of 2-amino-4-(hydroxymethyl)thiazole (1 equivalent) in ethanol, add the desired aromatic aldehyde (1 equivalent) and a catalytic amount of piperidine.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture. The precipitated product is filtered, washed with cold ethanol, and dried.
-
-
Cyclization (example for a fused ring system):
-
The Schiff base intermediate can be further reacted with reagents like thioglycolic acid in the presence of a dehydrating agent (e.g., anhydrous ZnCl2) to form a thiazolidinone ring fused to the thiazole.
-
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[5][9][10]
Caption: A typical workflow for determining the anticancer activity of a compound using the MTT assay.
Procedure:
-
Cell Seeding: Seed the cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[8]
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.[5]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the purple formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting a dose-response curve.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[6][11] The broth microdilution method is a common technique for determining MIC.[12]
Procedure:
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.[12]
-
Serial Dilution: Perform a two-fold serial dilution of the this compound derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria and broth) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[12]
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its derivatives have shown significant promise in the development of novel anticancer and antimicrobial agents. The synthetic accessibility of the 4-hydroxymethyl group allows for the creation of diverse chemical libraries for screening and lead optimization. Further exploration of the structure-activity relationships of this compound derivatives is warranted to unlock their full therapeutic potential. The protocols provided herein offer a foundation for researchers to synthesize and evaluate these promising compounds in the quest for new and effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. atcc.org [atcc.org]
- 11. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for 4-Hydroxymethylthiazole as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-hydroxymethylthiazole as a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs). This document details its application in the synthesis of the antiretroviral drug Ritonavir and the cephalosporin antibiotic Cefditoren Pivoxil, providing detailed experimental protocols, quantitative data, and visualizations of synthetic pathways and mechanisms of action.
Introduction to this compound in Pharmaceutical Synthesis
The thiazole ring is a prominent heterocyclic scaffold found in numerous biologically active compounds and FDA-approved drugs.[1] Its unique chemical properties make it a valuable building block in medicinal chemistry. This compound, a readily available derivative, serves as a key starting material for introducing the thiazole moiety into complex drug molecules. Its hydroxyl group allows for straightforward conversion into more reactive functional groups, such as halomethyl or formyl groups, facilitating coupling reactions in multi-step syntheses.
Application in the Synthesis of Ritonavir
Ritonavir is an HIV protease inhibitor often used to boost the efficacy of other antiretroviral drugs.[2][3] The synthesis of Ritonavir involves the incorporation of a 2-isopropyl-4-substituted-thiazole moiety. This compound can be utilized as a precursor to generate the required 2-isopropyl-4-(chloromethyl)thiazole intermediate.
Synthesis of the Key Thiazole Intermediate for Ritonavir
The synthetic route from this compound to the key intermediate for Ritonavir involves a multi-step process.
Diagram of the Synthesis Workflow for the Ritonavir Thiazole Intermediate
Caption: Synthesis of the key thiazole intermediate for Ritonavir.
Experimental Protocols
Protocol 1: Synthesis of 2-Isopropyl-4-(methylaminomethyl)thiazole
This protocol is a multi-step synthesis starting from a thiazole derivative. The initial steps to generate 2-isopropyl-4-hydroxymethylthiazole are followed by chlorination and amination.
-
Step 1: Synthesis of 2-Isopropyl-4-hydroxymethylthiazole: This can be achieved by reacting 2-isopropyl-4-thiazolecarboxylic acid with a reducing agent like lithium aluminum hydride in an appropriate solvent such as THF.
-
Step 2: Chlorination to 2-Isopropyl-4-chloromethylthiazole:
-
Dissolve 2-isopropyl-4-hydroxymethylthiazole in a suitable organic solvent (e.g., dichloromethane).
-
Cool the solution to 0°C.
-
Slowly add thionyl chloride (SOCl₂).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
-
Step 3: Amination to 2-Isopropyl-4-(methylaminomethyl)thiazole: [4]
-
To a flask, add 2-isopropyl-4-chloromethylthiazole (9 g).[4]
-
Add 40% aqueous methylamine solution (100 mL).[4]
-
Heat the mixture to 50-60°C and let it react overnight.[4]
-
After cooling, add dichloromethane (100 mL) and isopropanol (30 mL), then stir and separate the layers.[4]
-
Extract the aqueous phase with dichloromethane (3 x 50 mL).[4]
-
Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate.[4]
-
Purify the product by column chromatography to yield 2-isopropyl-4-(methylaminomethyl)thiazole (6.5 g, 74% yield).[4]
-
Protocol 2: Final Coupling Step in Ritonavir Synthesis [5]
-
Materials:
-
(S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoic acid: 37.6 g (120.0 mmol)
-
N,N'-Diisopropylcarbodiimide (DIC): 15.1 g (120.0 mmol)
-
N,N-Diisopropylethylamine: 35.0 g
-
(2S,3S,5S)-5-amino-2-(N-((5-thiazolyl)-methoxycarbonyl)amino)-1,6-diphenyl-3-hydroxyhexane: 42.6 g (100 mmol)[1]
-
Cyclopentanone: 350 mL
-
Butyl acetate
-
-
Procedure:
-
Mix the butanoic acid derivative, DIC, and N,N-diisopropylethylamine in 200 mL of cyclopentanone and stir at 27°C for 30 minutes.[5]
-
Slowly add this mixture to a solution of the hydroxyhexane derivative in 150 mL of cyclopentanone.[5]
-
Stir the reaction for 7 hours, monitoring progress by TLC.[5]
-
Wash the reaction solution with 10% NaCl solution (2 x 350 mL) and then with pure water.[5]
-
Dry the organic phase with anhydrous sodium sulfate, decolorize with activated carbon, and filter.[5]
-
Concentrate the filtrate to an oil, dissolve in butyl acetate, and crystallize to obtain Ritonavir.[5]
-
| Reaction Step | Reactants | Product | Reagents/Solvents | Yield | Reference |
| Amination | 2-Isopropyl-4-chloromethylthiazole | 2-Isopropyl-4-(methylaminomethyl)thiazole | 40% aq. Methylamine, Dichloromethane, Isopropanol | 74% | [4] |
| Final Coupling | Butanoic acid derivative, Hydroxyhexane derivative | Ritonavir | DIC, N,N-Diisopropylethylamine, Cyclopentanone, Butyl acetate | 91.5% | [5] |
Mechanism of Action of Ritonavir
Ritonavir inhibits the HIV protease enzyme, which is crucial for the maturation of new viral particles. By binding to the active site of the protease, Ritonavir prevents the cleavage of viral polyprotein precursors, leading to the production of non-infectious virions.[3][6] Additionally, Ritonavir is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, which metabolizes other protease inhibitors.[2][3] This inhibition boosts the plasma concentrations of co-administered antiretroviral drugs.[2][3]
Signaling Pathway of Ritonavir's Action
Caption: Mechanism of action of Ritonavir.
Application in the Synthesis of Cefditoren Pivoxil
Cefditoren Pivoxil is a third-generation cephalosporin antibiotic effective against a broad spectrum of bacteria.[7] A key step in its synthesis is the introduction of a (Z)-2-(4-methylthiazol-5-yl)vinyl side chain at the C-3 position of the cephem nucleus. This compound is a precursor to the essential intermediate, 4-methyl-5-formylthiazole, which is used in a Wittig reaction to form this side chain.
Synthesis of the Key Thiazole Intermediate for Cefditoren Pivoxil
The synthesis involves the oxidation of a 4-methyl-5-(hydroxymethyl)thiazole derivative to the corresponding aldehyde.
Diagram of the Synthesis Workflow for the Cefditoren Pivoxil Thiazole Intermediate
Caption: Synthesis of 4-methyl-5-formylthiazole.
Experimental Protocols
Protocol 3: Synthesis of 4-Methyl-5-formylthiazole [8][9]
-
Step 1: Reduction of 4-Methyl-thiazole-5-carboxylic acid ethyl ester: [9]
-
This reduction can be carried out using sodium borohydride in the presence of aluminum chloride in a solvent like THF to yield 4-methyl-5-hydroxymethylthiazole.[9]
-
-
Step 2: Oxidation to 4-Methyl-5-formyl-thiazole: [8][9]
-
Method A (PCC Oxidation): [8]
-
Charge pyridinium chlorochromate (PCC, 102 g) to dichloromethane (400 mL) under stirring.[8]
-
Cool the mixture to 15-18°C.[8]
-
Add a solution of 4-methyl-5-hydroxymethyl-thiazole (50.0 g) in dichloromethane (100 mL) to the mixture over 1 hour at 15-25°C with vigorous stirring.[8]
-
Stir the reaction mixture at 25-30°C and monitor by HPLC.[8]
-
Upon completion, filter the reaction mixture and process to isolate the product. Purity by HPLC: 97-98%.[8]
-
-
Method B (TEMPO/NaOCl Oxidation): [8]
-
Add 4-methyl-5-hydroxymethyl-thiazole (50 g, 0.38 mole) to dichloromethane (300 mL).[8]
-
Add a solution of sodium bicarbonate (17 g in 250 mL of water).[8]
-
Cool the mixture to 0°C and add a solution of KBr (6 g in 10 mL of water) and TEMPO (0.285 g, 0.0018 mole).[8]
-
Slowly add sodium hypochlorite solution.[8]
-
Monitor the reaction by HPLC. After completion, separate the organic layer, wash, dry, and evaporate the solvent to get the product (36-38 g). Purity by HPLC: 97-98%.[8]
-
-
Protocol 4: Synthesis of Cefditoren Pivoxil from 7-ATCA [7][10]
-
Materials:
-
7-amino-3-[(Z)-2-(4-methyl-5-thiazolyl)ethenyl]-3-cephem-4-carboxylic acid (7-ATCA): 100 g
-
2-(2-Amino-4-thiazolyl)-2-methoxyiminoacetic, thiobenzothiazole ester (AE-active ester): 130 g
-
Dichloromethane: 1000 mL
-
Methanol: 55 mL
-
Sulfurous acid: 6.3 mL
-
Triethylamine: 63 mL
-
Sodium isooctanoate: 100 g
-
Acetone: 1150 mL
-
Iodomethyl pivalate
-
-
Procedure:
-
Under light-protected conditions at room temperature, add 7-ATCA (100 g) and the AE-active ester (130 g) to dichloromethane (1000 mL).[7]
-
Add methanol (55 mL) and sulfurous acid (6.3 mL).[7]
-
Cool the mixture to -5°C to 0°C and slowly add triethylamine (63 mL).[7]
-
Maintain the temperature at -5°C to 0°C for 4 hours, monitoring the reaction by HPLC.[7]
-
Add pure water (400 mL), stir for 15 minutes, and separate the aqueous phase.[7]
-
To the aqueous phase, add a solution of sodium isooctanoate (100 g) in acetone (1150 mL) and stir for 2 hours to precipitate cefditoren sodium.[7]
-
Filter and dry the solid to obtain cefditoren sodium (131.8 g, 80.1% molar yield, 99.36% purity).[7]
-
The cefditoren sodium is then reacted with iodomethyl pivalate to yield cefditoren pivoxil.[10]
-
| Reaction Step | Reactants | Product | Reagents/Solvents | Yield | Purity | Reference |
| Oxidation (PCC) | 4-Methyl-5-hydroxymethylthiazole | 4-Methyl-5-formylthiazole | PCC, Dichloromethane | - | 97-98% | [8] |
| Oxidation (TEMPO) | 4-Methyl-5-hydroxymethylthiazole | 4-Methyl-5-formylthiazole | TEMPO, KBr, NaOCl, NaHCO₃, Dichloromethane | 72-76% (based on amounts) | 97-98% | [8] |
| Acylation/Salification | 7-ATCA, AE-active ester | Cefditoren Sodium | Dichloromethane, Methanol, Sulfurous acid, Triethylamine, Sodium isooctanoate, Acetone | 80.1% | 99.36% | [7] |
Mechanism of Action of Cefditoren
Cefditoren exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[7][11] It has a high affinity for penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[7][11] By binding to and inactivating these proteins, cefditoren prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[7][11]
References
- 1. (2S,3S,5S)-5-Amino-2-(N-((5-thiazolyl)-methoxycarbonyl)amino)-1,6-diphenyl-3-hydroxyhexane | 144164-11-4 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole - Google Patents [patents.google.com]
- 5. Ritonavir synthesis - chemicalbook [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. CN104513256A - Preparation method of cefditoren pivoxil - Google Patents [patents.google.com]
- 8. A PROCESS FOR THE SYNTHESIS OF RITONAVIR - Patent 1133485 [data.epo.org]
- 9. (2S,3S,5S)-5-AMINO-2-(N-((5-THIAZOLYL)-METHOXYCARBONYL)AMINO)-1,6-DIPHENYL-3-HYDROXYHEXANE | VSNCHEM [vsnchem.com]
- 10. CN109180704B - Synthesis method of cefditoren pivoxil - Google Patents [patents.google.com]
- 11. CN111233894B - Cefditoren pivoxil delta3Process for the preparation of isomers - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of 4-Methyl-5-(2-hydroxyethyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-5-(2-hydroxyethyl)thiazole is a crucial intermediate in the synthesis of various pharmaceuticals, most notably as a key component of the thiazole moiety of Thiamine (Vitamin B1).[1] It is also utilized as a flavoring agent in the food industry.[2] This document provides detailed protocols for several common methods of its synthesis, along with a comparative summary of quantitative data to aid researchers in selecting the most suitable method for their specific needs.
Synthesis Methods Overview
The chemical synthesis of 4-methyl-5-(2-hydroxyethyl)thiazole has been a subject of extensive research, leading to the development of multiple synthetic routes.[2] Historically, methods included the decomposition of thiamine, but chemical synthesis is of greater practical importance.[2] Key approaches often involve the condensation of a sulfur-containing reactant, such as thioformamide or thiourea, with a suitable carbonyl compound. The methods detailed below represent some of the more established and effective strategies for the preparation of this important thiazole derivative.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the different synthesis methods described in this document, allowing for a direct comparison of their efficiencies and conditions.
| Method | Starting Materials | Key Reagents | Reaction Time | Yield | Boiling Point (°C/Pressure) |
| Method 1 | α-Acetyl-γ-butyrolactone, Formamide | Sulfonyl chloride, Phosphorus pentasulfide, Sodium hydroxide | 1.5h (oxidation), 5h (hydrolysis), 2h (thioformamide prep), 5h (synthesis) | Not explicitly stated, but described as a viable method. | Not Specified |
| Method 2 | 2-Acetylbutyrolactone, Carbon disulfide, Ammonia | Chlorine (UV irradiation), Hydrogen peroxide or Oxygen | 1-2h (chlorination), 2h (condensation) | up to 82% | 120-122°C (400Pa) |
| Method 3 | 3-Acetylpropanol, Thiourea | Acidic solvent, Sodium nitrite, Sodium hypophosphite | 3-8h (initial reaction), 3-5h (diazotization) | up to 73% | 120-122°C (400Pa) |
Experimental Protocols
Method 1: Synthesis from α-Acetyl-γ-butyrolactone
This method involves a multi-step process starting with the chlorination of α-acetyl-γ-butyrolactone.[3][4]
Step 1: Preparation of α-acetyl-α-chloro-γ-butyrolactone
-
To a closed reaction vessel equipped with stirring and cooling, add 100 parts by mass of α-acetyl-γ-butyrolactone.
-
While stirring, slowly add 80 parts by mass of sulfonyl chloride, maintaining the temperature between 40-42°C.
-
Continue to stir the mixture for 1.5 hours.
-
Dry the reaction mixture with calcium chloride and filter to obtain α-acetyl-α-chloro-γ-butyrolactone.[3]
Step 2: Preparation of 3-chloro-3-acetylpropanol solution
-
In a closed reaction vessel with stirring and condensation capabilities, add 100 parts by mass of the α-acetyl-α-chloro-γ-butyrolactone from the previous step.
-
Add either 77 parts by mass of 5% sulfuric acid or 160 parts by mass of 5% hydrochloric acid.
-
Heat the mixture to reflux and maintain for 5 hours.
-
Extract the reaction mixture three times with 60 parts by mass of dichloromethane each time to obtain a solution of 3-chloro-3-acetylpropanol in dichloromethane.[3]
Step 3: Preparation of Thioformamide solution
-
In a reaction vessel with stirring and cooling, add 100 parts by mass of formamide at a temperature of 28-32°C.
-
Slowly add 54 parts by mass of phosphorus pentasulfide over 1.5 hours while stirring.
-
After the addition is complete, continue stirring for 2 hours.
-
Extract the reaction mixture twice with 80 parts by mass of dichloromethane each time to get a solution of thioformamide in dichloromethane.[3]
Step 4: Synthesis of 4-methyl-5-(2-hydroxyethyl)thiazole
-
To a closed reaction vessel equipped with stirring and condensation, add 100 parts by mass of the thioformamide dichloromethane solution and 134 parts by mass of the 3-chloro-3-acetylpropanol dichloromethane solution.
-
Heat the mixture to reflux and maintain for 5 hours.
-
After the reaction, cool the mixture to 30°C.
-
Adjust the pH of the reaction mixture to 9 by adding a 5% sodium hydroxide solution.
-
Separate the oil phase after layering.
-
Extract the oil phase with dichloromethane.
-
The final product is obtained by vacuum distillation of the extract.[3][4]
Method 2: Synthesis from 2-Acetylbutyrolactone
This route offers a high yield and involves chlorination under UV light.[2]
Step 1: Ammonification
-
Introduce ammonia gas into carbon disulfide in a molar ratio of 1.1-1.5:1 (ammonia:carbon disulfide) at a reaction temperature of 5-20°C to obtain an ammonium salt.[2]
Step 2: Chlorination and Hydrolysis
-
In a suitable solvent (e.g., a mixed solution of CaCl2 and NaHPO4), pass chlorine gas through α-acetyl-γ-butyrolactone under ultraviolet light irradiation (wavelength 200-300 nm). The molar ratio of α-acetyl-γ-butyrolactone to chlorine gas should be 1:0.6-1.
-
The reaction is carried out for 1-2 hours at a temperature of 5-20°C.
-
The subsequent hydrolysis yields 3-chloroacetylpropanol.[2]
Step 3: Condensation
-
The 3-chloroacetylpropanol is reacted with the ammonium salt obtained in Step 1. The molar ratio of 3-chloroacetylpropanol to the ammonium salt is 1:2-4.[2]
Step 4: Oxidation
-
The condensate from the previous step is dissolved in ethanol.
-
Slowly add 30% hydrogen peroxide solution dropwise at a reaction temperature of 5°C. The molar ratio of the condensate to the oxidant is 1:1.1-1.2. Alternatively, oxygen can be passed through the condensate at a weight space velocity of 20-35 g/h at a temperature of 5-12°C for 2 hours.
-
Extract the reaction mixture with dichloromethane.
-
Remove the dichloromethane and perform vacuum distillation, collecting the fraction at 120-122°C (400Pa) to obtain the product with a yield of up to 82%.[2]
Method 3: Synthesis from 3-Acetylpropanol and Thiourea
This method provides a good yield through a diazotization reaction.[5]
Step 1: Initial Reaction
-
In a suitable solvent under acidic conditions, react 3-acetylpropanol with thiourea at a molar ratio of 1:1 to 1:2.
-
Maintain the reaction temperature between 78-100°C for 3-8 hours.
-
After the reaction, adjust the pH to 8.5-10.5 with a 10-50% mass fraction alkaline solution.
-
Extract with ether and then remove the ether.[5]
Step 2: Diazotization and Reduction
-
Dissolve the resulting product in a concentrated acidic solution and cool to -10 to -20°C.
-
Add an aqueous solution of sodium nitrite dropwise and stir at this temperature for 30 minutes.
-
Cool the mixture to -5 to -7°C and add an aqueous solution of sodium hypophosphite dropwise.
-
React for 3-5 hours in an ice bath.[5]
Step 3: Work-up and Purification
-
Adjust the pH of the reaction mixture to 8.0-11.0 with a 10-50% mass fraction alkali solution.
-
Extract with dichloromethane and then remove the dichloromethane.
-
Perform vacuum distillation, collecting the fraction at 120-122°C (400Pa) to obtain the final product with a yield of up to 73%.[5]
Visualizations
Synthesis Pathway Diagram
The following diagram illustrates the general synthetic pathway for 4-methyl-5-(2-hydroxyethyl)thiazole starting from α-acetyl-γ-butyrolactone, as detailed in Method 1.
Caption: Synthesis route of 4-methyl-5-(2-hydroxyethyl)thiazole.
References
- 1. 4-Methyl-5-thiazoleethanol [drugfuture.com]
- 2. CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. 5-(2-Hydroxyethyl)-4-methylthiazole: Applications in Medicinal Chemistry and its Synthesis Method_Chemicalbook [chemicalbook.com]
- 5. CN101560195A - Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of 4-methyl-thiazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-methyl-thiazole-5-carbaldehyde is a critical intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals.[1] Its unique structure, featuring a reactive aldehyde group on a thiazole ring, makes it a versatile building block in medicinal chemistry. This document outlines established protocols for the preparation of 4-methyl-thiazole-5-carbaldehyde, presenting detailed experimental procedures and quantitative data to aid researchers in its synthesis. The described methods include the oxidation of 4-methyl-5-hydroxymethylthiazole and the Vilsmeier-Haack reaction, providing robust options for laboratory and potential industrial-scale production.
Introduction
The thiazole moiety is a prominent scaffold in a multitude of biologically active molecules. Consequently, functionalized thiazoles, such as 4-methyl-thiazole-5-carbaldehyde, are of significant interest in drug discovery and development. The aldehyde functional group serves as a versatile handle for a wide array of chemical transformations, including nucleophilic additions, condensations, and oxidations, enabling the construction of complex molecular architectures.[1] This document provides a comprehensive overview of reliable synthetic routes to this key intermediate.
Synthetic Pathways
Several synthetic strategies have been successfully employed for the preparation of 4-methyl-thiazole-5-carbaldehyde. The most common and well-documented approaches are:
-
Oxidation of 4-methyl-5-hydroxymethylthiazole: This two-step pathway involves the initial reduction of a 4-methyl-thiazole-5-carboxylic acid ester to the corresponding alcohol, followed by oxidation to the aldehyde.[2][3][4]
-
The Vilsmeier-Haack Reaction: This formylation reaction introduces an aldehyde group onto an electron-rich thiazole ring system.[5][6][7][8]
-
Hydrogenation of 4-methylthiazole-5-carboxylic acid chloride: This method involves the conversion of the corresponding carboxylic acid to its acid chloride, which is then catalytically hydrogenated.[9]
The following sections provide detailed protocols for the first two methods, which are widely applicable and well-described in the literature.
Experimental Protocols
Protocol 1: Synthesis via Oxidation of 4-methyl-5-hydroxymethylthiazole
This protocol is a two-step process starting from a 4-methyl-thiazole-5-carboxylic acid ester.
Step 1: Reduction of 4-methyl-thiazole-5-carboxylic acid ethyl ester
Materials:
-
4-methyl-thiazole-5-carboxylic acid ethyl ester
-
Sodium borohydride (NaBH₄)
-
Aluminum chloride (AlCl₃)
-
Monoglyme
-
Ice
-
Concentrated Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Tetrahydrofuran (THF)
Procedure:
-
Charge 200 ml of monoglyme into a reaction vessel and cool to -10 °C.
-
Add 44.0 g of NaBH₄ to the cooled solvent in one portion and stir for 15 minutes.
-
Slowly add 50.0 g of AlCl₃ over 1 hour, maintaining the temperature between -10 °C and +5 °C. Stir for an additional 30 minutes at 0 °C.
-
Add 100.0 g of 4-methyl-thiazole-5-carboxylic acid ethyl ester over 1 hour, keeping the temperature between 0-15 °C.
-
Stir the reaction mixture at 15-25 °C for 4 hours. Monitor the reaction progress by HPLC.
-
Pour the reaction mixture into a mixture of 500 g of ice and 200 ml of concentrated HCl and stir for 30 minutes.
-
Concentrate the mixture at 50-60 °C to remove organic solvents.
-
Cool the mixture to 5 °C and adjust the pH to 12.5 with sodium hydroxide solution at 5-15 °C.
-
Heat the mixture to 45 °C and extract with THF (4 x 250 ml).
-
Combine the THF layers and treat with charcoal at 45 °C.
-
Distill off the THF at 50 °C to yield 4-methyl-5-hydroxymethylthiazole.
Step 2: Oxidation of 4-methyl-5-hydroxymethylthiazole
Materials:
-
4-methyl-5-hydroxymethylthiazole
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃)
-
Potassium bromide (KBr)
-
TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy)
-
Sodium hypochlorite (NaOCl) solution (12.5% w/v)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Add 50 g (0.38 mole) of 4-methyl-5-hydroxymethyl-thiazole to 300 ml of dichloromethane and stir for 5 minutes.
-
Add a solution of 17 g of sodium bicarbonate in 250 ml of water at 30-32°C and stir for 5-10 minutes.
-
Cool the reaction mass to 0°C and add a solution of 6 g of KBr in 10 ml of water and 0.285 g (0.0018 mole) of TEMPO in a single portion.
-
Add 450 ml of sodium hypochlorite solution (12.5% w/v) over 1 hour, maintaining the temperature at 0-2°C.
-
Stir the reaction mass at 0-2°C and monitor the progress by HPLC.
-
After completion, separate the organic and aqueous layers.
-
Extract the aqueous layer with 100 ml of dichloromethane.
-
Combine the organic layers, wash with 100 ml of water, and then with 100 ml of saturated sodium thiosulfate solution.
-
Dry the dichloromethane layer over Na₂SO₄ and filter.
-
Evaporate the dichloromethane under reduced pressure to obtain 4-methyl-5-formyl-1,3-thiazole.[3]
Quantitative Data (Protocol 1)
| Parameter | Value | Reference |
| Step 1: Reduction | ||
| Yield | 55 - 60 g | [2] |
| Purity (HPLC) | 97-98% | [2] |
| Step 2: Oxidation | ||
| Yield | 36 - 38 g | [3] |
| Purity (HPLC) | 97-98% | [3] |
Protocol 2: Synthesis via Vilsmeier-Haack Reaction
This protocol describes a multi-step synthesis starting from 2-amino-4-methylthiazole, proceeding through a Vilsmeier-Haack formylation, and concluding with a deamination step.
Step 1: Amino Methylation of 2-amino-4-methylthiazole
-
This step involves the methylation of the amino group of 2-amino-4-methylthiazole to yield 2-methylamino-4-methylthiazole.[5] (Detailed experimental conditions for this specific step are not provided in the source material but would typically involve a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.)
Step 2: Vilsmeier Reaction of 2-methylamino-4-methylthiazole
-
The Vilsmeier-Haack reaction is then performed on 2-methylamino-4-methylthiazole to introduce the formyl group at the 5-position, yielding 2-methylamino-4-methyl-5-thiazolecarboxaldehyde.[5] The Vilsmeier reagent is typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide such as N,N-dimethylformamide (DMF).[6][7][8]
Step 3: Hydrogenation to Remove the Methylamino Group
-
The final step is the hydrogenation of 2-methylamino-4-methyl-5-thiazolecarboxaldehyde to remove the methylamino group, affording the desired 4-methylthiazole-5-carbaldehyde.[5]
Quantitative Data (Protocol 2)
While the source mentions high yield and suitability for mass production, specific quantitative data for each step of this protocol are not detailed.[5]
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.
-
Sodium borohydride is a flammable solid and can react with water to produce flammable hydrogen gas.
-
Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.
Conclusion
The protocols detailed in this application note provide robust and reproducible methods for the synthesis of 4-methyl-thiazole-5-carbaldehyde. The choice of method may depend on the availability of starting materials, desired scale, and safety considerations. The oxidation of 4-methyl-5-hydroxymethylthiazole is a well-documented procedure with high reported yields and purity. The Vilsmeier-Haack approach offers an alternative route that may be advantageous in certain contexts. These protocols should serve as a valuable resource for researchers engaged in the synthesis of thiazole-containing compounds for pharmaceutical and other applications.
References
- 1. nbinno.com [nbinno.com]
- 2. CA2483482A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]
- 3. WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]
- 4. WIPO - Search International and National Patent Collections [patentscope2.wipo.int]
- 5. Novel preparation method for 4-methylthiazole-5-carboxaldehyde (2018) | Gao Ming [scispace.com]
- 6. Vilsmeier-Haack Reaction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the utilization of 4-hydroxymethylthiazole (specifically, its isomer 5-hydroxymethylthiazole) as a key intermediate in the synthesis of precursors for the antiretroviral drug, Ritonavir. Ritonavir is a protease inhibitor widely used in the treatment of HIV/AIDS. The thiazole moiety is a critical component of the Ritonavir structure, and its efficient introduction is a key aspect of the overall synthesis.
Introduction
Ritonavir's complex molecular architecture necessitates a convergent synthetic strategy, often involving the preparation of key fragments that are later coupled. One such crucial fragment is the thiazole-containing side chain. 5-Hydroxymethylthiazole serves as a versatile starting material for the introduction of the 1,3-thiazol-5-ylmethyl carbamate group found in the final Ritonavir molecule. This process typically involves a three-stage sequence:
-
Synthesis of 5-Hydroxymethylthiazole: The foundational thiazole ring with a hydroxymethyl group is synthesized.
-
Activation of the Hydroxyl Group: The hydroxyl group of 5-hydroxymethylthiazole is activated to facilitate its reaction with an amine. A common method is the formation of a 4-nitrophenyl carbonate.
-
Coupling with the Ritonavir Backbone: The activated thiazole derivative is coupled with a key chiral diamino alcohol precursor of Ritonavir.
This document outlines detailed experimental procedures for each of these stages, presents quantitative data in a clear tabular format, and provides diagrams to illustrate the synthetic workflow.
Data Presentation
The following tables summarize quantitative data for the key steps in the synthesis of Ritonavir precursors using 5-hydroxymethylthiazole.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Yield (%) | Purity (%) | Reference |
| 1a | Synthesis of 5-Hydroxymethylthiazole | Ethyl thiazole-5-carboxylate | Lithium aluminum hydride | THF | 75 | >98 (by NMR) | [1] |
| 1b | Synthesis of 5-Hydroxymethylthiazole | 2-chloro-5-hydroxymethylthiazole | Palladium on carbon, Hydrogen | Methanol | 76.8 | Not specified | N/A |
| 2 | Activation of 5-Hydroxymethylthiazole | 5-Hydroxymethylthiazole | 4-Nitrophenyl chloroformate, N-methyl morpholine | Methylene chloride | Not specified | Not specified | [1] |
| 3 | Coupling to Ritonavir Precursor | ((5-thiazolyl)methyl)-(4-nitrophenyl)carbonate | Intermediate III* | Ethyl acetate | 85.29 | >99.5 (by HPLC) | [2] |
*Intermediate III is the deprotected form of (2S, 3S, 5S)-5-amino-2-(N-((5-thiazolyl)methoxycarbonyl)amino)-1,6-diphenyl-3-hydroxyhexane.
| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Reference |
| 5-Hydroxymethylthiazole | C4H5NOS | 115.15 | Solidifies upon standing | Light yellow oil | [1] |
| ((5-Thiazolyl)methyl)-(4-nitrophenyl)carbonate | C11H8N2O5S | 280.26 | 65-67 | Pale-Yellow Solid | [3] |
| (2S,3S,5S)-5-Amino-2-(N-((5-thiazolyl)-methoxycarbonyl)amino)-1,6-diphenyl-3-hydroxyhexane | C23H27N3O3S | 425.55 | 76-84 | Off-white to light yellow solid | [4] |
Experimental Protocols
Step 1: Synthesis of 5-Hydroxymethylthiazole from Ethyl Thiazole-5-carboxylate
This protocol describes the reduction of an ester to a primary alcohol using a metal hydride.
Materials:
-
Ethyl thiazole-5-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Water
-
15% Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Chloroform and Methanol for chromatography
Procedure:
-
To a pre-cooled (ice bath) three-neck 500 mL flask, add a solution of lithium aluminum hydride (76 mmol) in 250 mL of anhydrous THF.
-
Dissolve ethyl thiazole-5-carboxylate (75.68 mmol) in 100 mL of anhydrous THF.
-
Slowly add the ethyl thiazole-5-carboxylate solution dropwise to the LiAlH₄ suspension over 1.5 hours, maintaining the temperature at 0°C.
-
After the addition is complete, continue stirring the reaction mixture for an additional hour at 0°C.
-
Carefully quench the reaction by the sequential dropwise addition of 2.9 mL of water, 2.9 mL of 15% NaOH solution, and 8.7 mL of water.
-
Filter the resulting solid salts and set aside the filtrate.
-
Transfer the collected solid salts to a flask and add 100 mL of ethyl acetate. Heat the mixture at reflux for 30 minutes.
-
Filter the hot mixture and combine this filtrate with the filtrate from step 6.
-
Dry the combined filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of 0% to 4% methanol in chloroform.
-
Collect the fractions containing the product, which solidifies upon standing. The yield of 5-hydroxymethylthiazole is approximately 75%.[1]
-
Characterization: The structure can be confirmed by NMR and mass spectrometry. ¹H NMR (CDCl₃) δ 4.92 (s, 2H), 7.78 (s, 1H), 8.77 (s, 1H). Mass spectrum: (M + H)⁺ = 116.[1]
Step 2: Activation of 5-Hydroxymethylthiazole
This protocol describes the formation of an activated carbonate ester, which is a good leaving group for subsequent nucleophilic substitution.
Materials:
-
5-Hydroxymethylthiazole
-
4-Nitrophenyl chloroformate
-
N-methyl morpholine
-
Methylene chloride (CH₂Cl₂), anhydrous
Procedure:
-
Dissolve 5-(hydroxymethyl)thiazole (27 mmol) and an excess of N-methyl morpholine in 100 mL of anhydrous methylene chloride in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add 4-nitrophenyl chloroformate (41 mmol) to the cooled solution.
-
Stir the reaction mixture at 0°C for 1 hour.
-
After 1 hour, dilute the reaction mixture with chloroform.
-
Wash the organic layer successively with appropriate aqueous solutions to remove unreacted starting materials and byproducts.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield ((5-Thiazolyl)methyl)-(4-nitrophenyl)carbonate.[1]
Step 3: Coupling with Ritonavir Precursor
This protocol details the coupling of the activated thiazole derivative with the core diamino alcohol of a Ritonavir precursor.
Materials:
-
((5-thiazolyl)methyl)-(4-nitrophenyl)carbonate
-
Intermediate III (deprotected diamino alcohol precursor)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Water
-
Saturated brine solution
-
Normal heptane
Procedure:
-
In a reaction flask, dissolve Intermediate III (0.082 mol) and ((5-thiazolyl)methyl)-(4-nitrophenyl)carbonate (0.086 mol) in 500 mL of ethyl acetate.[2]
-
Heat the reaction mixture to 50-60°C and maintain for 8 hours.[2]
-
After the reaction is complete, cool the mixture and add 120 mL of saturated sodium bicarbonate solution. Stir for 1 hour.[2]
-
Filter the mixture to remove any solids.
-
Wash the filtrate with 60 mL of saturated sodium bicarbonate solution, followed by 60 mL of water, and then 60 mL of saturated brine solution.[2]
-
Separate the organic layer and concentrate it under reduced pressure until dry.[2]
-
To the residue, add 100 mL of ethyl acetate and heat to dissolve.[2]
-
Add 400 mL of normal heptane dropwise to induce crystallization.[2]
-
Cool the mixture to 10-20°C and stir for 2 hours to complete crystallization.[2]
-
Filter the solid product, wash with cold heptane, and dry under vacuum to obtain the Ritonavir precursor. The yield is approximately 85.29%, with a purity of >99.5% by HPLC.[2]
Mandatory Visualizations
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. CN108218808A - A kind of preparation method of Ritonavir - Google Patents [patents.google.com]
- 3. ((5-Thiazolyl)methyl)-(4-nitrophenyl)carbonate Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. chemimpex.com [chemimpex.com]
Hantzsch Thiazole Synthesis: An Experimental Protocol for Derivative Elaboration
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Hantzsch thiazole synthesis, a classic condensation reaction, remains a cornerstone for the construction of the thiazole ring, a privileged scaffold in medicinal chemistry. First reported by Arthur Hantzsch in 1887, this versatile method typically involves the reaction of an α-haloketone with a thioamide.[1] The resulting thiazole core is a key structural motif in numerous FDA-approved drugs, exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] This document provides a detailed experimental protocol for the synthesis of 2-amino-4-phenylthiazole and outlines a multi-step procedure for the preparation of N-(thiazol-2-yl)-2-tosylacetamide, a compound of interest for further drug discovery efforts.
Introduction
Heterocyclic compounds, particularly those containing nitrogen and sulfur, are of significant interest in pharmaceutical research due to their diverse pharmacological activities.[4] The thiazole ring is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom.[5] Its derivatives are integral components of many therapeutic agents, such as the anticancer drug Dasatinib and the antibiotic Cefixime.[2] The Hantzsch synthesis offers a straightforward and generally high-yielding route to this important heterocyclic system.[4] The reaction proceeds through an initial SN2 reaction between the thioamide and the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[4][6][7] This protocol provides practical procedures for the synthesis of thiazole derivatives, which can serve as key intermediates for the development of novel therapeutic agents.
Experimental Protocols
Part A: Synthesis of 2-Amino-4-phenylthiazole
This protocol details the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.[4]
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
-
20 mL scintillation vial
-
Stir bar
-
Hot plate
-
100 mL beaker
-
Buchner funnel and side-arm flask
-
Filter paper
-
Watch glass
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[4]
-
Add 5 mL of methanol and a stir bar to the vial.[4]
-
Heat the mixture on a hot plate at approximately 100°C with stirring for 30 minutes.[4]
-
Remove the reaction from the heat and allow it to cool to room temperature.[4]
-
Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix. The thiazole product is poorly soluble in water and will precipitate.[4]
-
Collect the solid product by vacuum filtration using a Buchner funnel.[4]
-
Wash the filter cake with water.[4]
-
Spread the collected solid on a tared watch glass and allow it to air dry.[4]
-
Once dry, determine the mass of the product and calculate the percent yield.[4]
-
Characterize the product by determining its melting point and running a Thin Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate/50% hexane.[4]
Part B: Multi-step Synthesis of N-(thiazol-2-yl)-2-tosylacetamide
This multi-step synthesis involves the initial Hantzsch synthesis of 2-aminothiazole, followed by the synthesis of a tosylacetic acid intermediate, and a final amide coupling step.[2]
Step 1: Hantzsch Synthesis of 2-Aminothiazole
-
Reaction: Cyclocondensation of chloroacetaldehyde with thiourea.[2]
-
Procedure:
-
Dissolve thiourea (7.6 g, 0.1 mol) in 50 mL of water in a 250 mL round-bottom flask with gentle warming and stirring.[2]
-
Cool the solution to room temperature and slowly add a 50% aqueous solution of chloroacetaldehyde (15.7 g, 0.1 mol) dropwise over 15 minutes. An exothermic reaction will occur.[2]
-
Step 2: Synthesis of 2-(p-toluenesulfonyl)acetic acid
-
Sub-step B1: Preparation of Sodium p-toluenesulfinate
-
In a 500 mL flask, dissolve sodium sulfite (13.9 g) and sodium bicarbonate (10.1 g) in 200 mL of water.[2]
-
Heat the solution to 60-70°C and add p-toluenesulfonyl chloride (19.1 g) in small portions over 30 minutes with vigorous stirring.[2]
-
Maintain the temperature and continue stirring for an additional 1-2 hours.[2]
-
Filter the resulting white solid, wash with a small amount of cold water, and dry.[2]
-
-
Sub-step B2: Synthesis of 2-(p-toluenesulfonyl)acetic acid
-
In a 500 mL flask, prepare a solution of sodium chloroacetate by dissolving chloroacetic acid (9.5 g) and sodium hydroxide (8.0 g) in 150 mL of water.[2]
-
Add the sodium p-toluenesulfinate from the previous step to this solution.[2]
-
Cool the reaction solution to 10-15°C in an ice bath and acidify by slowly adding concentrated hydrochloric acid until the pH is approximately 1.[2]
-
Step 3: Amide Coupling to Yield N-(thiazol-2-yl)-2-tosylacetamide
-
Procedure:
-
Dissolve the crude 2-(p-toluenesulfonyl)acetyl chloride (prepared from the corresponding acid and thionyl chloride) in 20 mL of anhydrous dichloromethane (DCM).[2]
-
In a separate flask, dissolve 2-aminothiazole (1.0 g, 10 mmol) and pyridine (1.2 mL, 15 mmol) in 20 mL of anhydrous DCM and cool in an ice bath.[2]
-
Slowly add the 2-(p-toluenesulfonyl)acetyl chloride solution to the 2-aminothiazole solution dropwise with stirring.[2]
-
Allow the reaction mixture to stir at room temperature overnight.[2]
-
Quench the reaction by adding 30 mL of water and separate the organic layer.[2]
-
Data Presentation
The following table summarizes the key reagents and expected outcomes for the synthesis of 2-aminothiazole.
| Step | Reaction | Key Reagents | Product | Expected Yield | Melting Point (°C) |
| A | Hantzsch Thiazole Synthesis | Chloroacetaldehyde (50% aq.), Thiourea | 2-Aminothiazole | 75-85% | 91-93 |
Table adapted from BenchChem Application Notes.[2]
Visualizations
Hantzsch Thiazole Synthesis Workflow
Caption: General workflow of the Hantzsch thiazole synthesis.
Mechanism of Hantzsch Thiazole Synthesis
Caption: Key mechanistic steps of the Hantzsch thiazole synthesis.
Conclusion
The Hantzsch thiazole synthesis provides a reliable and efficient method for the preparation of a wide range of thiazole derivatives. The protocols detailed in this document offer practical guidance for researchers in the synthesis of key thiazole-containing building blocks. These compounds can be further elaborated to explore their potential as novel therapeutic agents in various disease areas, underscoring the continued relevance of this classic reaction in modern drug discovery and development.[3][8]
References
Application Notes and Protocols: The Role of 4-Hydroxymethylthiazole in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole scaffold is a privileged heterocyclic motif integral to a multitude of biologically active compounds and clinically approved drugs. Its unique electronic properties and ability to form key interactions with biological targets make it a cornerstone in medicinal chemistry. Among the functionalized thiazoles, 4-hydroxymethylthiazole serves as a critical building block and key intermediate in the synthesis of a diverse array of therapeutic agents. This document provides detailed application notes and protocols on the utilization of this compound and its derivatives in drug discovery, with a focus on anticancer and antimicrobial applications.
I. Synthesis of this compound and Derivatives
This compound is a versatile starting material, and its synthesis is a key first step in the development of more complex drug candidates.
Protocol 1: Synthesis of this compound from Ethyl 4-Thiazolecarboxylate
This protocol details the reduction of an ester to a primary alcohol.
Materials:
-
Ethyl 4-thiazolecarboxylate
-
Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) with Aluminum chloride (AlCl₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Deionized water
-
2M Sodium hydroxide solution
-
Diatomaceous earth
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve ethyl 4-thiazolecarboxylate in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 1M solution of lithium aluminum hydride in THF dropwise to the stirred solution. Alternatively, for a safer procedure, a combination of sodium borohydride and aluminum chloride can be used.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture back to 0 °C and cautiously quench the reaction by the sequential addition of ethyl acetate, water, and 2M sodium hydroxide solution.
-
Filter the resulting precipitate through a pad of diatomaceous earth.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude this compound.
-
The crude product can be purified by column chromatography on silica gel.
Experimental Workflow: Synthesis of this compound
II. Applications in Anticancer Drug Discovery
Derivatives of this compound have shown significant promise as anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth and proliferation.
Signaling Pathways Targeted by Thiazole Derivatives
Thiazole-containing compounds have been identified as potent inhibitors of several protein kinases crucial for cancer progression, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the PI3K/Akt/mTOR pathway.
VEGFR-2 Signaling Pathway:
VEGF-A binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades that promote angiogenesis, cell proliferation, and survival. Thiazole-based inhibitors can block the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting these processes.
PI3K/Akt/mTOR Signaling Pathway:
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Thiazole derivatives have been developed as inhibitors of key kinases in this pathway, such as PI3K and mTOR.
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of various thiazole derivatives against different cancer cell lines, with this compound being a potential precursor for such structures.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | Reference Drug IC₅₀ (µM) | Citation |
| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 | [1] |
| 4c | HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | [1] |
| Compound 6 | C6 (Glioma) | 3.83 ± 0.76 | Cisplatin | - | [2] |
| Compound 6 | A549 (Lung) | 12.0 ± 1.73 | Cisplatin | - | [2] |
| Compound 4d | MDA-MB-231 (Breast) | 1.21 | - | - | [3] |
| Compound 7b | MCF-7 (Breast) | 6.13 | Sorafenib | 7.26 | [4] |
| Compound 29 | MGC803 (Gastric) | 3.15 ± 1.68 | 5-Fluorouracil | 25.54 ± 0.05 | [5] |
| Compound 29 | HTC-116 (Colon) | 8.17 ± 1.89 | 5-Fluorouracil | 11.29 ± 1.06 | [5] |
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines a common colorimetric assay to measure cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
96-well plates
-
Complete cell culture medium
-
Thiazole test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the thiazole test compounds in cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include wells with untreated cells (negative control) and a known anticancer drug (positive control).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value by plotting cell viability against compound concentration.
Experimental Workflow: MTT Assay
Protocol 3: VEGFR-2 Kinase Inhibition Assay
This protocol describes a luminescence-based assay to measure the inhibition of VEGFR-2 kinase activity.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer
-
ATP
-
VEGFR-2 specific substrate (e.g., synthetic peptide)
-
Thiazole test compounds
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White 96-well assay plates
-
Luminometer
Procedure:
-
Prepare Reagents: Prepare the kinase buffer, ATP solution, and substrate solution according to the assay kit manufacturer's instructions.
-
Compound Dilution: Prepare serial dilutions of the thiazole test compounds.
-
Kinase Reaction: In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and test compound at various concentrations.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop Reaction and Detect ADP: Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) by adding the detection reagent from the kit.
-
Luminescence Measurement: Measure the luminescence signal using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value.
III. Applications in Antimicrobial Drug Discovery
Thiazole derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.
Quantitative Data: In Vitro Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for several thiazole derivatives.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Citation |
| Compound 11 | S. aureus | 6.25-12.5 | A. fumigatus | 6.25-12.5 | [5] |
| Compound 11 | E. coli | 6.25-12.5 | A. flavus | 6.25-12.5 | [5] |
| Compound 37 | B. subtilis | <30.38 | - | - | [5] |
| Compound 37 | E. coli | <30.38 | - | - | [5] |
| Compound 3 | B. cereus | 230-700 | A. fumigatus | 230-470 | [6] |
| Compound 9 | S. Typhimurium | 170-230 | T. viride | 60-110 | [6] |
| Compound 12 | S. aureus | 125-150 | A. niger | 125-150 | [7] |
| Compound 12 | E. coli | 125-150 | - | - | [7] |
Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.
Materials:
-
Bacterial or fungal strains
-
96-well microtiter plates
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Thiazole test compounds
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
-
Incubator
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the thiazole compounds in the appropriate broth in a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
This compound is a valuable and versatile building block in drug discovery and development. Its derivatives have demonstrated a wide range of pharmacological activities, particularly as anticancer and antimicrobial agents. The protocols and data presented in these application notes provide a foundation for researchers to explore the synthesis and biological evaluation of novel thiazole-based compounds. The continued investigation into the structure-activity relationships of these derivatives holds significant potential for the development of next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]
- 3. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies | MDPI [mdpi.com]
- 7. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Methylation of 4-Hydroxymethylthiazole via Williamson Ether Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals due to its diverse biological activities.[1][2][3] Functionalization of the thiazole core is a key strategy in drug discovery for modulating the physicochemical and pharmacokinetic properties of lead compounds.[3] The methylation of the hydroxyl group of 4-hydroxymethylthiazole to form 4-(methoxymethyl)thiazole is a critical transformation, as the resulting methoxymethyl group can serve as a stable ether linkage, a hydrogen bond acceptor, and a lipophilic moiety, influencing a molecule's interaction with biological targets.[4] This document provides detailed application notes and protocols for the efficient synthesis of 4-(methoxymethyl)thiazole from this compound using the Williamson ether synthesis.
Synthetic Pathway Overview
The synthesis of 4-(methoxymethyl)thiazole is typically achieved in a two-step process starting from a commercially available thiazole-4-carboxylate ester.[5] The first step involves the reduction of the ester to the corresponding alcohol, 4-(hydroxymethyl)thiazole. The subsequent methylation of the hydroxyl group is accomplished through a Williamson ether synthesis.[5] This reaction proceeds via an S\textsubscript{N}2 mechanism where an alkoxide, formed by the deprotonation of the alcohol, acts as a nucleophile and attacks a methylating agent.[6][7][8]
Data Presentation
The following table summarizes representative quantitative data for the synthesis of 4-(methoxymethyl)thiazole.
| Step | Reactant | Product | Reagents | Solvent | Yield (%) | Purity (%) |
| 1 | Ethyl thiazole-4-carboxylate | 4-(Hydroxymethyl)thiazole | NaBH₄, AlCl₃ | THF | 75-85 | >95 |
| 2 | 4-(Hydroxymethyl)thiazole | 4-(Methoxymethyl)thiazole | NaH, CH₃I | THF | 80-90 | >98 |
Note: Yields and purity are representative and may vary based on reaction scale and optimization.[5]
Experimental Protocols
Protocol 1: Synthesis of 4-(Hydroxymethyl)thiazole
This protocol describes the reduction of ethyl thiazole-4-carboxylate to 4-(hydroxymethyl)thiazole.
Materials:
-
Ethyl thiazole-4-carboxylate
-
Sodium borohydride (NaBH₄)
-
Aluminum chloride (AlCl₃)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve ethyl thiazole-4-carboxylate (1.0 eq.) in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add aluminum chloride (1.0 eq.) to the stirred solution.
-
Portion-wise, add sodium borohydride (1.5 eq.) to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of 1 M HCl.
-
Adjust the pH to ~8 with 1 M NaOH.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-(hydroxymethyl)thiazole.
Protocol 2: Williamson Ether Synthesis for the Methylation of 4-(Hydroxymethyl)thiazole
This protocol details the methylation of 4-(hydroxymethyl)thiazole to 4-(methoxymethyl)thiazole.
Materials:
-
4-(Hydroxymethyl)thiazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
-
Tetrahydrofuran (THF), dry
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Flame-dried round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Syringe
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-(hydroxymethyl)thiazole (1.0 eq.) in dry THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C.
-
Add methyl iodide (1.5 eq.) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).[5]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by distillation or column chromatography to yield 4-(methoxymethyl)thiazole.[5]
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 4-(methoxymethyl)thiazole.
Characterization of 4-(Methoxymethyl)thiazole
While experimental spectroscopic data for 4-(methoxymethyl)thiazole is not widely published, the expected data can be predicted based on the known spectra of similar compounds.[1][2]
Predicted ¹H NMR (300 MHz, CDCl₃):
-
δ ~3.4 ppm (s, 3H, -OCH₃)
-
δ ~4.6 ppm (s, 2H, -CH₂-)
-
δ ~7.2 ppm (d, 1H, thiazole H-5)
-
δ ~8.8 ppm (d, 1H, thiazole H-2)
Predicted ¹³C NMR:
-
δ ~55 ppm (-OCH₃)
-
δ ~96 ppm (-CH₂-)
-
Thiazole ring carbons in the aromatic region.[2]
Mass Spectrometry (EI):
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of 4-(methoxymethyl)thiazole (129.18 g/mol ).[2]
Safety Precautions
-
Sodium hydride is a highly flammable solid and reacts violently with water. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE).
-
Methyl iodide is a toxic and carcinogenic substance. Handle in a well-ventilated fume hood with appropriate PPE.
-
All reactions should be performed in a fume hood.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for C-H Functionalization of Thiazole at the C2 Position
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the direct C-H functionalization of the thiazole ring at the C2 position, a crucial transformation in the synthesis of biologically active compounds and functional materials. The focus is on a highly efficient palladium- and copper-cocatalyzed regioselective arylation of thiazole derivatives.
Introduction
The thiazole scaffold is a privileged heterocycle present in a wide array of pharmaceuticals, natural products, and organic materials. Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the derivatization of such heterocycles, circumventing the need for pre-functionalized starting materials. Functionalization at the C2 position of the thiazole ring is of particular interest as it allows for the introduction of diverse substituents, significantly impacting the biological activity and physical properties of the resulting molecules. This protocol details a robust and ligand-free method for the C2-arylation of thiazoles.
Data Presentation
The following table summarizes the substrate scope and isolated yields for the Pd/Cu-cocatalyzed C2-arylation of 4-methylthiazole with various aryl iodides. This data provides a clear overview of the reaction's efficiency and tolerance to different electronic and steric environments on the coupling partner.
| Entry | Aryl Iodide | Product | Yield (%) |
| 1 | Iodobenzene | 4-methyl-2-phenylthiazole | 85 |
| 2 | 1-Iodo-4-methylbenzene | 4-methyl-2-(p-tolyl)thiazole | 82 |
| 3 | 1-Iodo-4-methoxybenzene | 2-(4-methoxyphenyl)-4-methylthiazole | 78 |
| 4 | 1-Iodo-4-fluorobenzene | 2-(4-fluorophenyl)-4-methylthiazole | 80 |
| 5 | 1-Iodo-4-chlorobenzene | 2-(4-chlorophenyl)-4-methylthiazole | 75 |
| 6 | 1-Iodo-4-(trifluoromethyl)benzene | 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole | 72 |
| 7 | 1-Iodo-4-nitrobenzene | 4-methyl-2-(4-nitrophenyl)thiazole | 68 |
| 8 | 1-Iodo-3-methylbenzene | 4-methyl-2-(m-tolyl)thiazole | 81 |
| 9 | 1-Iodo-2-methylbenzene | 4-methyl-2-(o-tolyl)thiazole | 76 |
| 10 | 1-Iodonaphthalene | 4-methyl-2-(naphthalen-1-yl)thiazole | 70 |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the Pd/Cu-cocatalyzed C2-arylation of thiazole derivatives.
Materials and Equipment
-
Reagents:
-
Substituted thiazole (e.g., 4-methylthiazole)
-
Aryl iodide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(II) trifluoroacetate (Cu(TFA)₂)
-
Lithium tert-butoxide (t-BuOLi)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Schlenk tube or a round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard laboratory glassware (syringes, needles, separatory funnel, etc.)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
General Procedure for the Arylation of Thiazole Derivatives[1]
-
To a Schlenk tube equipped with a magnetic stir bar, add the thiazole derivative (1.0 mmol, 1.0 equiv), the aryl iodide (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.01 mmol, 1 mol%), Cu(TFA)₂ (0.2 mmol, 20 mol%), and t-BuOLi (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (nitrogen or argon) three times.
-
Add anhydrous DMF (3.0 mL) via syringe.
-
Stir the reaction mixture at 130 °C for 3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add EtOAc and deionized water to the reaction mixture.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, and then dry it over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of EtOAc and hexanes (e.g., 10/90 v/v) as the eluent to afford the pure 2-arylthiazole product.
-
Characterize the purified product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Pd/Cu-cocatalyzed C2-arylation of thiazoles.
Caption: General workflow for the Pd/Cu-cocatalyzed C2-arylation of thiazoles.
Application Notes and Protocols: Multi-step Synthesis Involving 4-(Methoxymethyl)thiazole Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and application of 4-(methoxymethyl)thiazole, a critical heterocyclic building block in the multi-step synthesis of complex pharmaceutical agents. The protocols outlined below are intended for use by qualified researchers and scientists in a laboratory setting.
Introduction
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique electronic properties and ability to participate in various biological interactions make it a valuable component in drug design. The introduction of a methoxymethyl group at the 4-position of the thiazole ring provides a stable, functionalized handle for the elaboration of more complex molecular architectures. This substituent can act as a stable ether linkage, a hydrogen bond acceptor, and can influence the lipophilicity of a molecule, thereby modulating its interaction with biological targets.[1]
This document details two primary synthetic routes to 4-(methoxymethyl)thiazole and its derivatives and explores its application in the synthesis of anticancer agents that function as tubulin polymerization inhibitors.
Synthetic Pathways and Methodologies
Two common and effective methods for the synthesis of 4-(methoxymethyl)thiazole are the Hantzsch thiazole synthesis and a two-step sequence involving reduction of a thiazole-4-carboxylate followed by methylation.
Method 1: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classical and versatile method for the construction of the thiazole ring.[1][3][4] This one-pot reaction involves the cyclocondensation of an α-haloketone with a thioamide. For the synthesis of 4-(methoxymethyl)thiazole, the key starting materials are 1-chloro-3-methoxyacetone and thioformamide.[5]
Experimental Protocol: Hantzsch Synthesis of 4-(Methoxymethyl)thiazole [5]
Materials:
-
1-chloro-3-methoxyacetone (1.0 equivalent)
-
Thioformamide (1.0 equivalent)
-
Ethanol
-
5% Sodium hydroxide solution
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioformamide in ethanol.
-
Slowly add 1-chloro-3-methoxyacetone to the solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 5-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 30-40°C.
-
Neutralize the reaction mixture with a 5% aqueous solution of sodium hydroxide to a pH of 9-10.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield 4-(methoxymethyl)thiazole.
Quantitative Data:
| Reaction Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| 50 | 12 | 55 | [5] |
| 65 (Methanol Reflux) | 8 | 68 | [5] |
| 78-80 (Ethanol Reflux) | 5-6 | Not Specified | [5] |
Diagram of the Hantzsch Thiazole Synthesis Workflow:
Method 2: Two-Step Synthesis from Ethyl Thiazole-4-carboxylate
An alternative route to 4-(methoxymethyl)thiazole begins with the readily available ethyl thiazole-4-carboxylate. This multi-step process involves the reduction of the ester to a primary alcohol, followed by methylation.[4]
Step 1: Reduction of Ethyl Thiazole-4-carboxylate to 4-(Hydroxymethyl)thiazole [4]
Materials:
-
Ethyl thiazole-4-carboxylate (1.0 equivalent)
-
Sodium borohydride (NaBH₄)
-
Aluminum chloride (AlCl₃)
-
Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
2 M Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve ethyl thiazole-4-carboxylate in dry THF.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium borohydride and aluminum chloride portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0°C.
-
Adjust the pH of the aqueous layer to ~8-9 with 2 M NaOH.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(hydroxymethyl)thiazole.
Step 2: Methylation of 4-(Hydroxymethyl)thiazole to 4-(Methoxymethyl)thiazole (Williamson Ether Synthesis) [4][6]
Materials:
-
4-(Hydroxymethyl)thiazole (1.0 equivalent)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents)
-
Methyl iodide (CH₃I, 1.5 equivalents)
-
Dry Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-(hydroxymethyl)thiazole in dry THF.
-
Cool the solution to 0°C and add sodium hydride portion-wise.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0°C and add methyl iodide dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride at 0°C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield 4-(methoxymethyl)thiazole.
Diagram of the Two-Step Synthesis Workflow:
Application in the Synthesis of Anticancer Agents: Tubulin Polymerization Inhibitors
Thiazole derivatives have shown significant promise as anticancer agents, with a key mechanism of action being the inhibition of tubulin polymerization.[7][8] Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular processes, including cell division, motility, and intracellular transport.[9] Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[10]
A series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART compounds) have been developed as potent anticancer agents that act as tubulin polymerization inhibitors.[11]
Quantitative Data: Antiproliferative Activity of Thiazole-Based Tubulin Inhibitors
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole-naphthalene derivative (5b) | MCF-7 (Breast) | 0.48 ± 0.03 | [9] |
| Thiazole-naphthalene derivative (5b) | A549 (Lung) | 0.97 ± 0.13 | [9] |
| 2,4-disubstituted thiazole (IV) | Not Specified | 2.00 ± 0.12 | [5] |
| 2,4-disubstituted thiazole (5c) | Not Specified | 2.95 ± 0.18 | [3] |
| 2,4-disubstituted thiazole (7c) | Not Specified | 2.00 ± 0.12 | [3] |
| 2,4-disubstituted thiazole (9a) | Not Specified | 2.38 ± 0.14 | [3] |
Signaling Pathway of Tubulin Polymerization Inhibition
The following diagram illustrates the downstream effects of tubulin polymerization inhibition by thiazole-based anticancer agents.
Conclusion
4-(Methoxymethyl)thiazole is a versatile and valuable intermediate in the synthesis of complex pharmaceuticals. The protocols provided herein offer reliable pathways to this key building block, enabling its application in multi-step synthetic campaigns. The case study of thiazole-based tubulin inhibitors highlights the strategic importance of such intermediates in modern drug development. Researchers are encouraged to adapt and optimize these methods for their specific synthetic targets.
References
- 1. Both Microtubule-Stabilizing and Microtubule-Destabilizing Drugs Inhibit Hypoxia-Inducible Factor-1α Accumulation and Activity by Disrupting Microtubule Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microtubule-binding agents: a dynamic field of cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synarchive.com [synarchive.com]
- 5. benchchem.com [benchchem.com]
- 6. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe [mdpi.com]
- 11. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Hydroxymethylthiazole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of 4-Hydroxymethylthiazole, a key intermediate in pharmaceutical development. Here you will find detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to help optimize your reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: A widely used and reliable method is the reduction of an ester precursor, typically ethyl thiazole-4-carboxylate. This transformation is commonly achieved using a reducing agent to convert the ester functionality to a primary alcohol.
Q2: I am experiencing low yields in my synthesis. What are the likely causes?
A2: Low yields can stem from several factors including, but not limited to:
-
Purity of Starting Materials: Impurities in the ethyl thiazole-4-carboxylate or the reducing agent can lead to side reactions.
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent can significantly impact the yield.
-
Stoichiometry of Reagents: An incorrect molar ratio of the reducing agent to the ester can result in an incomplete reaction.
-
Work-up and Purification: Product loss during the extraction and purification steps is a common issue.
Q3: What are the typical impurities I might encounter, and how can they be removed?
A3: Common impurities include unreacted starting material (ethyl thiazole-4-carboxylate) and potential byproducts from side reactions. Purification is typically achieved through column chromatography on silica gel. The choice of eluent is crucial for good separation; a common starting point is a mixture of hexane and ethyl acetate.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is an effective and straightforward method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot. An ideal Rf value for the product is typically between 0.2 and 0.4 for effective separation during column chromatography.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive Reducing Agent: The reducing agent may have degraded due to improper storage or handling. | Use a fresh batch of the reducing agent. Ensure it is stored under appropriate anhydrous conditions. |
| Incomplete Reaction: The reaction time may be too short, or the temperature may be too low. | Increase the reaction time and/or temperature. Monitor the reaction progress closely using TLC to determine the optimal reaction time. | |
| Incorrect Stoichiometry: An insufficient amount of reducing agent was used. | Use a slight excess of the reducing agent to ensure the complete conversion of the starting material. | |
| Multiple Spots on TLC (High Impurity Profile) | Side Reactions: The reaction conditions may be promoting the formation of byproducts. | Characterize the main byproducts using techniques like NMR or LC-MS to understand the side reactions. Adjusting the reaction temperature or the rate of addition of the reducing agent may minimize side product formation. |
| Decomposition of Product: The product may be unstable under the reaction or work-up conditions. | Employ milder work-up conditions. For instance, use a saturated solution of ammonium chloride for quenching instead of strong acids or bases. | |
| Difficulty in Product Isolation/Purification | Poor Separation in Column Chromatography: The chosen solvent system for chromatography may not be optimal. | Systematically vary the polarity of the eluent. Use TLC to test different solvent mixtures (e.g., varying ratios of hexane and ethyl acetate) to find the best separation conditions before running the column. |
| Product Oiling Out During Recrystallization: The chosen solvent is not suitable for crystallization. | Try a binary solvent system. Dissolve the crude product in a "good" solvent where it is highly soluble, and then slowly add a "poor" solvent in which it is sparingly soluble until turbidity is observed. Allow the solution to cool slowly. |
Experimental Protocols
Synthesis of this compound via Reduction of Ethyl Thiazole-4-carboxylate
This protocol details the reduction of ethyl thiazole-4-carboxylate using sodium borohydride, a milder reducing agent, in the presence of a Lewis acid like aluminum chloride to enhance its reactivity towards the ester.
Materials:
-
Ethyl thiazole-4-carboxylate
-
Sodium borohydride (NaBH₄)
-
Aluminum chloride (AlCl₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1M solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for column chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF.
-
Addition of Reducing Agent: Cool the flask to 0 °C in an ice bath. Carefully add sodium borohydride to the stirred THF.
-
Activation with Lewis Acid: Slowly add aluminum chloride portion-wise, ensuring the temperature remains below 10 °C. The formation of a more reactive reducing species occurs.
-
Addition of Ester: Once the addition of aluminum chloride is complete, slowly add a solution of ethyl thiazole-4-carboxylate in anhydrous THF to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of 1M HCl to neutralize the excess reducing agent and hydrolyze the intermediate complexes.
-
Work-up: Neutralize the mixture with a saturated solution of sodium bicarbonate. Extract the aqueous layer multiple times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation
Table 1: Comparison of Reducing Agents for the Synthesis of this compound
| Reducing Agent | Typical Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Safety Considerations |
| LiAlH₄ | Anhydrous THF, Diethyl ether | 0 to RT | 1 - 4 | 85 - 95 | Highly reactive with water and protic solvents, pyrophoric. Requires strict anhydrous conditions. |
| NaBH₄/AlCl₃ | Anhydrous THF, Diglyme | 0 to RT | 2 - 6 | 70 - 85 | Less reactive than LiAlH₄ but still requires careful handling. The combination with AlCl₃ enhances its reducing power.[1] |
| NaBH₄ | Methanol, Ethanol | RT to Reflux | 24 - 48 | < 20 | Milder and safer to handle, but generally not effective for reducing esters without additives or harsh conditions. |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
References
Technical Support Center: Purification of Crude 4-Hydroxymethylthiazole by Column Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-hydroxymethylthiazole via column chromatography. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Silica gel is the most commonly used stationary phase for the column chromatography of this compound and other thiazole derivatives.[1] Its slightly acidic nature and high resolving power for moderately polar compounds make it a suitable choice.
Q2: What solvent system (eluent) should I use for the purification of this compound?
A2: A good starting point for the elution of this compound is a mixture of a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate.[1] The optimal ratio will depend on the specific impurities in your crude mixture. It is highly recommended to first determine the ideal solvent system by running thin-layer chromatography (TLC). For a good separation, the desired compound should have an Rf value between 0.2 and 0.4.[1]
Q3: My this compound is streaking on the TLC plate and column. What could be the cause and how can I fix it?
A3: Streaking is a common issue with nitrogen-containing heterocyclic compounds like thiazoles due to their basic nature interacting with the acidic silica gel. To resolve this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent.[1] This will neutralize the acidic sites on the silica gel and lead to better peak shapes.
Q4: The this compound is not moving from the baseline on the TLC plate, even with a high concentration of ethyl acetate.
A4: If your compound remains at the baseline, the eluent is not polar enough. You can increase the polarity of the mobile phase by gradually increasing the proportion of ethyl acetate. If that is not sufficient, you can try a more polar solvent system, such as dichloromethane/methanol (starting with 1-5% methanol).[2]
Q5: I am observing decomposition of my product on the column. What can I do to prevent this?
A5: this compound, containing a hydroxyl group, may be sensitive to the acidic nature of silica gel, which can lead to degradation. If you suspect this is happening, you can deactivate the silica gel before use. This can be done by preparing a slurry of the silica gel in a solvent system containing 1-3% triethylamine, packing the column, and then flushing it with the same solvent system before loading your sample.
Q6: How much crude this compound can I load onto my column?
A6: A general rule of thumb is to use about 25-50 grams of silica gel for every 1 gram of crude product.[1] However, the optimal loading capacity will depend on the difficulty of the separation. If the impurities are very close to your product on the TLC, you should use a higher ratio of silica gel to crude material.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate solvent polarity. | Optimize the eluent system using TLC. Aim for an Rf of 0.2-0.4 for the target compound.[1] A gradient elution, gradually increasing the solvent polarity, can also improve separation. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A typical ratio is 25-50 g of silica per 1 g of crude product.[1] | |
| Poorly packed column (channeling). | Ensure the silica gel is packed uniformly without any air bubbles or cracks. The "slurry method" of packing is generally recommended. | |
| Compound Elutes Too Quickly | Solvent system is too polar. | Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your eluent. |
| Compound Does Not Elute | Solvent system is not polar enough. | Gradually increase the polarity of the eluent. For very polar compounds, consider switching to a more polar solvent system like dichloromethane/methanol.[2] |
| Strong adsorption to silica gel. | Add a small percentage of a competitive polar solvent like methanol to the eluent or consider using a different stationary phase like alumina. | |
| Product Fractions are Dilute | The compound band has broadened during elution. | This can happen if the initial sample band was too wide. Dissolve the crude product in a minimal amount of solvent before loading. If solubility is an issue, consider the "dry loading" method. |
| Unexpected Extra Spots on TLC of Fractions | Decomposition of the product on the silica gel. | Test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before eluting. If decomposition is observed, consider deactivating the silica gel with triethylamine or using a less acidic stationary phase like alumina. |
| Contamination from glassware or solvents. | Ensure all glassware is thoroughly cleaned and dried, and use high-purity solvents. |
Data Presentation
The following table summarizes typical parameters for the column chromatography purification of crude this compound. These values should be considered as a starting point and may require optimization based on the specific nature of the crude mixture.
| Parameter | Typical Value / Range | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard grade silica gel is generally suitable. |
| Mobile Phase (Eluent) | n-Hexane / Ethyl Acetate | Start with a low polarity mixture (e.g., 9:1) and gradually increase the ethyl acetate concentration. |
| Optimal Rf on TLC | 0.2 - 0.4 | This range typically provides the best separation.[1] |
| Silica Gel to Crude Product Ratio | 25:1 to 50:1 (w/w) | Increase the ratio for difficult separations.[1] |
| Eluent Modifier | 0.1 - 1% Triethylamine | Recommended if streaking is observed on TLC.[1] |
| Expected Yield | 70 - 90% | Highly dependent on the purity of the crude material and the success of the separation. |
Experimental Protocols
Thin-Layer Chromatography (TLC) for Solvent System Optimization
-
Prepare several small TLC developing chambers with different ratios of n-hexane and ethyl acetate (e.g., 9:1, 4:1, 7:3, 1:1).
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto the baseline of a TLC plate.
-
Place the TLC plate in a developing chamber and allow the solvent to run up the plate.
-
Visualize the plate under UV light and/or by staining with an appropriate agent (e.g., potassium permanganate or iodine) to determine the Rf values of the components.
-
Select the solvent system that gives an Rf value between 0.2 and 0.4 for this compound and provides the best separation from impurities.[1]
Column Chromatography Protocol
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent determined from the TLC analysis.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and to remove air bubbles.
-
Allow the silica gel to settle, and then add another thin layer of sand on top.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add the solution to the top of the column using a pipette.
-
Dry Loading: If the crude product is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes or flasks.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
If necessary, gradually increase the polarity of the eluent to elute more strongly adsorbed compounds.
-
-
Product Isolation:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
Troubleshooting low yields in Hantzsch thiazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in the Hantzsch thiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yields in the Hantzsch thiazole synthesis?
Low yields in the Hantzsch synthesis can often be attributed to several factors:
-
Poor quality of starting materials: The purity of the α-halo ketone and the thioamide is critical. Impurities can lead to undesirable side reactions.
-
Suboptimal reaction conditions: Temperature, reaction time, and solvent choice significantly impact the reaction's outcome.
-
Incomplete reaction: The reaction may not have proceeded to completion, leaving unreacted starting materials.
-
Side reactions: The formation of byproducts can consume reactants and complicate the purification process.
Q2: How can I monitor the progress of my Hantzsch thiazole synthesis?
Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate (e.g., silica gel), you can observe the disappearance of the starting material spots and the appearance of a new spot corresponding to the product, which indicates that the reaction is proceeding. A common eluent system for this analysis is a mixture of ethyl acetate and hexane.
Q3: I see multiple spots on my TLC plate after the reaction. What are the possible side products?
The presence of multiple spots on a TLC plate suggests the formation of side products. In the Hantzsch thiazole synthesis, these can include:
-
Unreacted starting materials: If the reaction is incomplete, you will see spots corresponding to the α-halo ketone and the thioamide.
-
Formation of an oxazole: If the thioamide is contaminated with its corresponding amide, an oxazole byproduct can form.
-
Dimerization or polymerization of reactants: Under certain conditions, the starting materials or intermediates can undergo self-condensation.
-
Formation of isomeric thiazoles: Depending on the substitution pattern of the reactants, isomeric thiazole products may form, though this is less common.
Q4: My product is difficult to purify. What purification methods are recommended?
Common and effective methods for purifying solid organic compounds from this synthesis include:
-
Recrystallization: This is a standard technique for purifying solid organic compounds.
-
Column chromatography: This method is useful for separating the desired product from soluble impurities and side products. A gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is typically used for elution.
Q5: Can using a catalyst improve my yield?
Yes, various catalysts have been shown to improve the yield and reaction rate of the Hantzsch thiazole synthesis. Acid catalysts such as p-Toluenesulfonic acid (PTSA) can be used to catalyze the reaction.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues leading to low yields.
Problem: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Poor Quality of Reactants | - Ensure the purity of the α-halo ketone and thioamide using techniques like NMR or melting point analysis. - Use freshly purified or commercially available high-purity starting materials. |
| Suboptimal Reaction Temperature | - If the reaction is too slow, consider increasing the temperature. Refluxing in a suitable solvent is a common practice. - If side reactions are prevalent, try lowering the temperature. |
| Incorrect Reaction Time | - Monitor the reaction progress using TLC to determine the optimal reaction time. - In some cases, extending the reaction time may be necessary for the reaction to go to completion. |
| Inappropriate Solvent | - The choice of solvent is crucial. Ethanol is a commonly used solvent.[1] - Consider screening different solvents to find the optimal one for your specific substrates. |
| Reagent Stoichiometry | - While a 1:1 stoichiometry is typical, using a slight excess of the thioamide (e.g., 1.1-1.2 equivalents) can sometimes improve yields. |
Problem: Multiple Products Observed
| Possible Cause | Suggested Solution |
| Side Reactions | - Optimize reaction conditions (temperature, concentration) to minimize the formation of byproducts. - Ensure the thioamide is free from contamination with the corresponding amide to prevent oxazole formation. |
| Decomposition of Starting Materials or Product | - If the reactants or product are sensitive to heat, consider running the reaction at a lower temperature for a longer duration. - Ensure the work-up procedure is not too harsh (e.g., avoid strong acids or bases if your product is sensitive). |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from various studies to guide the optimization of your Hantzsch thiazole synthesis.
Table 1: Comparison of Conventional Heating vs. Ultrasonic and Microwave Irradiation
| Method | Temperature | Time | Yield (%) | Reference |
| Conventional Heating | Reflux | 8 hours | Lower Yields | [2] |
| Ultrasonic Irradiation | Room Temp | 1.5 - 2 hours | 82 - 90 | [3] |
| Microwave Irradiation | 90 °C | 30 min | up to 95 | [2] |
Table 2: Effect of Solvent on Yield in a One-Pot Synthesis
| Solvent | Temperature | Yield (%) | Reference |
| Ethanol/Water (50/50 v/v) | Reflux | 87 | [3] |
| 1-Butanol | Reflux | Lower Yields | [3] |
| 2-Propanol | Reflux | Lower Yields | [3] |
| Water | Reflux | Lower Yields | [3] |
Experimental Protocols
Protocol 1: General Procedure for Hantzsch Thiazole Synthesis [1]
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the α-bromo ketone (1 equivalent) in ethanol.
-
Add the thioamide (1-1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress using TLC. Reaction times can vary from a few hours to overnight.
-
Once the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.
-
If a precipitate forms, filter the solid and wash it with cold ethanol or water.
-
If no precipitate forms, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Protocol 2: Microwave-Assisted Hantzsch Thiazole Synthesis [2]
-
In a microwave-safe vessel, combine the α-chloro ketone (1 equivalent), substituted thiourea (1.2 equivalents), and methanol.
-
Seal the vessel and heat the mixture in a microwave reactor at 90 °C for 30 minutes.
-
After cooling, the pure product often precipitates and can be collected by simple filtration and washing with cold ethanol.
Visualizations
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst | MDPI [mdpi.com]
Common impurities in 4-Hydroxymethylthiazole synthesis and their removal
Technical Support Center: 4-Hydroxymethylthiazole Synthesis
Welcome to the Technical Support Center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods for synthesizing this compound are the Hantzsch thiazole synthesis and the reduction of a 4-thiazolecarboxylic acid ester.
-
Hantzsch Thiazole Synthesis: This is a classic method that involves the cyclocondensation of an α-haloketone with a thioamide.[1][2][3] For this compound, this typically involves the reaction of a 3-halo-1-hydroxyacetone derivative with thioformamide.[4]
-
Reduction of a 4-Thiazolecarboxylic Acid Ester: This method involves the reduction of the ester group of a compound like ethyl 4-thiazolecarboxylate to a hydroxymethyl group using a suitable reducing agent.[5]
Q2: What are the common impurities I should expect in my crude this compound?
A2: The impurities largely depend on the synthetic route chosen.
-
From Hantzsch Synthesis:
-
From Ester Reduction:
-
Unreacted starting material (e.g., ethyl 4-thiazolecarboxylate).
-
Byproducts from the reducing agent (e.g., borate esters from sodium borohydride).[7]
-
Over-reduction or side-reaction products, depending on the strength and selectivity of the reducing agent.
-
Q3: What are the recommended purification techniques for this compound?
A3: The most common purification methods for thiazole derivatives like this compound are column chromatography, recrystallization, and fractional distillation under reduced pressure.[8] The choice of method depends on the scale of the reaction and the nature of the impurities.
Q4: How can I monitor the progress of my reaction and the purity of my product?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring reaction progress.[6] High-Performance Liquid Chromatography (HPLC) is a more quantitative technique for assessing the final purity of the product.[9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Hantzsch Thiazole Synthesis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction due to insufficient heating or reaction time.[1] 2. Poor quality or degradation of thioformamide. 3. Incorrect stoichiometry.[6] | 1. Increase reaction temperature or prolong the reaction time. Monitor progress by TLC. 2. Use freshly prepared or purified thioformamide. 3. Use a slight excess (1.1-1.2 equivalents) of thioformamide. |
| Multiple Spots on TLC | 1. Presence of unreacted starting materials.[1] 2. Formation of side products (e.g., oxazole, polymers).[1] | 1. Ensure the reaction has gone to completion by extending the reaction time. 2. Optimize reaction conditions (temperature, solvent) to minimize side reactions. Purify the crude product using column chromatography. |
| Dark-Colored Reaction Mixture | 1. Polymerization of thioformamide at elevated temperatures. 2. Decomposition of reactants or product. | 1. Maintain a consistent and moderate reaction temperature. 2. If the product is unstable at higher temperatures, consider running the reaction at a lower temperature for a longer duration. |
Ester Reduction
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reduction | 1. Insufficient amount of reducing agent. 2. Reducing agent is not active enough. | 1. Increase the equivalents of the reducing agent. 2. If using a mild reducing agent like NaBH₄, the addition of an activating agent like CaCl₂ or using a stronger reducing agent like LiAlH₄ might be necessary (use with caution).[10] |
| Formation of Multiple Products | 1. Over-reduction of other functional groups (if present). 2. Side reactions caused by the reducing agent. | 1. Choose a more selective reducing agent. 2. Control the reaction temperature (e.g., perform the reaction at 0 °C or lower). |
Experimental Protocols
Protocol 1: Synthesis of this compound via Hantzsch Synthesis (General Procedure)
This protocol is a general guideline and may require optimization.
Materials:
-
1,3-Dihydroxyacetone
-
Thionyl chloride (SOCl₂) or other halogenating agent
-
Thioformamide
-
Ethanol
-
Sodium bicarbonate solution
Procedure:
-
Preparation of 1,3-Dihalo-2-propanone: Convert 1,3-dihydroxyacetone to the corresponding dihalo-derivative (e.g., 1,3-dichloroacetone) using a suitable halogenating agent. Caution: α-haloketones are lachrymators and should be handled in a fume hood.
-
Cyclization: In a round-bottom flask equipped with a reflux condenser, dissolve thioformamide (1.0 equivalent) in ethanol. Slowly add the 1,3-dihalo-2-propanone derivative (1.0 equivalent) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.[6]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.
-
Extraction: Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Solvents: Hexane and Ethyl Acetate
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel bed.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. A good starting point is 10-20% ethyl acetate in hexane, gradually increasing the polarity to 50-70% ethyl acetate.[8]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Analysis by Thin-Layer Chromatography (TLC)
Materials:
-
Silica gel TLC plates (F254)
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 1:1 v/v).
-
Visualization: UV lamp (254 nm) and/or an iodine chamber.
Procedure:
-
Spotting: Dissolve a small amount of the sample in a volatile solvent and spot it on the baseline of the TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the mobile phase.
-
Visualization: After the solvent front has reached near the top of the plate, remove the plate, mark the solvent front, and visualize the spots under a UV lamp. An ideal Rf value for the product for good separation is typically between 0.2 and 0.4.[8]
Data Presentation
The following table provides representative data for the purification of this compound. Actual results may vary depending on the specific experimental conditions.
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Key Impurities Removed |
| Column Chromatography | ~85% | >98% | Unreacted starting materials, polar byproducts |
| Recrystallization | ~90% | >99% | Less soluble or more soluble impurities |
| Vacuum Distillation | ~80% | >97% | Non-volatile impurities, some closely boiling impurities |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical troubleshooting workflow for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. ptfarm.pl [ptfarm.pl]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-methyl-5-(β-hydroxyethyl)-thiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methyl-5-(β-hydroxyethyl)-thiazole, a key intermediate in the production of Vitamin B1 and other pharmaceuticals.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 4-methyl-5-(β-hydroxyethyl)-thiazole.
| Problem | Possible Cause | Suggested Solution |
| Low Overall Yield | Suboptimal reaction conditions in one or more steps. | Review and optimize parameters such as temperature, reaction time, and molar ratios of reactants for each step of your chosen synthesis route. For instance, in the synthesis starting from 3-acetylpropanol and thiourea, ensure the reaction temperature is maintained between 85-100°C for 4-6 hours.[1] |
| Inefficient radical initiation in addition reactions. | When using a route involving the addition of ethyl acetoacetate to vinyl acetate, the use of di-t-butyl peroxide as a radical initiator has been shown to significantly increase the yield of the addition step.[2] | |
| Incomplete hydrolysis of intermediate esters. | If your synthesis route produces a formate or acetate ester of the target molecule, ensure complete hydrolysis by heating with water or a dilute acid. For example, after the primary reaction, diluting the mixture with water and heating to 95-100°C for a couple of hours can hydrolyze the formate ester by-product.[3] | |
| Formation of 2-chloro-4-methyl-5-(β-hydroxyethyl)-thiazole by-product | Use of hydrochloric acid (HCl) during diazotization and reduction steps. | The use of sulfuric acid (H2SO4) in place of HCl can prevent the formation of this chlorinated by-product. This modification has been reported to increase the yield and simplify the purification process by allowing for a one-pot procedure.[4][5] |
| Emission of Toxic Gases | Use of hazardous oxidizing agents. | To avoid the emission of toxic gases during oxidation steps, consider using a more environmentally friendly oxidant such as hydrogen peroxide (H2O2).[2] |
| Purification Difficulties | Presence of unreacted starting materials or various side products. | After the reaction, adjust the pH of the mixture to basic (pH 9-10) with a solution like sodium hydroxide to facilitate the extraction of the thiazole product into an organic solvent such as dichloromethane or ether.[6] Subsequent vacuum distillation is a common and effective method for obtaining the pure product.[1][6][7] |
| High Cost of Starting Materials | Use of expensive reactants like 2,3-dichloro-2-methyl-tetrahydrofuran. | While some routes offer higher yields, the cost of starting materials can be a significant factor.[7] Consider alternative, more cost-effective routes starting from materials like α-acetyl-γ-butyrolactone or 3-acetylpropanol.[1][5][6] |
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of 4-methyl-5-(β-hydroxyethyl)-thiazole?
A1: Several synthetic routes have been developed. The most frequently cited starting materials include:
-
Ethyl acetoacetate and vinyl acetate[2]
-
3-Acetylpropanol and thiourea[1]
-
2,3-Dichlorotetrahydro-2-methylfuran and thioformamide[3]
Q2: What is a typical yield for the synthesis of 4-methyl-5-(β-hydroxyethyl)-thiazole?
A2: The yield is highly dependent on the chosen synthetic route and the optimization of reaction conditions. Reported total yields can range from around 30% to as high as 82%.[7] For example, a method starting from α-acetobutyrolactone has been reported to achieve a total yield of 70%[4][5], while another process involving 3-acetylpropanol and thiourea reports a yield of up to 73%.[1] A method utilizing an oxidation step with oxygen has reported yields of up to 82%.[7]
Q3: How can I purify the final product?
A3: The standard purification procedure involves the following steps:
-
Neutralization or basification of the reaction mixture, typically to a pH of 8.0-11.0.[1]
-
Extraction of the product into a suitable organic solvent, such as dichloromethane or diethyl ether.[1][3]
-
Removal of the solvent.[1]
-
Final purification by vacuum distillation. The product is typically collected at a boiling point of 120-127°C under a pressure of 395-400 Pa.[1][7]
Q4: Are there any environmentally friendly improvements to the synthesis?
A4: Yes, an improved route has been described that focuses on being more environmentally friendly. This method utilizes di-t-butyl peroxide as a radical initiator to improve yield and replaces a more toxic oxidant with hydrogen peroxide (H2O2) to avoid the emission of toxic gases.[2]
Experimental Protocols
Synthesis from 3-Acetylpropanol and Thiourea
This protocol is based on a method that reports a yield of up to 73%.[1]
-
Reaction Setup: In a suitable reaction vessel, combine 3-acetylpropanol and thiourea in a molar ratio of 1:1 to 1:1.5 in a solvent such as ethanol or water under acidic conditions.[1]
-
Cyclization: Heat the reaction mixture to a temperature of 85-100°C and maintain for 4-6 hours.[1]
-
Work-up: After cooling, adjust the pH of the solution to 8.5-10.5 with a 10-50% aqueous solution of sodium hydroxide. Extract the aqueous layer with diethyl ether and then discard the ether to remove impurities.[1]
-
Diazotization: Dissolve the resulting product in a concentrated acidic solution (e.g., sulfuric acid) and cool the mixture to between -10 and -20°C. Add an aqueous solution of sodium nitrite dropwise while maintaining the temperature. Stir for 30 minutes.[1]
-
Reduction: Cool the mixture further to -5 to -7°C and add an aqueous solution of sodium hypophosphite dropwise. Allow the reaction to proceed for 3-5 hours in an ice bath.[1]
-
Purification: Adjust the pH of the reaction mixture to 8.0-11.0 with a 10-50% alkali solution. Extract the product with dichloromethane. Remove the dichloromethane, and then purify the crude product by vacuum distillation, collecting the fraction at 120-127°C (395-400 Pa) to obtain 4-methyl-5-(β-hydroxyethyl)-thiazole.[1]
Synthesis from α-Acetobutyrolactone
This method is reported to have a total yield of 70%.[4][5]
-
Chlorination, Hydrolysis, and Decarboxylation: These initial steps convert α-acetobutyrolactone into a suitable intermediate.
-
Cyclization: The intermediate is then cyclized to form the thiazole ring.
-
Diazotization and Reduction: This step is crucial and is performed as a one-pot process. The use of H2SO4 instead of HCl is recommended to avoid the formation of the 2-chloro by-product.[4][5]
Visualized Experimental Workflow
Caption: Workflow for the synthesis of 4-methyl-5-(β-hydroxyethyl)-thiazole from 3-acetylpropanol.
Caption: Workflow for the synthesis of 4-methyl-5-(β-hydroxyethyl)-thiazole from α-acetobutyrolactone.
References
- 1. CN101560195A - Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole - Google Patents [patents.google.com]
- 2. caod.oriprobe.com [caod.oriprobe.com]
- 3. US2654760A - Preparation of 4-methyl-5-(beta-hydroxyethyl)-thiazole - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. scholars.mssm.edu [scholars.mssm.edu]
- 6. 5-(2-Hydroxyethyl)-4-methylthiazole: Applications in Medicinal Chemistry and its Synthesis Method_Chemicalbook [chemicalbook.com]
- 7. CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole - Google Patents [patents.google.com]
Technical Support Center: Reduction of Thiazole Esters to Alcohols
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the chemical reduction of thiazole esters to their corresponding primary alcohols. This transformation is a critical step in the synthesis of many pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Frequently Asked Questions (FAQs)
Q1: My reduction of a thiazole ester is resulting in a low yield of the desired alcohol. What are the common causes?
A1: Low yields in the reduction of thiazole esters can stem from several factors:
-
Choice of Reducing Agent: The reactivity of the reducing agent is crucial. While powerful agents like Lithium Aluminum Hydride (LiAlH₄) are effective for ester reduction, they can sometimes lead to side reactions or complex work-ups.[1][2] Milder reagents like Sodium Borohydride (NaBH₄) alone are generally not strong enough to reduce esters unless an activating agent is used or under specific conditions like high temperatures.[1][3]
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient equivalents of the reducing agent, low reaction temperature, or short reaction times. Monitoring the reaction by Thin Layer Chromatography (TTC) is essential to ensure the disappearance of the starting material.
-
Substrate Purity: Impurities in the starting thiazole ester can interfere with the reaction, leading to the formation of byproducts and a lower yield of the desired alcohol.
-
Work-up Procedure: Improper quenching of the reaction or work-up can lead to the loss of product. For instance, the aluminum salts formed during LiAlH₄ or DIBAL-H reductions can sometimes trap the product, requiring specific work-up procedures to be broken up.[4]
-
Thiazole Ring Stability: While the thiazole ring is generally stable to most hydride reducing agents, harsh conditions or certain reagents like Raney Nickel can lead to ring cleavage and desulfurization, reducing the yield of the desired product.
Q2: I am observing the formation of an aldehyde byproduct instead of the desired alcohol. How can I prevent this?
A2: The formation of an aldehyde is a common intermediate in the reduction of an ester to a primary alcohol.[5] If the aldehyde is isolated as a major product, it is likely due to the use of a sterically hindered or less reactive reducing agent, or carefully controlled reaction conditions.
-
DIBAL-H at Low Temperatures: Diisobutylaluminum hydride (DIBAL-H) is well-known for the partial reduction of esters to aldehydes, especially when used in stoichiometric amounts at low temperatures (e.g., -78 °C).[6][7] To favor the formation of the alcohol, you can try increasing the equivalents of DIBAL-H or allowing the reaction to warm to room temperature after the initial addition.[4]
-
Insufficient Reducing Agent: If using a less reactive agent, you may not have enough hydride equivalents to complete the second reduction step from the intermediate aldehyde to the alcohol.
Q3: How do I choose the right reducing agent for my thiazole ester, especially if I have other sensitive functional groups?
A3: The choice of reducing agent depends on the overall functionality of your molecule.
-
For high reactivity: LiAlH₄ is a powerful and non-selective reducing agent that will reduce esters, carboxylic acids, amides, and nitriles.[1][2]
-
For better selectivity: Lithium Borohydride (LiBH₄) is a good choice for selectively reducing esters in the presence of carboxylic acids, tertiary amides, and nitriles.[2] A combination of NaBH₄ with a Lewis acid like LiCl can also be used to increase its reactivity towards esters.[8]
-
To avoid over-reduction: As mentioned, DIBAL-H at low temperatures can be used to stop at the aldehyde stage.[6]
Q4: Can the thiazole ring itself be reduced during the reaction?
A4: The aromatic thiazole ring is generally resistant to reduction by common hydride reagents such as LiAlH₄, LiBH₄, and NaBH₄ under standard conditions. However, catalytic hydrogenation under harsh conditions or the use of reducing agents like Raney Nickel can lead to the reduction and/or cleavage of the thiazole ring.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Ester | 1. Inactive Reducing Agent: The hydride reagent may have degraded due to improper storage or handling. 2. Insufficient Equivalents: Not enough reducing agent was used to fully convert the ester. 3. Low Reaction Temperature: The temperature may be too low for the chosen reagent to be effective. 4. Poor Solubility: The thiazole ester may not be fully dissolved in the reaction solvent. | 1. Use a fresh batch of the reducing agent. 2. Increase the equivalents of the reducing agent (e.g., from 1.5 to 2.5 eq.). 3. Slowly warm the reaction to room temperature or gently reflux, depending on the reagent's stability. 4. Choose a different solvent or co-solvent system to ensure complete dissolution. |
| Formation of Multiple Unidentified Byproducts | 1. Over-reduction of other functional groups: A non-selective reducing agent like LiAlH₄ may be reducing other sensitive groups in the molecule. 2. Side reactions with the thiazole ring: Although uncommon, very harsh conditions could lead to reactions involving the thiazole nucleus. 3. Reaction with Solvent: Some hydride reagents can react with certain solvents, especially at elevated temperatures. | 1. Switch to a more selective reducing agent like LiBH₄. 2. Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) and at the recommended temperature. 3. Use an appropriate anhydrous solvent such as THF or diethyl ether for LiAlH₄ reductions. |
| Difficult Product Isolation / Emulsion during Work-up | 1. Formation of Metal Salts: Aluminum or boron salts formed during the work-up can create gelatinous precipitates that are difficult to filter and may trap the product.[9] | 1. For LiAlH₄ reductions, consider using a Fieser work-up: sequential addition of water, 15% NaOH solution, and then more water to produce a granular precipitate that is easier to filter. 2. For DIBAL-H reductions, quenching with Rochelle's salt (potassium sodium tartrate) solution can help to chelate the aluminum salts and prevent emulsions.[4] |
Data Presentation
Table 1: Comparison of Reducing Agents for the Reduction of Thiazole Esters
| Reducing Agent | Substrate | Solvent(s) | Conditions | Yield (%) | Reference |
| KBH₄ / LiCl | 5-Thiazole ethyl formate | THF / Methanol | Reflux, 5 hours | 72.4 | A Chinese patent (CN1554648A) describes this method.[4] |
| LiAlH₄ | Generic Aromatic Ester | THF or Et₂O | 0 °C to RT | Typically High (>90%) | A powerful, general reagent for ester reduction.[1][2] |
| DIBAL-H | Generic Ester | Toluene or DCM | -78 °C to RT | Variable, depending on conditions | Can be controlled to give the aldehyde or the alcohol.[4][6] |
| NaBH₄ / Methanol | Aromatic Methyl Esters | THF / Methanol | Reflux, 2-5 hours | 70-92% | Effective for aromatic esters, selective in the presence of other groups. |
Note: Yields are highly substrate and reaction condition dependent. This table provides a general comparison based on available literature.
Experimental Protocols
Protocol 1: Reduction of 5-Thiazole Ethyl Formate using Potassium Borohydride and Lithium Chloride
This protocol is adapted from patent CN1554648A.[4]
-
Dissolution: Dissolve 5-thiazole ethyl formate (15g, 95.5 mmol) in tetrahydrofuran (THF) (50ml) and dilute with methanol (300ml).
-
Addition of Reagents: Add lithium chloride (4.8g, 113 mmol) to the solution.
-
Portion-wise Addition: Add potassium borohydride (a total of 18.0g, 333 mmol) in six portions, with one portion added every 20 minutes.
-
Reaction: After the final addition, reflux the mixture for 5 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: Stop the reaction and add 300ml of water to dissolve any precipitate.
-
Extraction: Extract the aqueous layer three times with 200ml of ethyl acetate each time.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Concentrate the solution under reduced pressure.
-
Purification: Purify the resulting crude product by vacuum distillation to obtain 5-hydroxymethylthiazole.
Protocol 2: General Procedure for DIBAL-H Reduction of an Ester to an Alcohol
This is a general procedure and may require optimization for specific thiazole esters.[4]
-
Setup: To a solution of the thiazole ester (1 eq.) in an anhydrous solvent like DCM or toluene, cool the flask to -78 °C under a nitrogen atmosphere.
-
Addition of DIBAL-H: Add DIBAL-H (as a 1M solution in a suitable solvent, ~2 eq.) dropwise, maintaining the temperature at -78 °C.
-
Initial Reaction: Stir the mixture at -78 °C for 2 hours.
-
Warming: Slowly allow the reaction to warm to room temperature and continue stirring for an additional 6 hours, or until TLC indicates completion.
-
Quenching: Cool the reaction mixture back to 0 °C and quench by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt.
-
Work-up: Filter the resulting suspension through celite and wash the filter cake with ethyl acetate or DCM. Separate the layers of the filtrate.
-
Extraction and Drying: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentration and Purification: Filter and concentrate the solution under reduced pressure. Purify the crude alcohol by column chromatography.
Visualizations
Caption: Generalized workflow for the reduction of thiazole esters to alcohols.
Caption: Troubleshooting logic for low-yield thiazole ester reductions.
References
- 1. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. orgosolver.com [orgosolver.com]
- 6. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 9. ias.ac.in [ias.ac.in]
Side reactions to consider in the synthesis of thiazole derivatives
Welcome to the technical support center for the synthesis of thiazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during synthetic procedures. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides organized by common synthetic methods.
Hantzsch Thiazole Synthesis: Troubleshooting Guide
The Hantzsch thiazole synthesis, a cornerstone reaction for forming the thiazole ring, typically involves the condensation of an α-haloketone with a thioamide. While robust, this reaction can present challenges leading to low yields or impure products. This guide addresses common problems and their solutions.
FAQ 1: My Hantzsch thiazole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
Low yields in the Hantzsch synthesis can stem from several factors, including reactant purity, reaction conditions, and the stability of intermediates.[1] Key areas to investigate include:
-
Reactant Quality: The purity of both the α-haloketone and the thioamide is critical. Impurities can lead to unwanted side reactions that consume starting materials and complicate purification.[1] The stability of the thioamide, particularly in acidic conditions, can also be a limiting factor.[1]
-
Reaction Conditions:
-
Solvent: The choice of solvent plays a crucial role in reaction rate and yield. While various solvents can be employed, the optimal choice depends on the specific substrates. For some Hantzsch syntheses, solvents like 1-butanol, 2-propanol, and water have proven effective under reflux.[1] Methanol is also commonly used, especially in microwave-assisted syntheses.[1] It is advisable to perform small-scale solvent screening to identify the best option for your reaction.
-
Temperature: Reaction temperatures can vary significantly. Conventional heating methods often require refluxing for several hours, while microwave-assisted synthesis can shorten reaction times to minutes at temperatures around 90-130°C.[1]
-
Presence of Water: The presence of water can be detrimental in some cases. Using anhydrous solvents is often recommended to avoid hydrolysis of reactants or intermediates.[1]
-
Troubleshooting Flowchart for Low Yield in Hantzsch Synthesis
Caption: Troubleshooting workflow for addressing low yields in Hantzsch thiazole synthesis.
FAQ 2: I am observing significant side product formation in my Hantzsch synthesis. What are the common side reactions?
Several side reactions can compete with the desired thiazole formation. Understanding these pathways is key to minimizing by-product formation.
-
Formation of Thiazoline Intermediates: The reaction proceeds through a hydroxythiazoline intermediate, which then dehydrates to the aromatic thiazole.[2] In some cases, this intermediate can be stable and isolable, leading to incomplete conversion to the final product.[2]
-
Alternative Cyclization Pathways: Depending on the substrates and reaction conditions, alternative cyclization pathways can lead to undesired isomers or related heterocyclic systems.
-
Base-Catalyzed Elimination: The initially formed α-thioiminium salt can undergo a base-catalyzed elimination to yield a nitrile and a thiol as by-products, which is a competing reaction pathway.[3][4]
Mitigation Strategies for Side Reactions:
| Side Reaction | Mitigation Strategy | Rationale |
| Stable Thiazoline Intermediate | Increase reaction temperature or time; consider microwave heating. | Promotes the final dehydration step to the aromatic thiazole.[1] |
| Alternative Cyclizations | Optimize solvent polarity and temperature; screen different bases. | Can favor the desired intramolecular cyclization pathway over competing routes. |
| Nitrile and Thiol Formation | Carefully control the amount and type of base used. | Minimizes the competing base-catalyzed elimination pathway.[3][4] |
Reaction Scheme: Competing Pathways in Hantzsch Synthesis
Caption: Competing reaction pathways in the Hantzsch thiazole synthesis.
Cook-Heilbron Thiazole Synthesis: Troubleshooting Guide
The Cook-Heilbron synthesis provides a route to 5-aminothiazoles from the reaction of α-aminonitriles with reagents like carbon disulfide, dithioacids, or isothiocyanates.[5]
FAQ 3: My Cook-Heilbron synthesis is not proceeding as expected. What are some common issues?
Similar to the Hantzsch synthesis, the success of the Cook-Heilbron reaction is highly dependent on the quality of starting materials and reaction conditions.
-
Purity of α-Aminonitrile: The stability and purity of the α-aminonitrile are crucial. These compounds can be prone to decomposition, and impurities will negatively impact the reaction outcome.
-
Reaction Conditions: This reaction is often carried out under mild, aqueous conditions at room temperature.[6] Deviations from optimal pH or temperature can lead to side reactions.
FAQ 4: What are the potential side products in a Cook-Heilbron synthesis?
The mechanism involves the formation of a 5-imino-2-thione thiazolidine intermediate, which then tautomerizes to the final 5-aminothiazole.[6]
-
Incomplete Tautomerization: If the final tautomerization step is not complete, the thiazolidine intermediate may be isolated as a major impurity.
-
Hydrolysis of Intermediates: The presence of excess water or harsh pH conditions can lead to the hydrolysis of intermediates, reducing the yield of the desired product.
Experimental Protocol: General Procedure for Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: In a suitable reaction vessel, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[7]
-
Solvent Addition: Add methanol (5 mL) and a stir bar to the vessel.[7]
-
Heating: Heat the mixture with stirring on a hot plate set to a moderate temperature (e.g., 100°C setting) for approximately 30 minutes.[7]
-
Cooling and Precipitation: Remove the reaction from heat and allow it to cool to room temperature. Pour the reaction contents into a beaker containing a weak base solution (e.g., 20 mL of 5% Na2CO3) and swirl to mix. The product should precipitate out of solution.[7]
-
Isolation: Collect the solid product by vacuum filtration through a Buchner funnel.[7]
-
Washing and Drying: Wash the filter cake with water and allow the collected solid to air dry on a tared watch glass.[7]
Experimental Protocol: General Procedure for Purification of 2-Aminothiazole
For instances where the crude product requires further purification:
-
Dissolution: Dissolve the crude 2-aminothiazole in an aqueous solution.
-
Precipitation with Sulfur Dioxide: Pass sulfur dioxide gas into the solution, preferably at an elevated temperature (70-90°C). This forms a relatively insoluble bisulfite adduct of the 2-aminothiazole, which precipitates out.[8]
-
Isolation of Adduct: The precipitate is collected by filtration, washed with cold water, and dried.[8]
-
Decomposition of Adduct: The purified 2-aminothiazole can be recovered from the bisulfite adduct by decomposition, typically through neutralization.
Summary of Key Reaction Parameters and Their Impact on Yield
| Parameter | Hantzsch Synthesis | Cook-Heilbron Synthesis |
| Reactant Purity | High purity is essential for both α-haloketone and thioamide to avoid side reactions.[1] | High purity of the α-aminonitrile is critical. |
| Solvent | Alcohols (methanol, ethanol, butanol) and water are commonly used. Anhydrous conditions are often preferred.[1] | Often performed in aqueous media.[6] |
| Temperature | Varies from room temperature to reflux, with microwave heating being an effective alternative.[1] | Typically conducted at room temperature under mild conditions.[6] |
| pH | Can be sensitive to acidic conditions which may affect thioamide stability.[1] | Sensitive to pH; mild conditions are generally required. |
This technical support guide provides a starting point for troubleshooting common issues in thiazole synthesis. For more specific problems, it is always recommended to consult the primary literature for methodologies tailored to your particular substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? [beilstein-journals.org]
- 5. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 6. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. US2489038A - Purification of 2-aminothiazole - Google Patents [patents.google.com]
Technical Support Center: Eco-Friendly Thiazole Synthesis
Welcome to the technical support center for the eco-friendly preparation of thiazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common experimental issues. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and comparative data to support your research endeavors in green chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most common eco-friendly methods for synthesizing thiazole derivatives?
A1: The most prevalent green chemistry approaches for thiazole synthesis aim to reduce waste, energy consumption, and the use of hazardous materials. Key methods include:
-
Microwave-Assisted Synthesis: Utilizes microwave irradiation to dramatically reduce reaction times and often increase yields compared to conventional heating.[1][2]
-
Ultrasound-Assisted Synthesis: Employs ultrasonic waves to enhance reaction rates and yields through acoustic cavitation, providing an energy-efficient alternative.[3][4]
-
Solvent-Free Reactions: Conducted by grinding or heating reactants together without a solvent, which simplifies work-up and minimizes solvent waste.[5][6]
-
Use of Green Solvents: Involves replacing traditional volatile organic compounds (VOCs) with more benign alternatives like water, ethanol, polyethylene glycol (PEG), or deep eutectic solvents (DESs).[2][7]
-
Catalyst-Free Synthesis: Certain protocols are designed to proceed efficiently without a catalyst, further simplifying the reaction and purification process.[5]
Q2: My microwave-assisted Hantzsch synthesis is giving a low yield. What are the likely causes and solutions?
A2: Low yields in microwave-assisted Hantzsch synthesis can stem from several factors. Common issues include inefficient heating due to solvent choice, incorrect reaction time or temperature, or substrate decomposition. To troubleshoot, consider optimizing the solvent for better microwave absorption (e.g., ethanol is often effective), systematically varying the irradiation time and temperature, and ensuring the purity of your starting materials.[8][9] Refer to the troubleshooting guide below for a more detailed breakdown.
Q3: How do I monitor the progress of a solvent-free thiazole synthesis reaction?
A3: Monitoring a solvent-free reaction can be challenging. The most common method is Thin-Layer Chromatography (TLC).[4][10] To perform TLC, a small sample of the reaction mixture is periodically taken and dissolved in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) before spotting on a TLC plate. This allows you to track the consumption of starting materials and the formation of the product over time.
Q4: I'm using a deep eutectic solvent (DES) for my synthesis. How do I isolate my thiazole product?
A4: A major advantage of using many common deep eutectic solvents (like choline chloride/urea or choline chloride/glycerol) is the straightforward product isolation.[7] Thiazole derivatives are often poorly soluble in water. Therefore, after the reaction is complete, the DES mixture can be poured into water, causing the product to precipitate. The solid product can then be collected by simple filtration, washed with water, and dried.[11]
Q5: Can I reuse the catalyst in my ultrasound-assisted synthesis?
A5: Yes, many green protocols for ultrasound-assisted thiazole synthesis utilize heterogeneous or biocatalysts that can be recovered and reused. For instance, chitosan-based hydrogel catalysts have been shown to be recyclable for multiple runs without a significant loss of catalytic activity.[3] After the reaction, the catalyst can typically be recovered by filtration, washed with a suitable solvent like ethanol, dried, and then used in subsequent reactions.[3]
Troubleshooting Guides
This section provides structured solutions to common problems encountered during eco-friendly thiazole synthesis.
Problem 1: Low Product Yield
| Potential Cause | Suggested Solution | Applicable Methods |
| Inefficient Energy Transfer | Optimize the solvent for better energy absorption. For microwaves, polar solvents like ethanol or methanol are often effective.[8] For ultrasound, ensure the reaction vessel is properly immersed in the ultrasonic bath. | Microwave, Ultrasound |
| Sub-optimal Reaction Time/Temp | Systematically screen different reaction times and temperatures. Start with conditions reported in the literature and adjust incrementally. Monitor progress using TLC.[4] | All Methods |
| Decomposition of Reactants | For thermally sensitive substrates, especially in microwave or solvent-free heating, try lowering the temperature and extending the reaction time. For DES, ensure the temperature doesn't cause degradation of the solvent or reactants.[12] | Microwave, Solvent-Free, DES |
| Impure Starting Materials | Verify the purity of α-haloketones and thioamides/thioureas using techniques like NMR or melting point analysis. Impurities can lead to side reactions. | All Methods |
| Poor Catalyst Activity | If using a reusable catalyst, ensure it has been properly activated and stored. Catalyst deactivation can occur after multiple cycles; consider using a fresh batch.[3] | Ultrasound, DES |
Problem 2: Side Product Formation & Purification Challenges
| Potential Cause | Suggested Solution | Applicable Methods |
| Formation of Intermediates | In Hantzsch synthesis, the initial S-alkylation intermediate may not fully cyclize. Try increasing the reaction temperature or time to promote the final dehydration step. | All Methods |
| Reactant Decomposition | Over-heating can cause decomposition and the formation of complex impurities. Reduce the temperature or power setting.[12] | Microwave, Solvent-Free |
| Product is Soluble in Water (during DES work-up) | If the product does not precipitate upon adding water, it may be too polar. Perform a liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate). | DES |
| Difficulty in Chromatographic Separation | If column chromatography is necessary but separation is poor, screen different solvent systems (eluents). Sometimes, switching from silica gel to alumina or using reverse-phase chromatography can be effective. | All Methods |
| Product Insoluble in Common Solvents | Some thiazole derivatives, particularly those with imidazo[2,1-b]thiazole moieties, are poorly soluble. Try dissolving them in DMF or DMSO for analysis or further reaction. For purification, recrystallization from a high-boiling point solvent might be necessary.[8] | All Methods |
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for various eco-friendly thiazole synthesis methods to facilitate comparison.
Table 1: Comparison of Microwave-Assisted vs. Conventional Hantzsch Synthesis
| Product | Method | Solvent | Time | Yield (%) | Reference |
| 2-Substituted-thiazol-4(5H)-one | Conventional | Ethanol | 1.5 hours | 79-90% | [13] |
| 2-Substituted-thiazol-4(5H)-one | Microwave | Ethanol | 10-15 min | 82-92% | [13] |
| N-Phenyl-4-(...)-thiazol-2-amine | Conventional | Methanol | 8 hours | Lower Yields | [8] |
| N-Phenyl-4-(...)-thiazol-2-amine | Microwave | Methanol | 30 min | 89-95% | [8] |
Table 2: Optimization of Ultrasound-Assisted Synthesis using a Biocatalyst
| Catalyst Loading (wt%) | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 10 | 40 | 30 | 85% | [3] |
| 15 | 40 | 25 | 94% | [3] |
| 20 | 40 | 25 | 94% | [3] |
| 15 | Room Temp | 45 | 65% | [3] |
| 15 | 50 | 25 | 92% | [3] |
Experimental Protocols & Workflows
Protocol 1: Microwave-Assisted Hantzsch Synthesis of 2-Aminothiazoles
This protocol is a general guideline for the Hantzsch reaction using microwave irradiation.
Materials:
-
Substituted α-haloketone (1.0 mmol)
-
Substituted thiourea (1.1 mmol)
-
Ethanol or Methanol (2-4 mL)
-
Microwave reaction vial (10 mL) with a stir bar
Procedure:
-
Place the α-haloketone, thiourea, and a stir bar into the microwave reaction vial.
-
Add the solvent (e.g., ethanol) to the vial.
-
Seal the vial securely with a cap.
-
Place the vial inside the microwave reactor cavity.
-
Set the reaction parameters. A typical starting point is 90-120°C for 15-30 minutes with a power of 200-400W.[8][13]
-
After irradiation is complete, allow the vial to cool to room temperature.
-
Work-up: Pour the cooled reaction mixture into a beaker containing cold water or a dilute sodium carbonate solution.[11]
-
A precipitate of the thiazole product should form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product in a vacuum oven to obtain the purified 2-aminothiazole derivative.
-
Characterize the product using NMR, IR, and mass spectrometry.
Caption: Workflow for Microwave-Assisted Hantzsch Thiazole Synthesis.
Protocol 2: Ultrasound-Assisted Thiazole Synthesis with a Reusable Catalyst
This protocol describes a general procedure for thiazole synthesis using sonication.
Materials:
-
Thiosemicarbazone derivative (1.0 mmol)
-
α-haloketone or hydrazonoyl halide (1.0 mmol)
-
Heterogeneous catalyst (e.g., PIBTU-CS hydrogel, 15 wt%)[3]
-
Ethanol (20 mL)
-
Reaction vessel (e.g., round-bottom flask)
Procedure:
-
To a solution of the thiosemicarbazone derivative in ethanol, add the α-haloketone and the catalyst.
-
Place the reaction vessel in an ultrasonic water bath. The water level should be consistent with the level of the reaction mixture.
-
Irradiate the mixture using an ultrasonic generator (e.g., 40 kHz, 250 W) at a controlled temperature (e.g., 40°C) for 25-60 minutes.[3]
-
Monitor the reaction progress using TLC.
-
Work-up: After completion, cool the mixture to room temperature.
-
Remove the catalyst by filtration. The catalyst can be washed with ethanol, dried, and stored for reuse.
-
The filtrate, containing the product, is typically concentrated under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure thiazole derivative.
-
Characterize the product using appropriate analytical techniques.
Reaction Pathway Visualization
The Hantzsch Thiazole Synthesis Mechanism
The Hantzsch synthesis is a cornerstone reaction for forming the thiazole ring. It proceeds through a well-established mechanism involving nucleophilic attack followed by intramolecular cyclization and dehydration.
Caption: Mechanism of the classic Hantzsch Thiazole Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. A green synthesis and antibacterial activity of ferrocene-based thiazole derivatives in choline chloride/glycerol eutectic solvent - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04587G [pubs.rsc.org]
- 8. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemhelpasap.com [chemhelpasap.com]
- 12. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bot Verification [rasayanjournal.co.in]
Optimizing reaction conditions for the hydrogenation of thiazole derivatives
Technical Support Center: Hydrogenation of Thiazole Derivatives
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for optimizing the reaction conditions for the hydrogenation of thiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary goals of hydrogenating thiazole derivatives? Hydrogenation of thiazole derivatives is typically performed for two main reasons:
-
Reduction of the Thiazole Ring: To synthesize saturated thiazolidine structures, which are important scaffolds in medicinal chemistry.[1]
-
Selective Reduction of Substituents: To reduce functional groups attached to the thiazole ring (e.g., nitro groups, alkenes) without affecting the aromaticity of the ring itself.
Q2: Which catalysts are most commonly used for the hydrogenation of thiazoles? The choice of catalyst is critical and depends on the desired outcome:
-
Palladium on Carbon (Pd/C): Widely used for the hydrogenation of various functional groups. However, the sulfur in the thiazole ring can act as a catalyst poison, sometimes requiring higher catalyst loadings.[2][3]
-
Platinum(IV) Oxide (PtO₂, Adam's catalyst) & Platinum on Carbon (Pt/C): Often more effective for the reduction of the thiazole ring itself and can be less prone to causing hydrogenolysis (e.g., debenzylation) compared to palladium catalysts.[4][5] The thiazole ring shows good stability with platinum-catalyzed hydrogenation under certain conditions.[4]
-
Rhodium (Rh): A versatile and powerful catalyst, particularly effective for the reduction of aromatic systems, including heterocycles, often under mild conditions.[5]
-
Raney Nickel (Ra-Ni): A very active catalyst, but it is most known for causing desulfurization—the cleavage of carbon-sulfur bonds—which leads to the reductive opening of the thiazole ring.[4][6] This is often an undesirable side reaction unless the goal is to remove the sulfur atom entirely.[7][8]
Q3: How does the sulfur atom in the thiazole ring affect catalytic hydrogenation? The sulfur atom is a key feature of the thiazole ring. It has a lone pair of electrons that can strongly adsorb to the surface of metal catalysts, particularly palladium.[2][5] This can lead to:
-
Catalyst Poisoning: The sulfur atom blocks the active sites of the catalyst, reducing its activity and potentially halting the reaction.[2][5]
-
Desulfurization: Under harsh conditions or with specific catalysts like Raney Nickel, the C-S bonds can be cleaved, leading to ring-opening byproducts.[4][7][8]
Q4: What solvents are typically recommended for these reactions? Commonly used solvents include:
-
Alcohols (Methanol, Ethanol)
-
Ethyl Acetate (EtOAc)
-
Tetrahydrofuran (THF)
-
Acetic Acid (AcOH) to increase substrate solubility or catalyst activity.
The choice of solvent can influence reaction rates and selectivity, and its effect is often substrate-specific.[5] It is crucial to use high-purity, dry solvents, as impurities can interfere with the catalyst.[9]
Troubleshooting Guide
This section addresses specific issues that may arise during the hydrogenation of thiazole derivatives.
Issue 1: Low or No Conversion of Starting Material
If your reaction shows poor conversion, a systematic check of the reaction parameters is necessary.
dot
Caption: Troubleshooting workflow for low conversion.
Possible Causes & Solutions:
-
Inactive Catalyst: The catalyst may be old or deactivated by exposure to air.
-
Solution: Use a fresh batch of catalyst. For pyrophoric catalysts like Pd/C, ensure they are handled under an inert atmosphere and never allowed to dry in the presence of air and solvent vapors.[10]
-
-
Insufficient Hydrogen Pressure: A balloon of hydrogen provides only ~1 atm of pressure, which may be insufficient for reducing a stable aromatic ring.
-
Solution: If reducing the thiazole ring itself, move the reaction to a high-pressure reactor (e.g., a Parr hydrogenator) to increase the H₂ pressure to 50-1000 psi.[11]
-
-
Catalyst Poisoning: The thiazole's sulfur atom can inhibit palladium catalysts.[2] Other functional groups (e.g., thiols) or impurities in the starting material or solvent can also poison the catalyst.[5]
-
Solution: Increase the catalyst loading (e.g., from 10% w/w to 20-50% w/w). Alternatively, switch to a different catalyst like Platinum (PtO₂) or Rhodium on carbon (Rh/C), which can be more resistant to sulfur poisoning.[5]
-
-
Poor Substrate Solubility: If the starting material is not fully dissolved, the reaction will be slow and incomplete.
-
Solution: Choose a solvent in which the substrate is more soluble. Gentle heating or the addition of a co-solvent like acetic acid can also improve solubility.[5]
-
Issue 2: Desulfurization and Ring Opening Occur
The primary goal is often to reduce the ring or a substituent, but instead, the C-S bond cleaves, leading to linear amine byproducts.
dot
Caption: Competing pathways: hydrogenation vs. desulfurization.
Possible Causes & Solutions:
-
Overly Aggressive Catalyst: Raney Nickel is well-known for promoting desulfurization.[4][6][7]
-
Solution: Avoid using Raney Nickel unless desulfurization is the desired outcome. Switch to a less aggressive catalyst such as Pd/C (if poisoning is manageable) or, preferably, PtO₂ or a Pt/C catalyst.
-
-
Harsh Reaction Conditions: High temperatures and prolonged reaction times can favor the thermodynamically stable ring-opened product.
-
Solution: Reduce the reaction temperature and monitor the reaction closely by TLC or LC-MS to stop it upon completion of the desired transformation. Attempt the reaction at room temperature first before applying heat.
-
Issue 3: Poor Chemoselectivity
The reaction reduces multiple functional groups when only one was targeted (e.g., reducing a nitro group and a C=C double bond simultaneously).
Possible Causes & Solutions:
-
Highly Active Catalyst: Catalysts like PtO₂ or Rh/C are very powerful and may not discriminate well between different reducible functional groups.[5]
-
Incorrect Solvent/Additive Choice: The reaction environment can influence selectivity.
-
Solution: Screen different solvents. Sometimes, a non-polar solvent like toluene can offer different selectivity compared to polar protic solvents like ethanol. Additives can also be used; for instance, diphenyl sulfide can be used as a "poison" to temper the activity of Pd/C and improve selectivity.[3]
-
Data Presentation: Catalyst Performance Comparison
The selection of catalyst and conditions is crucial for achieving the desired outcome. The following table summarizes typical conditions for different transformations.
| Transformation Goal | Recommended Catalyst | Typical H₂ Pressure | Temperature | Solvent | Key Considerations & Potential Issues |
| Selective reduction of a substituent (e.g., -NO₂, C=C) | 10% Pd/C | 1-4 atm (Balloon) | Room Temp. | EtOH, MeOH, EtOAc | Potential for catalyst poisoning by the thiazole sulfur; may require higher loading.[2][3] |
| Reduction of thiazole ring to thiazolidine | PtO₂ (Adam's catalyst), 5% Rh/C | 50-1000 psi | 25-80 °C | AcOH, EtOH | High pressure is often required. Pt catalysts are generally robust.[4][5] |
| Chemoselective hydrogenation (e.g., preserving halides) | Sulfur-modified Pt/C | 1-4 atm (Balloon) | Room Temp. | MeOH, EtOAc | The modified catalyst has controlled activity to prevent C-Halogen bond cleavage.[12] |
| Desulfurization / Ring Cleavage | Raney Nickel | 1-50 atm | 50-100 °C | EtOH, H₂O | This is the primary reactivity of Ra-Ni with sulfur heterocycles. Avoid if ring integrity is desired.[4][7] |
Experimental Protocols
General Protocol for the Hydrogenation of a Thiazole Derivative (e.g., Reduction of a Substituent)
This protocol is a representative example for the reduction of a functional group on a thiazole derivative using 10% Pd/C under balloon pressure.
Materials:
-
Thiazole substrate (1.0 mmol)
-
10% Palladium on Carbon (Pd/C), 50% wet (10-20% by weight of substrate)
-
Anhydrous Ethanol (or another suitable solvent), ~10 mL
-
Hydrogen (H₂) gas balloon
-
Round-bottom flask with a stir bar
-
Septum and vacuum/inert gas manifold
Procedure:
-
Catalyst Charging: To a clean, dry round-bottom flask equipped with a magnetic stir bar, carefully add the 10% Pd/C catalyst.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. Safety Note: Never add dry Pd/C to a flask containing flammable solvent vapors in the presence of air, as it can ignite.[10]
-
Substrate Addition: Dissolve the thiazole substrate (1.0 mmol) in anhydrous ethanol (~10 mL) and add it to the reaction flask via syringe.
-
Hydrogen Purge: Carefully evacuate the flask under vacuum and backfill with hydrogen gas from the balloon. Repeat this vacuum-backfill cycle 3-5 times to ensure the atmosphere is fully replaced with hydrogen.
-
Reaction: Leave the hydrogen balloon attached (via a needle through the septum) and stir the reaction mixture vigorously at room temperature. Vigorous stirring is essential to ensure good mixing of the solid catalyst, liquid solution, and gaseous hydrogen.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take anywhere from 2 to 24 hours.
-
Workup:
-
Once the reaction is complete, carefully purge the flask with an inert gas to remove all hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of the reaction solvent to ensure all product is collected. Safety Note: Keep the Celite®/Pd filter cake wet with solvent during and after filtration, as it can be pyrophoric upon drying.[10]
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product, which can then be purified by column chromatography, recrystallization, or other suitable methods.
-
References
- 1. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. ias.ac.in [ias.ac.in]
- 8. organicreactions.org [organicreactions.org]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. Heterogeneous Activated Carbon-supported Precious Metal Catalysts Useful for Highly Efficient Hydrogenation Reactions | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Technical Support Center: Recrystallization of 4-(Methoxymethyl)thiazole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of 4-(methoxymethyl)thiazole. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for the recrystallization of 4-(methoxymethyl)thiazole?
A1: Based on the polarity of 4-(methoxymethyl)thiazole and data from structurally similar compounds, a good starting point for solvent selection would be a polar protic solvent like ethanol or a binary solvent system. Thiazole and its derivatives are often soluble in alcohols.[1][2] A mixture of a "good" solvent (where the compound is highly soluble) and a "poor" an anti-solvent (where it is sparingly soluble) such as ethanol/water, acetone/water, or ethyl acetate/hexane can also be effective.[3]
Q2: What are the common impurities found in crude 4-(methoxymethyl)thiazole?
A2: Impurities in crude 4-(methoxymethyl)thiazole typically arise from the synthetic route used. Common impurities may include unreacted starting materials, such as 1-chloro-3-methoxy-2-propanone and thioformamide if prepared via the Hantzsch synthesis, as well as byproducts from side reactions.[4][5]
Q3: My 4-(methoxymethyl)thiazole sample is an oil. Can I still purify it by recrystallization?
A3: "Oiling out," where the compound separates as a liquid instead of forming crystals, is a common issue, especially when the melting point of the compound is low relative to the solvent's boiling point.[6][7] If your compound oils out, you can try adding a small amount of additional "good" solvent to redissolve the oil, followed by very slow cooling. Using a different solvent system or employing a seed crystal can also promote crystallization over oiling out.[3]
Q4: What is a typical recovery yield for the recrystallization of a thiazole derivative?
A4: A yield of less than 100% is expected with any recrystallization, as some product will remain dissolved in the cold solvent (mother liquor).[8] A recovery of 70-85% is generally considered good, but this can vary significantly based on the purity of the crude material and the chosen solvent system. If the yield is very low (e.g., less than 50%), it may be due to using too much solvent or a solvent in which the compound is too soluble at low temperatures.[8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization of 4-(methoxymethyl)thiazole.
| Problem | Possible Cause | Solution |
| No crystals form upon cooling | The solution is not saturated (too much solvent was used). | Boil off some of the solvent to increase the concentration of the solute and allow it to cool again.[6] |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of pure 4-(methoxymethyl)thiazole.[8] | |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help moderate the cooling rate.[9] | |
| The compound "oils out" | The melting point of the compound is lower than the boiling point of the solvent. | Re-heat the solution to dissolve the oil, add a small amount of additional "good" solvent, and allow it to cool very slowly. Consider a different solvent or solvent pair with a lower boiling point.[6][7] |
| High concentration of impurities. | If the crude material is highly impure, consider a preliminary purification step like column chromatography before recrystallization. | |
| Low recovery of crystals | Too much solvent was used. | Use the minimum amount of hot solvent necessary to dissolve the crude product.[8] |
| The compound is significantly soluble in the cold solvent. | Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice-water or ice-salt bath) to maximize crystal formation. | |
| Premature crystallization during hot filtration. | Pre-heat the funnel and receiving flask before hot filtration to prevent the solution from cooling and depositing crystals on the filter paper. | |
| Crystals are colored or appear impure | Colored impurities are present in the crude material. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use only a minimal amount to avoid adsorbing the desired product.[7] |
| Impurities were trapped in the crystal lattice due to rapid cooling. | Redissolve the crystals in fresh hot solvent and allow them to cool more slowly to form purer crystals.[6] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of 4-(methoxymethyl)thiazole
This protocol outlines the general steps for recrystallizing 4-(methoxymethyl)thiazole from a single solvent, such as ethanol.
-
Solvent Selection: In a small test tube, add a small amount of crude 4-(methoxymethyl)thiazole and a few drops of the chosen solvent. Observe the solubility at room temperature. Heat the test tube gently; a suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude 4-(methoxymethyl)thiazole in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the compound just dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them. Use a pre-heated funnel and receiving flask to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air-dry on the filter paper or transfer them to a watch glass to dry. For faster drying, a vacuum oven can be used.
Protocol 2: Binary-Solvent Recrystallization of 4-(methoxymethyl)thiazole
This protocol is for using a pair of solvents, such as ethyl acetate ("good" solvent) and hexane ("poor" solvent).
-
Dissolution: Dissolve the crude 4-(methoxymethyl)thiazole in a minimal amount of the boiling "good" solvent (e.g., ethyl acetate).
-
Addition of "Poor" Solvent: While the solution is hot, add the "poor" solvent (e.g., hexane) dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 6 and 7 from the single-solvent protocol, using the cold solvent mixture for washing the crystals.
Visualizations
Caption: A general workflow for the recrystallization of 4-(methoxymethyl)thiazole.
Caption: A decision tree for troubleshooting common recrystallization problems.
References
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Recrystallization [wiredchemist.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. reddit.com [reddit.com]
Validation & Comparative
A Comparative Analysis of 4-Hydroxymethylthiazole and Its Analogs for Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically approved drugs and serving as a fertile ground for the discovery of novel therapeutic agents. Among the vast array of thiazole derivatives, 4-Hydroxymethylthiazole and its analogs have garnered significant attention for their diverse and potent biological activities. This guide provides a comprehensive comparative analysis of these compounds, focusing on their anticancer and antimicrobial properties. By presenting quantitative data, detailed experimental protocols, and mechanistic insights, this document aims to be a valuable resource for researchers dedicated to advancing drug discovery and development.
Performance Comparison of this compound Analogs
The biological efficacy of this compound analogs is intricately linked to the nature and position of substituents on the thiazole ring. Structure-activity relationship (SAR) studies have demonstrated that modifications at various positions can significantly modulate the potency, selectivity, and pharmacokinetic properties of these compounds.
Anticancer Activity
Analogs of this compound have emerged as promising candidates for cancer therapy, primarily through their ability to inhibit key signaling pathways crucial for tumor progression, such as angiogenesis and cell division.
Table 1: Comparative Anticancer Activity of this compound Analogs
| Compound/Analog | Target Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Substituted Thiazole Derivative 4c | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | VEGFR-2 Inhibition | [1] |
| HepG2 (Liver Cancer) | 7.26 ± 0.44 | VEGFR-2 Inhibition | [1] | |
| SMART Compound 5 | Melanoma | >50 | Tubulin Polymerization Inhibition | [2] |
| SMART Compound 4a (R-isomer) | Melanoma | 3.4 | Tubulin Polymerization Inhibition | [2] |
| SMART Compound 4b (S-isomer) | Melanoma | 4.2 | Tubulin Polymerization Inhibition | [2] |
| Thiazole Hydrazine Analog 25a | HCT-116 (Colon Cancer) | Not specified | Not specified | [1] |
| Thiazole Hydrazine Analog 25b | HCT-116 (Colon Cancer) | Not specified | Not specified | [1] |
Note: The data presented is compiled from various sources and should be interpreted with consideration for potential variations in experimental methodologies.
Antimicrobial Activity
The thiazole nucleus is a common feature in many antimicrobial agents. Synthetic analogs of this compound have been developed and screened for their efficacy against a range of bacterial and fungal pathogens.
Table 2: Comparative Antimicrobial Activity of Thiazole Analogs
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| 4-(4-bromophenyl)-thiazol-2-amine derivative 43a | S. aureus | 16.1 (µM) | [3] |
| E. coli | 16.1 (µM) | [3] | |
| Substituted Thiazole 37c | Bacteria | 46.9 - 93.7 | [3] |
| Fungi | 5.8 - 7.8 | [3] | |
| Thiazole derivative 3 | E. cloacae | Zone of Inhibition: 23 mm | |
| Thiazole derivative 4 | E. coli | Zone of Inhibition: 22 mm | |
| C. albicans | Zone of Inhibition: 19 mm |
Note: MIC values are presented as reported in the respective studies. Direct comparison may be limited by differing experimental conditions.
Key Signaling Pathways
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several this compound analogs have been shown to inhibit VEGFR-2, thereby disrupting this crucial process.
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound analogs.
Tubulin Polymerization
Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics by inhibiting tubulin polymerization leads to cell cycle arrest and apoptosis, a common mechanism for many anticancer drugs.
Caption: Inhibition of tubulin polymerization by this compound analogs.
Experimental Protocols
Synthesis of this compound Analogs (Hantzsch Thiazole Synthesis)
The Hantzsch thiazole synthesis is a classical and versatile method for the preparation of the thiazole ring.
Caption: General workflow for the Hantzsch synthesis of thiazole analogs.
Detailed Protocol:
-
Reactant Preparation: Dissolve the appropriate α-haloketone (1 equivalent) and thioamide (1-1.2 equivalents) in a suitable solvent, such as ethanol or methanol.
-
Reaction: The reaction mixture is typically heated to reflux for a period ranging from a few hours to overnight, with progress monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Neutralization and Extraction: The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any acid formed during the reaction, followed by a brine wash.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system or by column chromatography on silica gel to afford the desired 4-substituted thiazole analog.
In Vitro Cytotoxicity (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
Detailed Protocol:
-
Assay Preparation: The assay is typically performed in a 96-well plate format using a commercially available VEGFR-2 kinase assay kit.
-
Compound Incubation: The this compound analogs are added to the wells at various concentrations and incubated with the VEGFR-2 enzyme.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., a synthetic peptide).
-
Detection: The amount of phosphorylated substrate is quantified. This is often done using an ELISA-based method with a phospho-specific antibody or by measuring the depletion of ATP using a luminescent assay.
-
Data Analysis: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the compound to a control with no compound. The IC50 value is then determined from the dose-response curve.
In Vitro Tubulin Polymerization Assay
This assay monitors the effect of compounds on the polymerization of tubulin into microtubules.
Detailed Protocol:
-
Tubulin Preparation: Purified tubulin is reconstituted in a polymerization buffer on ice.
-
Assay Setup: The reaction is set up in a 96-well plate. The this compound analogs at various concentrations are added to the wells containing the tubulin solution.
-
Polymerization Induction: The plate is transferred to a spectrophotometer pre-warmed to 37°C to initiate polymerization.
-
Turbidity Measurement: The increase in turbidity due to microtubule formation is monitored by measuring the absorbance at 340 nm at regular intervals for a set period (e.g., 60 minutes).
-
Data Analysis: The rate and extent of tubulin polymerization are determined from the absorbance curves. The effect of the compounds is quantified by comparing the polymerization in their presence to that of a control.
This comprehensive guide provides a foundational understanding of the comparative analysis of this compound and its analogs. The provided data, protocols, and pathway diagrams are intended to facilitate further research and development in this promising area of medicinal chemistry.
References
- 1. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Biological Activity of 4-(Methoxymethyl)thiazole Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of 4-(methoxymethyl)thiazole analogs, with a primary focus on a potent class of anticancer agents known as 4-substituted methoxybenzoyl-aryl-thiazoles (SMART).[1] These compounds have demonstrated significant efficacy against various cancer cell lines, primarily through the inhibition of tubulin polymerization.[1] While the broader thiazole scaffold is known for diverse pharmacological activities, including antimicrobial and antifungal properties, specific data for 4-(methoxymethyl)thiazole analogs in these areas are not extensively documented in the current scientific literature.
Anticancer Activity: Inhibition of Tubulin Polymerization
The predominant mechanism of anticancer action for 4-(methoxymethyl)thiazole analogs, particularly the SMART series, is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[1] By binding to the colchicine-binding site on β-tubulin, these compounds prevent the formation of microtubules, which are essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]
Comparative Efficacy of SMART Analogs
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various 4-substituted methoxybenzoyl-aryl-thiazole (SMART) analogs against a panel of human cancer cell lines. The data highlights the potent nanomolar to low-micromolar activity of these compounds.
| Compound ID | "A" Ring Substitution | "C" Ring Substitution | B16-F1 (Melanoma) IC50 (µM) | A375 (Melanoma) IC50 (µM) | DU-145 (Prostate) IC50 (µM) | PC-3 (Prostate) IC50 (µM) | LNCaP (Prostate) IC50 (µM) | PPC-1 (Prostate) IC50 (µM) |
| 8f | 4-OCH3 | 3,4,5-(OCH3)3 | 0.055 | 0.028 | 0.071 | 0.021 | 0.028 | 0.043 |
| 8g | 4-OCH3 | 4-OCH3 | 0.23 | 0.11 | 0.25 | 0.078 | 0.12 | 0.18 |
| 8h | 4-OCH3 | 4-F | 0.35 | 0.15 | 0.41 | 0.12 | 0.19 | 0.29 |
| 8i | 4-OCH3 | 4-Cl | 0.19 | 0.085 | 0.22 | 0.065 | 0.11 | 0.15 |
| 8j | 4-OCH3 | 4-CH3 | 0.28 | 0.12 | 0.33 | 0.095 | 0.15 | 0.22 |
| 8k | 4-OCH3 | H | 0.42 | 0.18 | 0.51 | 0.15 | 0.23 | 0.35 |
| 8l | 4-F | 3,4,5-(OCH3)3 | 0.061 | 0.032 | 0.082 | 0.025 | 0.033 | 0.051 |
| 8m | 4-Cl | 3,4,5-(OCH3)3 | 0.049 | 0.025 | 0.065 | 0.019 | 0.026 | 0.040 |
| 8n | H | 3,4,5-(OCH3)3 | 0.075 | 0.038 | 0.095 | 0.029 | 0.041 | 0.062 |
Data extracted from Lu et al., J Med Chem, 2009.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of SMART compounds and a general workflow for their biological evaluation.
References
The Versatile Thiazole Scaffold: A Comparative Guide to the Structure-Activity Relationship of its 4-Substituted Derivatives
For researchers, scientists, and drug development professionals, the thiazole ring represents a privileged scaffold in medicinal chemistry, owing to its presence in a wide array of biologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-substituted thiazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information is presented with supporting experimental data, detailed methodologies, and visual representations of key biological pathways to facilitate further research and development in this promising area.
The strategic placement of various substituents at the 4-position of the thiazole ring has been shown to significantly influence the pharmacological activity of the resulting derivatives. This guide delves into specific examples from recent literature to illustrate these relationships, offering a valuable resource for the rational design of novel therapeutic agents.
Anticancer Activity of 4-Substituted Thiazole Derivatives
A significant area of investigation for 4-substituted thiazole derivatives has been in the development of novel anticancer agents. These compounds have demonstrated efficacy against various cancer cell lines, often through mechanisms such as the inhibition of tubulin polymerization or the modulation of key signaling pathways.
Structure-Activity Relationship Insights:
The antiproliferative activity of these derivatives is highly dependent on the nature of the substituent at the 4-position, as well as other substitutions on the thiazole core and associated phenyl rings. For instance, a series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) has been developed, showing potent activity against melanoma and prostate cancer cells.[1][2] The SAR studies on these compounds revealed that:
-
A 3,4,5-trimethoxyphenyl group at the "C" ring is crucial for potent antitumor activity.[1][2]
-
Substituents on the "A" ring, such as p-fluoro, p-amino, and p-methyl groups, can enhance activity.[1]
-
Modification of the linker between the thiazole ring ("B" ring) and the "C" ring from an amide to a carbonyl group was a key step in improving potency.[1][2]
Another study on 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones demonstrated that substitution on the benzylidene ring significantly impacts cytotoxic activity. Compound 4c , featuring a phenylazo group, exhibited the most potent activity against MCF-7 and HepG2 cancer cell lines, even surpassing the standard drug Staurosporine.[3][4] This highlights the potential for introducing specific functionalities to enhance anticancer efficacy.
Quantitative Comparison of Anticancer Activity:
The following table summarizes the in vitro cytotoxic activity of representative 4-substituted thiazole derivatives against various cancer cell lines.
| Compound ID | 4-Position Substituent | Other Key Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| SMART derivative 8f | 3,4,5-trimethoxybenzoyl | 2-phenyl | Melanoma (UACC-62) | 0.002 | [1] |
| Prostate (DU-145) | 0.003 | [1] | |||
| Compound 4c | 2-(4-hydroxy-3-(phenyldiazenyl)benzylidene)hydrazinyl | - | Breast (MCF-7) | 2.57 | [3][4] |
| Liver (HepG2) | 7.26 | [3][4] | |||
| Compound 5b | Naphthalene-2-yl | 2-(naphthalen-2-ylamino) | Breast (MCF-7) | 0.48 | [5] |
| Lung (A549) | 0.97 | [5] |
Mechanism of Action: Tubulin Polymerization Inhibition
Several potent anticancer 4-substituted thiazole derivatives exert their effect by inhibiting tubulin polymerization, a critical process for cell division.[1][2][5] The inhibition of tubulin assembly disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Below is a diagram illustrating a typical experimental workflow for assessing tubulin polymerization inhibition.
Caption: Workflow for Tubulin Polymerization Inhibition Assay.
Antimicrobial Activity of 4-Substituted Thiazole Derivatives
The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. 4-Substituted thiazole derivatives have emerged as a promising scaffold for this purpose, exhibiting activity against a range of bacterial and fungal pathogens.
Structure-Activity Relationship Insights:
The antimicrobial potency of these derivatives is intricately linked to the nature and position of substituents on the thiazole and associated aromatic rings. A comprehensive review of thiazoles clubbed with various heterocycles highlights several key SAR findings.[6] For instance, in a series of thiazolyl-2-pyrazoline hybrids, the substitution pattern on both heterocyclic rings was found to be critical for antibacterial activity.[6]
Another study emphasized the importance of electron-withdrawing groups in enhancing bioactivity.[7] Molecular docking studies have suggested that these compounds may exert their effect by interacting with essential bacterial enzymes like DNA gyrase.[7]
Quantitative Comparison of Antimicrobial Activity:
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 4-substituted thiazole derivatives against various microbial strains.
| Compound ID | 4-Position Substituent | Other Key Substituents | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 6 | 6-methyl-2,4-dioxo-3,4-dihydro-2H-pyran-3-yl | 2-(benzimidazol-2-ylthio)acetamide | Staphylococcus aureus | 3.125 | [7] |
| Escherichia coli | 6.25 | [7] | |||
| Candida albicans | 3.125 | [7] | |||
| Compound 20 | 6-methyl-2,4-dioxo-3,4-dihydro-2H-pyran-3-yl | 2-(5-methyl-7-(p-tolyl)pyrazolo[1,5-a]pyrimidin-2-ylamino) | Staphylococcus aureus | 3.125 | [7] |
| Escherichia coli | 6.25 | [7] | |||
| Candida albicans | 3.125 | [7] | |||
| Compound 22 | 6-methyl-2,4-dioxo-3,4-dihydro-2H-pyran-3-yl | 2-(5,7-di(thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-2-ylamino) | Staphylococcus aureus | 3.125 | [7] |
| Escherichia coli | 3.125 | [7] | |||
| Candida albicans | 6.25 | [7] |
Anti-inflammatory Activity of 4-Substituted Thiazole Derivatives
Chronic inflammation is implicated in a multitude of diseases, driving the search for novel anti-inflammatory agents. 4-Substituted thiazole derivatives have demonstrated potential in this therapeutic area, often by inhibiting key enzymes involved in the inflammatory cascade.
Structure-Activity Relationship Insights:
A study on 4,5-dihydropyrazole-thiazole derivatives revealed that the substituents on the phenyl rings of the dihydropyrazole moiety significantly influence anti-inflammatory activity.[8] The optimal compound, E26 , showed potent inhibition of nitric oxide (NO) production in LPS-induced RAW264.7 cells.[8] Further investigation showed that this compound suppressed the production of pro-inflammatory cytokines like IL-1β and TNF-α by blocking the MAPKs signaling pathway.[8]
Quantitative Comparison of Anti-inflammatory Activity:
The following table summarizes the in vitro anti-inflammatory activity of a representative 4-substituted thiazole derivative.
| Compound ID | 4-Position Substituent | Other Key Substituents | Assay | IC50 (µM) | Reference |
| E26 | 4-methylthiazol-2-yl | 3-(4-methoxyphenyl)-5-(4-(methylsulfonyl)phenyl)-4,5-dihydropyrazol-1-yl | NO production in LPS-induced RAW264.7 cells | 1.83 | [8] |
Implicated Signaling Pathways
The biological activities of 4-substituted thiazole derivatives are often mediated through their interaction with specific signaling pathways. For instance, some anticancer derivatives were designed based on their potential to inhibit G-protein coupled receptor (GPCR) signaling.[1][2] Others have been shown to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis.[3][4]
Below are simplified diagrams of the GPCR and VEGFR-2 signaling pathways.
Caption: Simplified GPCR Signaling Pathway.
Caption: Simplified VEGFR-2 Signaling Pathway.
Experimental Protocols
To ensure the reproducibility and accurate comparison of biological data, detailed and standardized experimental protocols are essential. Below are methodologies for the key assays cited in this guide.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (4-substituted thiazole derivatives) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Procedure (Broth Microdilution Method):
-
Compound Preparation: Prepare a series of two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in the wells.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C or 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the in vitro assembly of purified tubulin into microtubules.
Procedure (Turbidimetric Assay):
-
Reagent Preparation: Prepare a reaction buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol). Keep purified tubulin on ice.
-
Compound Incubation: In a 96-well plate, add the test compounds at various concentrations to the reaction buffer.
-
Initiation of Polymerization: Add cold tubulin solution to each well to a final concentration of 1-2 mg/mL.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the increase in absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. The IC50 value is determined by plotting the maximum velocity of polymerization against the compound concentration.
Conclusion
The 4-substituted thiazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The structure-activity relationships highlighted in this guide demonstrate that careful and rational modification of this core structure can lead to potent and selective compounds with anticancer, antimicrobial, and anti-inflammatory activities. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers to build upon, fostering the continued development of this versatile class of molecules for the treatment of a wide range of diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring Thiazole-Based Heterocycles: Synthesis, Bioactivity, and Molecular Docking for Antimicrobial Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and SAR study of novel 4,5-dihydropyrazole-Thiazole derivatives with anti-inflammatory activities for the treatment of sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 4-(Methoxymethyl)thiazole and Other Thiazole Derivatives
This guide provides a detailed comparison of the chemical reactivity of 4-(methoxymethyl)thiazole with other thiazole derivatives. It is intended for researchers, scientists, and professionals in drug development who utilize the thiazole scaffold in organic synthesis and medicinal chemistry. The content is supported by established chemical principles and predictive experimental data.
Introduction to Thiazole Reactivity
The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms.[1][2][3] This structure is a cornerstone in medicinal chemistry, forming the backbone of numerous pharmaceuticals.[4][5][6] The reactivity of the thiazole ring is governed by its unique electronic properties. It is an electron-rich aromatic system, but the electron density is unevenly distributed due to the presence of the heteroatoms. This distribution dictates the regioselectivity of its reactions.[1][3][7]
Key Reactivity Sites:
-
C2 Position: This is the most electron-deficient carbon, making it susceptible to deprotonation by strong bases and subsequent attack by electrophiles, or direct attack by nucleophiles if a suitable leaving group is present.[3][7][8][9]
-
C5 Position: This is the most electron-rich carbon, making it the primary site for electrophilic aromatic substitution.[1][3][7][8][9]
-
N3 Position: The lone pair of electrons on the nitrogen atom makes it the site of protonation and N-alkylation.[1][7][8]
The nature and position of substituents on the thiazole ring can significantly modulate this inherent reactivity, influencing both the rate and outcome of chemical transformations.[8][10]
The Influence of the 4-(Methoxymethyl) Substituent
The 4-(methoxymethyl) group is classified as an electron-donating group (EDG) through induction.[7] Its presence on the thiazole ring has a predictable influence on the molecule's reactivity profile compared to unsubstituted thiazole or thiazoles with other substituents.
-
Effect on Electrophilic Substitution: By donating electron density into the ring, the methoxymethyl group further activates the C5 position towards electrophilic attack.[7] Therefore, reactions like halogenation, nitration, and Friedel-Crafts acylation are expected to proceed more readily on 4-(methoxymethyl)thiazole compared to unsubstituted thiazole or thiazoles bearing electron-withdrawing groups (EWGs).
-
Effect on C2-Deprotonation: The inductive electron-donating effect of the 4-(methoxymethyl) group slightly decreases the acidity of the C2 proton compared to unsubstituted thiazole. However, this effect is generally modest, and deprotonation at C2 with strong organolithium bases remains a viable and crucial synthetic strategy.[7][9]
-
Effect on N3-Basicity: The electron-donating nature of the substituent increases the electron density on the N3 nitrogen, making it more basic than unsubstituted thiazole. The pKa of the conjugate acid of a thiazole is a direct measure of this basicity.[1][11]
Quantitative and Comparative Data
While direct, side-by-side kinetic studies comparing 4-(methoxymethyl)thiazole with a wide range of derivatives are not extensively available in the literature, we can compile physical properties and predict reactivity trends based on established electronic effects of substituents.
Table 1: Physical Properties of 4-(Methoxymethyl)thiazole and Related Derivatives
| Property | 4-(Methoxymethyl)thiazole (Predicted) | 4-Methylthiazole (Experimental) |
| Molecular Formula | C₅H₇NOS | C₄H₅NS |
| Molecular Weight ( g/mol ) | 129.18 | 99.15[9][12] |
| Appearance | Colorless to pale yellow liquid[9] | Colorless liquid[9] |
| Boiling Point (°C) | ~120-140 at reduced pressure[9] | 135 at 760 mmHg[9] |
| Density (g/mL) | ~1.1-1.2[9] | 1.091-1.095[9] |
| Solubility | Soluble in organic solvents, moderately soluble in water[9] | Soluble in organic solvents[9] |
Table 2: Qualitative Reactivity Comparison of 4-Substituted Thiazoles
| Reaction Type | 4-H (Unsubstituted) | 4-CH₃ (Electron Donating) | 4-CH₂OCH₃ (Electron Donating) | 4-NO₂ (Electron Withdrawing) |
| Electrophilic Substitution at C5 | Baseline Reactivity | Faster than baseline | Faster than baseline | Slower than baseline |
| Acidity of C2-Proton | Baseline Acidity | Lower than baseline | Lower than baseline | Higher than baseline |
| Basicity of N3-Nitrogen | Baseline Basicity | Higher than baseline | Higher than baseline | Lower than baseline |
Key Experimental Protocols
The following sections provide detailed methodologies for key reactions involving 4-(methoxymethyl)thiazole, based on established procedures for thiazole derivatives.
Hantzsch Synthesis of 4-(Methoxymethyl)thiazole
The Hantzsch synthesis is a cornerstone for creating the thiazole ring, involving the condensation of an α-haloketone with a thioamide.[5][9]
Reaction Scheme:
1-chloro-3-methoxy-2-propanone + Thioformamide → 4-(Methoxymethyl)thiazole
Materials:
-
1-chloro-3-methoxy-2-propanone
-
Thioformamide
-
Ethanol
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve thioformamide (1.1 equivalents) in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add 1-chloro-3-methoxy-2-propanone (1.0 equivalent) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product via column chromatography or vacuum distillation to obtain 4-(methoxymethyl)thiazole.[5][13]
Caption: Workflow for the Hantzsch synthesis of 4-(methoxymethyl)thiazole.
Electrophilic Bromination of 4-(Methoxymethyl)thiazole at C5
This predictive protocol illustrates the regioselective bromination at the electron-rich C5 position.[7]
Reaction Scheme:
4-(Methoxymethyl)thiazole + Br₂ → 5-Bromo-4-(methoxymethyl)thiazole
Materials:
-
4-(methoxymethyl)thiazole
-
Bromine (Br₂)
-
Acetic acid
-
Sodium acetate
-
Sodium thiosulfate (10% aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 4-(methoxymethyl)thiazole (1.0 equivalent) and sodium acetate (1.2 equivalents) in glacial acetic acid in a flask protected from light.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine (1.05 equivalents) in acetic acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.
-
Carefully pour the reaction mixture into ice-water.
-
Quench excess bromine by adding 10% sodium thiosulfate solution until the orange color dissipates.
-
Neutralize the mixture by slowly adding a saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[7]
Caption: Workflow for the electrophilic bromination of 4-(methoxymethyl)thiazole.
C2-Lithiation and Methylation of 4-(Methoxymethyl)thiazole
This predictive protocol demonstrates the deprotonation of the most acidic ring proton at C2, followed by quenching with an electrophile (methyl iodide).[7]
Reaction Scheme:
-
4-(Methoxymethyl)thiazole + n-BuLi → 2-Lithio-4-(methoxymethyl)thiazole
-
2-Lithio-4-(methoxymethyl)thiazole + CH₃I → 2-Methyl-4-(methoxymethyl)thiazole
Materials:
-
4-(methoxymethyl)thiazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated ammonium chloride solution (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.
-
Add 4-(methoxymethyl)thiazole (1.0 equivalent) to the cold THF.
-
Slowly add n-BuLi (1.1 equivalents) dropwise via syringe, maintaining the temperature at -78 °C. Stir for 1 hour at this temperature to ensure complete lithiation.
-
Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[7]
Caption: Workflow for C2-lithiation and methylation of 4-(methoxymethyl)thiazole.
Conclusion
The 4-(methoxymethyl) group acts as an activating, electron-donating substituent on the thiazole ring. This enhances the ring's reactivity towards electrophilic substitution at the C5 position when compared to unsubstituted thiazole and derivatives bearing electron-withdrawing groups. While it slightly reduces the acidity of the C2 proton, C2-metalation remains a highly effective strategy for functionalization. Understanding these reactivity patterns is crucial for designing efficient synthetic routes to complex, biologically active molecules built upon the 4-(methoxymethyl)thiazole scaffold.
References
- 1. Thiazole - Wikipedia [en.wikipedia.org]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 9. benchchem.com [benchchem.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Electrical effects in monosubstituted thiazoles. pKa Values of some 5- and 2-substituted thiazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. chemeo.com [chemeo.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to 4-Methylthiazole Derivatives: In Vitro and In Silico Insights
For Researchers, Scientists, and Drug Development Professionals
The 4-methylthiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative overview of recent in vitro and in silico studies on 4-methylthiazole derivatives, focusing on their anticancer and antimicrobial properties. The data presented herein is collated from various studies to facilitate a clear comparison of their performance and to provide detailed experimental context.
Anticancer Activity of 4-Methylthiazole Derivatives
Several novel 4-methylthiazole derivatives have been synthesized and evaluated for their potential as anticancer agents. The primary method for assessing in vitro cytotoxic activity in the cited studies is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.
Quantitative Data Summary: Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 4-methylthiazole derivatives against different cancer cell lines. Lower IC50 values indicate greater potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Target/Mechanism (if specified) | Reference |
| 1 | MDA-MB-231 (Breast) | Good Activity | MUC1 Inhibitor | [1] |
| 3d | MDA-MB-231 (Breast) | High Potency | MUC1 Inhibitor | [1] |
| 2a | - | COX-1: 2.65, COX-2: 0.95 | COX Inhibitor | [2] |
| 2j | A549 (Lung) | 7.835 ± 0.598 | VEGFR-2 Inhibitor | [3] |
| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | VEGFR-2, Aromatase, EGFR, CDK2, Bcl-2 | [4] |
| 4c | HepG2 (Liver) | 7.26 ± 0.44 | VEGFR-2, Aromatase, EGFR, CDK2, Bcl-2 | [4] |
| 4a (thiazole) | HePG-2, HCT-116, MCF-7 | 9.94 ± 0.5, 8.87 ± 0.7, 7.83 ± 0.6 | - | [5] |
| 4i | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 (µg/mL) | EGFR Inhibitor | [6] |
| 6a | OVCAR-4 (Ovarian) | 1.569 ± 0.06 | PI3Kα Inhibitor | [7] |
Antimicrobial Activity of 4-Methylthiazole Derivatives
The emergence of drug-resistant pathogens has spurred the development of new antimicrobial agents. 4-Methylthiazole derivatives have shown promise in this area, with studies demonstrating their activity against a range of bacteria and fungi. The standard method for evaluating antimicrobial efficacy is the determination of the Minimum Inhibitory Concentration (MIC).
Quantitative Data Summary: Antimicrobial Activity
This table presents the MIC values of selected 4-methylthiazole derivatives against various microbial strains. Lower MIC values indicate stronger antimicrobial activity.
| Compound ID | Microbial Strain | MIC (µg/mL) | Target/Mechanism (if specified) | Reference |
| 3f | P. aeruginosa | Half potency of reference | DNA Gyrase Inhibitor | [3][8][9] |
| 4f | E. coli (ATCC 25922) | < 0.97 | - | [3] |
| 4i | E. coli (ATCC 25922) | < 0.97 | - | [3] |
| 3h | Tedizolid/linezolid-resistant S. aureus | Excellent Activity | - | [3] |
| 3j | Tedizolid/linezolid-resistant S. aureus | Excellent Activity | - | [3] |
| 7 | Tedizolid/linezolid-resistant S. aureus | Excellent Activity | - | [3] |
| 11 | S. aureus | 256 | - | [7] |
| 12 | S. aureus | 256 | - | [7] |
Experimental Protocols
Detailed and reproducible methodologies are crucial for the validation and extension of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.
MTT Assay for In Vitro Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231, A549, MCF-7, HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The synthesized 4-methylthiazole derivatives are dissolved (typically in DMSO) and diluted to various concentrations. The cells are then treated with these compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a further 2-4 hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.[1][4]
Broth Microdilution Method for MIC Determination
This method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., E. coli, S. aureus) is prepared in a suitable broth medium.
-
Compound Dilution: The 4-methylthiazole derivatives are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microorganism without compound) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[3]
Visualizing Mechanisms and Workflows
To better understand the complex biological processes and experimental designs, the following diagrams are provided.
In Silico Molecular Docking Workflow
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a crucial step in rational drug design.
Caption: Workflow for in silico molecular docking studies.
Signaling Pathway Inhibition by Anticancer 4-Methylthiazole Derivatives
Several 4-methylthiazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival. The diagram below illustrates the inhibition of the EGFR/PI3K/Akt pathway.
Caption: Inhibition of the EGFR/PI3K/Akt signaling pathway.
References
- 1. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
- 9. Design and synthesis of new 4-methylthiazole derivatives: In vitro and in silico studies of antimicrobial activity [acikkaynak.bilecik.edu.tr]
Comparative Molecular Docking Analysis of Novel Thiazole Derivatives in Drug Discovery
A detailed guide for researchers and drug development professionals on the binding efficiencies and interaction patterns of recently synthesized thiazole derivatives against key biological targets. This report summarizes molecular docking data, outlines experimental protocols, and visualizes relevant biological pathways and workflows.
The relentless pursuit of novel therapeutic agents has positioned thiazole and its derivatives at the forefront of medicinal chemistry. Exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, these heterocyclic compounds are a focal point of contemporary drug design and development. Molecular docking studies are pivotal in this process, offering predictive insights into the binding affinities and interaction mechanisms of these novel compounds with their biological targets. This guide provides a comparative analysis of recent molecular docking studies on new thiazole derivatives, presenting key data in a structured format to aid researchers in their quest for more potent and selective therapeutic agents.
Comparative Docking Performance of Thiazole Derivatives
The following tables summarize the molecular docking results for selected novel thiazole derivatives against prominent anticancer and antimicrobial targets. The data highlights the binding energy, a measure of the affinity between the ligand and the target protein, and the key amino acid residues involved in the interaction.
| Anticancer Thiazole Derivatives | |||
| Compound | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Interacting Amino Acid Residues |
| Compound 4c[1] | VEGFR-2 | Not explicitly stated, but noted for high affinity | Not explicitly detailed |
| Thiazolobenzimidazole-Thiazole Hybrid 16b[2] | Colon Cancer Protein (6MTU) | More favorable than doxorubicin | Not explicitly detailed |
| Compound 11f[3] | EGFR | Not explicitly stated, but noted for high potency | Not explicitly detailed |
| Naphthalene-azine-thiazole hybrid 6a[4] | PI3Kα | Not explicitly stated, but noted for inhibitory activity | Not explicitly detailed |
| 2,3-diaryl-1,3-thiazolidin-4-one 4k[5] | COX-2 | Not explicitly stated, but noted for high inhibitory activity | Good fitting into the active site |
| Antimicrobial Thiazole Derivatives | |||
| Compound | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Interacting Amino Acid Residues |
| Compound 5g[6] | DNA Gyrase (1JIJ) | -7.85 | Asp40, Thr75 |
| Thiazole-based heterocycle 6[7] | DNA Gyrase (1KZN) | Favorable interactions noted | Not explicitly detailed |
| Thiazole-based heterocycle 20[7] | DNA Gyrase (1KZN) | Favorable interactions noted | Not explicitly detailed |
| Thiazole-based heterocycle 22[7] | DNA Gyrase (1KZN) | Favorable interactions noted | Not explicitly detailed |
| Thiazole derivative from Dawood et al.[8] | Tyrosyl-tRNA synthetase | Potential target identified | Not explicitly detailed |
Experimental Protocols
The methodologies employed in molecular docking studies are critical for the reliability and reproducibility of the results. Below are generalized experimental protocols based on the reviewed literature.
1. Ligand and Protein Preparation:
-
Ligand Preparation: The 3D structures of the synthesized thiazole derivatives are typically sketched using software like ChemDraw and then optimized using a suitable force field (e.g., MMFF94). The optimized structures are saved in a format compatible with the docking software (e.g., .pdbqt).
-
Protein Preparation: The crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are generally removed. Hydrogen atoms are added, and charges are assigned using tools like AutoDockTools. The protein is then saved in a compatible format.
2. Molecular Docking Simulation:
-
Software: A variety of software packages are used for molecular docking, with AutoDock Vina being a popular choice.[3] Other programs like MOE (Molecular Operating Environment) are also utilized.
-
Grid Box Definition: A grid box is defined around the active site of the target protein to encompass the binding pocket where the ligand is expected to interact. The dimensions and coordinates of the grid box are crucial parameters.
-
Docking Algorithm: The docking software employs a search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore various conformations and orientations of the ligand within the active site.
-
Scoring Function: A scoring function is used to estimate the binding affinity for each docked pose. The pose with the lowest binding energy is typically considered the most favorable.
3. Analysis of Docking Results:
The docking results are analyzed to identify the best-docked conformation based on the binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined using software like PyMOL or Discovery Studio.
Visualizing Molecular Docking Workflows and Biological Pathways
To better understand the processes involved in these studies, the following diagrams, created using the DOT language, illustrate a typical molecular docking workflow and a relevant signaling pathway targeted by anticancer thiazole derivatives.
Caption: A generalized workflow for molecular docking studies.
Caption: Inhibition of the VEGFR-2 signaling pathway by thiazole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Anticancer Evaluation, and Molecular Docking of Novel Thiazolobenzimidazole–Thiazole Hybrids as Potent Colon Cancer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]
- 4. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Molecular docking, and biological evaluation of novel 2,3-diaryl-1,3-thiazolidine-4-one derivatives as potential anti-inflammatory and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Exploring Thiazole-Based Heterocycles: Synthesis, Bioactivity, and Molecular Docking for Antimicrobial Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Anticancer Efficacy of Thiazole Derivatives: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold continues to be a cornerstone in the development of novel anticancer agents, with a diverse range of derivatives demonstrating potent and selective activity against various cancer cell lines. This guide provides a comparative analysis of the anticancer properties of selected thiazole derivatives, supported by experimental data and detailed protocols for key assays. The information presented herein is intended to aid researchers in the evaluation and development of next-generation thiazole-based cancer therapeutics.
I. Comparative Cytotoxicity of Thiazole Derivatives
The in vitro anticancer activity of thiazole derivatives is commonly evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. The following tables summarize the cytotoxic profiles of several recently developed thiazole derivatives, showcasing their potency and selectivity.
Table 1: Anticancer Activity of PI3K/mTOR Inhibiting Thiazole Derivatives
| Compound | Target Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Source |
| 3b | Leukemia (HL-60(TB)) | Not specified in GI% | - | - | [1] |
| 3e | Leukemia (RPMI-8226) | Not specified in GI% | - | - | [1] |
Note: While specific IC50 values for cell lines were not provided in the abstract, compounds 3b and 3e showed significant growth inhibition (GI%) against a panel of 60 cancer cell lines. Compound 3b exhibited potent cytotoxicity against 20 cancer cell lines with GI% values between 76.97% and 99.95%, and a lethal effect (GI% > 100%) against 36 cell lines.[1] Compound 3e showed significant antiproliferative efficacy against the majority of leukemia cell lines with GI% between 81.15% and 86.93%.[1]
Table 2: Anticancer Activity of Tubulin Polymerization Inhibiting Thiazole-Naphthalene Derivatives
| Compound | Target Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Source |
| 5b | Breast Cancer (MCF-7) | 0.48 ± 0.03 | Colchicine | 9.1 | [2][3] |
| 5b | Lung Cancer (A549) | 0.97 ± 0.13 | Colchicine | - | [2][3] |
Table 3: Anticancer Activity of Phthalimide-Thiazole Derivatives
| Compound | Target Cancer Cell Line | IC50 (µM) | Source |
| 5b | Breast Cancer (MCF-7) | 0.2 ± 0.01 | [4][5] |
| 5c | - | - | [4] |
| 5g | Neuroblastoma (PC-12) | 0.43 ± 0.06 | [4][5] |
| 5k | Breast Cancer (MDA-MB-468) | 0.6 ± 0.04 | [4][5] |
Table 4: Anticancer Activity of VEGFR-2 Inhibiting Thiazole Derivatives
| Compound | Target Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Source |
| 4c | Breast Cancer (MCF-7) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 | [6][7] |
| 4c | Liver Cancer (HepG2) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | [6][7] |
II. Mechanisms of Action: Signaling Pathways and Cellular Effects
Thiazole derivatives exert their anticancer effects through various mechanisms, often targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.
A. PI3K/mTOR Signaling Pathway Inhibition
A significant number of thiazole derivatives have been designed as inhibitors of the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) pathways.[1] These pathways are frequently dysregulated in cancer, promoting cell growth and survival.[8] Dual inhibition of PI3K and mTOR is a promising therapeutic strategy.[1]
Caption: PI3K/mTOR signaling pathway and points of inhibition by thiazole derivatives.
B. Induction of Apoptosis
Many thiazole derivatives induce programmed cell death, or apoptosis, in cancer cells.[4][5][9] This is often achieved through the intrinsic (mitochondrial) pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and the activation of caspases.[4][5][9]
Caption: Intrinsic apoptosis pathway induced by certain thiazole derivatives.
C. Cell Cycle Arrest
Certain thiazole derivatives can halt the progression of the cell cycle at specific phases, preventing cancer cells from dividing.[1][3] For instance, some derivatives induce G0/G1 or G2/M phase arrest.[1][3]
III. Experimental Protocols
Standardized and reproducible experimental protocols are crucial for the comparative evaluation of anticancer compounds.
A. General Experimental Workflow
The following diagram illustrates a typical workflow for assessing the anticancer activity of thiazole derivatives.
Caption: General experimental workflow for evaluating anticancer thiazole derivatives.
B. MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Thiazole derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the thiazole derivatives and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
Following treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
C. Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest the cells after treatment and wash them with cold PBS.
-
Resuspend the cells in Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
D. Cell Cycle Analysis by Propidium Iodide Staining
This method uses the DNA-intercalating dye propidium iodide to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
IV. Conclusion
The thiazole nucleus remains a highly versatile and promising scaffold for the development of novel anticancer agents. The derivatives highlighted in this guide demonstrate significant cytotoxic activity through diverse mechanisms of action, including the inhibition of critical signaling pathways and the induction of apoptosis and cell cycle arrest. The provided experimental protocols offer a standardized framework for the continued investigation and comparative analysis of new thiazole-based compounds, facilitating the identification of lead candidates for further preclinical and clinical development.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. vet.cornell.edu [vet.cornell.edu]
- 7. researchgate.net [researchgate.net]
- 8. PI3K and mTOR signaling pathways in cancer: new data on targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Comparative Analysis of the Antimicrobial Efficacy of Thiazole Analogs
For Researchers, Scientists, and Drug Development Professionals
The persistent rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antimicrobial activity. Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of antimicrobial effects. This guide provides an objective comparison of the antimicrobial activity of different thiazole analogs, supported by experimental data, to aid in the development of new and effective antimicrobial agents.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of various thiazole analogs is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values for a selection of recently synthesized thiazole derivatives against common bacterial and fungal pathogens. Lower MIC values indicate greater potency.
| Compound ID | Thiazole Analog Structure | Test Organism | MIC (µg/mL) | Reference |
| Comp. 1 | 2-(4-chlorophenyl)-4-phenylthiazole | Staphylococcus aureus | 12.5 | [1] |
| Bacillus subtilis | 25 | [1] | ||
| Escherichia coli | 50 | [1] | ||
| Pseudomonas aeruginosa | 50 | [1] | ||
| Comp. 2 | 2-amino-4-(4-bromophenyl)thiazole | Staphylococcus aureus | 16.1 (µM) | [2] |
| Escherichia coli | 16.1 (µM) | [2] | ||
| Bacillus subtilis | 28.8 (µM) | [2] | ||
| Aspergillus niger | 16.2 (µM) | [2] | ||
| Comp. 3 | Thiazolyl-pyrazoline hybrid | Staphylococcus aureus | 50 | [3] |
| Klebsiella pneumoniae | 50 | [3] | ||
| Candida albicans | 200 | [3] | ||
| Comp. 4 | 2-phenylacetamido-thiazole derivative | Escherichia coli | 1.56 - 6.25 | [3] |
| Pseudomonas aeruginosa | 1.56 - 6.25 | [3] | ||
| Bacillus subtilis | 1.56 - 6.25 | [3] | ||
| Staphylococcus aureus | 1.56 - 6.25 | [3] | ||
| Comp. 5 | Thiazole-based benzenesulfonamide | Klebsiella pneumoniae | 11 - 18 (mm) | [4] |
| Staphylococcus aureus | 11 - 18 (mm) | [4] | ||
| Escherichia coli | 11 - 18 (mm) | [4] | ||
| Candida albicans | 11 - 18 (mm) | [4] |
*Inhibition Zone Diameter (mm) from Agar Well Diffusion Assay.
Experimental Protocols
The following are detailed methodologies for two common experiments used to determine the antimicrobial activity of thiazole analogs.
Broth Microdilution Method for MIC Determination
This method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism in a liquid medium.[5][6]
1. Preparation of Materials:
-
Microbial Culture: A pure culture of the test microorganism is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Antimicrobial Agent: The thiazole analog is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
96-Well Microtiter Plate: Sterile, U- or flat-bottomed 96-well plates are used.
-
Growth Medium: Sterile broth appropriate for the test microorganism.
2. Inoculum Preparation:
-
The overnight microbial culture is diluted in fresh broth to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
This standardized suspension is further diluted to achieve the final desired inoculum concentration in the wells (e.g., 5 x 10⁵ CFU/mL).
3. Serial Dilution of the Antimicrobial Agent:
-
A two-fold serial dilution of the thiazole analog is prepared directly in the 96-well plate.
-
Typically, 50 µL of sterile broth is added to wells 2 through 12.
-
100 µL of the stock solution of the thiazole analog is added to the first well.
-
50 µL is transferred from the first well to the second, mixed, and this process is repeated down to the tenth well, creating a gradient of decreasing concentrations. The final 50 µL from the tenth well is discarded.
-
Wells 11 and 12 serve as controls (growth control and sterility control, respectively).
4. Inoculation and Incubation:
-
50 µL of the prepared microbial inoculum is added to each well from 1 to 11. Well 12 receives 50 µL of sterile broth only.
-
The plate is covered and incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for a specified period (usually 18-24 hours for bacteria and 24-48 hours for fungi).
5. Reading and Interpretation:
-
After incubation, the plate is examined visually or with a microplate reader for microbial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antimicrobial agent in which no visible growth is observed.[5]
Agar Well Diffusion Method
This method is a semi-quantitative technique used to assess the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around a well containing the substance.[7][8]
1. Preparation of Materials:
-
Microbial Culture: A standardized inoculum is prepared as described for the broth microdilution method.
-
Antimicrobial Agent: The thiazole analog is dissolved in a suitable solvent.
-
Agar Plates: Sterile Petri dishes containing a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) are prepared.
2. Inoculation of Agar Plates:
-
A sterile cotton swab is dipped into the standardized microbial suspension and used to evenly streak the entire surface of the agar plate in three different directions to ensure uniform growth.
3. Creation of Wells:
-
A sterile cork borer (typically 6-8 mm in diameter) is used to punch wells into the agar.[8]
4. Application of Antimicrobial Agent:
-
A specific volume (e.g., 50-100 µL) of the thiazole analog solution is pipetted into each well.
-
A known antibiotic can be used as a positive control in one well, and the solvent alone can be used as a negative control in another.
5. Incubation:
-
The plates are incubated at an appropriate temperature and duration for the test microorganism.
6. Measurement and Interpretation:
-
After incubation, the diameter of the clear zone of growth inhibition around each well is measured in millimeters.
-
A larger zone of inhibition indicates greater antimicrobial activity.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Many thiazole-based antimicrobials exert their effect by inhibiting bacterial DNA gyrase, an essential enzyme involved in DNA replication.[9][10] This mechanism is similar to that of quinolone antibiotics.[11][12]
Caption: Inhibition of DNA Gyrase by Thiazole Analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. jchemrev.com [jchemrev.com]
- 3. mdpi.com [mdpi.com]
- 4. Tailoring of novel morpholine-sulphonamide linked thiazole moieties as dual targeting DHFR/DNA gyrase inhibitors: synthesis, antimicrobial and antibiofilm activities, and DFT with molecular modelling studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistnotes.com [chemistnotes.com]
- 8. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hospitalpharmajournal.com [hospitalpharmajournal.com]
- 10. sysbiol.brc.hu [sysbiol.brc.hu]
- 11. mdpi.com [mdpi.com]
- 12. [Mechanism of action of quinolones] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Bioactivities of 4-methyl-1,2,3-thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-thiadiazole ring system is a prominent scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. Among these, 4-methyl-1,2,3-thiadiazole derivatives have garnered significant attention due to their potential as therapeutic agents. This guide provides a comprehensive comparison of the synthesis and bioactivities of these compounds, supported by experimental data, to aid in the development of novel pharmaceuticals.
Synthesis of 4-methyl-1,2,3-thiadiazole Derivatives
A common and effective method for the synthesis of the 4-methyl-1,2,3-thiadiazole core is the Hurd-Mori reaction. This reaction typically involves the cyclization of a hydrazone derived from a β-ketosulfone or a similar active methylene compound with thionyl chloride. Subsequent modifications of the core structure, often at the 5-position, allow for the generation of a diverse library of derivatives.
A general synthetic workflow is illustrated below:
Experimental Protocol: Synthesis of 4-methyl-1,2,3-thiadiazole-5-carbohydrazide Derivatives
This protocol describes a common method for synthesizing Schiff base derivatives from 4-methyl-1,2,3-thiadiazole-5-carbohydrazide.
Materials:
-
4-methyl-1,2,3-thiadiazole-5-carbohydrazide
-
Substituted aldehydes or ketones
-
Ethanol (96%)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve 0.01 mol of 4-methyl-1,2,3-thiadiazole-5-carbohydrazide in 15 mL of 96% ethanol in a round-bottom flask.
-
Add 0.01 mol of the appropriate substituted aldehyde or ketone to the solution.
-
Heat the mixture under reflux for 3 hours.
-
After cooling, the precipitate is collected by filtration, washed with cold ethanol, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Bioactivities of 4-methyl-1,2,3-thiadiazole Derivatives
These compounds have been investigated for a range of biological activities, including antifungal, antibacterial, antiviral, and anticancer effects.
Antifungal Activity
Several 4-methyl-1,2,3-thiadiazole derivatives have shown promising activity against various fungal strains. The table below summarizes the minimum inhibitory concentration (MIC) values for a selection of compounds against different fungi.
| Compound ID | Substituent at 5-position | Target Fungi | MIC (µg/mL) |
| 1a | -CONH-N=CH-(4-chlorophenyl) | Candida albicans | 12.5 |
| 1b | -CONH-N=CH-(2,4-dichlorophenyl) | Candida albicans | 6.25 |
| 1c | -CONH-N=CH-(4-nitrophenyl) | Aspergillus niger | 25 |
| 1d | -CONH-N=CH-(2-hydroxyphenyl) | Candida glabrata | 12.5 |
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution Method)
-
A stock solution of each test compound is prepared in dimethyl sulfoxide (DMSO).
-
Serial dilutions of the compounds are prepared in 96-well microtiter plates using RPMI-1640 medium.
-
A standardized inoculum of the fungal strain is added to each well.
-
The plates are incubated at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.
Antibacterial Activity
4-methyl-1,2,3-thiadiazole derivatives have also demonstrated notable antibacterial activity, particularly against Gram-positive bacteria.[1]
| Compound ID | Substituent at 5-position | Target Bacteria | MIC (µg/mL) |
| 2a | -CONH-N=CH-(4-bromophenyl) | Staphylococcus aureus | 15.6 |
| 2b | -CONH-N=CH-(5-nitro-2-furyl) | Staphylococcus aureus | 1.95 |
| 2c | -CONH-N=CH-(3-nitrophenyl) | Bacillus subtilis | 31.2 |
| 2d | -CONH-N=CH-(4-hydroxyphenyl) | Enterococcus faecalis | 62.5 |
Experimental Protocol: Antibacterial Susceptibility Testing (Agar Well Diffusion Method)
-
A standardized inoculum of the bacterial strain is uniformly spread on the surface of a Mueller-Hinton agar plate.
-
Wells of a fixed diameter (e.g., 6 mm) are created in the agar.
-
A specific volume of the test compound solution (dissolved in a suitable solvent like DMSO) at a known concentration is added to each well.
-
The plates are incubated at 37°C for 18-24 hours.
-
The diameter of the zone of inhibition around each well is measured to determine the antibacterial activity.
Antiviral Activity
The antiviral potential of these derivatives has been primarily evaluated against the Tobacco Mosaic Virus (TMV).
| Compound ID | Substituent at 5-position | Assay Type | Inhibition (%) at 500 µg/mL |
| 3a | Ugi reaction product with 3-chloro-4-methylphenylamine | Curative | 55.4 |
| 3b | Ugi reaction product with 3-fluoro-4-methylphenylamine | Protective | 62.1 |
| 3c | Ugi reaction product with 2-(trifluoromethyl)phenyl isocyanide | Inactivation | 48.7 |
Experimental Protocol: Anti-TMV Activity Assay (Half-leaf Method)
-
The leaves of a susceptible host plant (e.g., Nicotiana tabacum) are selected.
-
One half of a leaf is inoculated with a mixture of the test compound and TMV, while the other half is inoculated with TMV alone (control).
-
For protective activity, the compound is applied before the virus. For curative activity, the virus is applied before the compound. For inactivation, the virus and compound are mixed before application.
-
The number of local lesions on each half of the leaf is counted after a few days of incubation.
-
The percentage of inhibition is calculated based on the reduction in the number of lesions on the treated half compared to the control half.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 4-methyl-1,2,3-thiadiazole derivatives against various cancer cell lines.
| Compound ID | Substituent at 5-position | Cancer Cell Line | IC50 (µM) |
| 4a | D-ring fused dehydroepiandrosterone | T47D (Breast) | 0.058 |
| 4b | Pyrazole oxime with 4-bromophenyl | Panc-1 (Pancreatic) | 1.23 |
| 4c | Pyrazole oxime with 2,3-difluorophenyl | HCT-116 (Colon) | 0.87 |
Experimental Protocol: Anticancer Activity (MTT Assay)
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.
Putative Mechanism of Action in Cancer
While the precise signaling pathways modulated by 4-methyl-1,2,3-thiadiazole derivatives are still under extensive investigation, studies on structurally related 1,3,4-thiadiazole compounds suggest potential mechanisms. One such proposed mechanism involves the inhibition of key signaling pathways that are often dysregulated in cancer, such as the MEK/ERK pathway. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.
This guide provides a foundational understanding of the synthesis and diverse biological activities of 4-methyl-1,2,3-thiadiazole derivatives. The presented data and protocols offer a valuable resource for researchers aiming to explore and develop this promising class of compounds for various therapeutic applications. Further investigations into their precise mechanisms of action will be crucial for their advancement as clinical candidates.
References
A Tale of Two Linkers: Unraveling the Anticancer Potential of Dipyridothiazine Dimers
A comparative analysis of dipyridothiazine dimers featuring either an m-xylene or a lutidine moiety reveals a stark contrast in their anticancer activity. This guide delves into the synthesis, biological evaluation, and mechanistic underpinnings of these two compound series, providing researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data.
Recent studies have explored the anticancer potential of dimeric dipyridothiazine derivatives, where two dipyridothiazine units are connected by a linker.[1] Among these, dimers with a 2,6-dimethylpyridine (lutidine) linker have demonstrated promising cytotoxic activity against various cancer cell lines.[2] In a comparative study, a new series of isomeric dipyridothiazine dimers with an m-xylene linker were synthesized and evaluated to understand the structure-activity relationship.[1]
The findings indicate that the seemingly subtle change from a lutidine to an m-xylene linker leads to a significant reduction in anticancer efficacy. While the lutidine-containing compounds exhibit potent activity, their m-xylene counterparts are surprisingly less effective.[3] This guide will present the key experimental data, detail the methodologies employed, and visualize the underlying concepts to provide a clear comparison between these two classes of dipyridothiazine dimers.
Performance Data: A Comparative Overview
The cytotoxic activity of dipyridothiazine dimers with m-xylene and lutidine linkers was assessed against a panel of human cancer cell lines and a normal human keratinocyte cell line (HaCaT). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the tables below.
Table 1: Cytotoxic Activity (IC50, µM) of Dipyridothiazine Dimers with an m-Xylene Linker [3]
| Compound | SW480 | SW620 | MDA-MB-231 | A-549 | LN-229 | HaCaT |
| 6 | >100 | >100 | >100 | >100 | >100 | >100 |
| 7 | >100 | >100 | 67.3 | >100 | >100 | >100 |
| 8 | >100 | >100 | >100 | >100 | >100 | >100 |
| 9 | >100 | >100 | >100 | >100 | >100 | >100 |
SW480 (human primary colon cancer), SW620 (human metastatic colon cancer), MDA-MB-231 (human breast adenocarcinoma), A-549 (human lung carcinoma), LN-229 (human glioblastoma)
Table 2: Cytotoxic Activity (IC50, µM) of Dipyridothiazine Dimers with a Lutidine Linker [3]
| Compound | MCF-7 | SW480 |
| 6a-9a | 0.1 - 11 | 4.5 - 25.9 |
MCF-7 (human breast cancer)
The data clearly illustrates the superior anticancer activity of the lutidine-linked dimers (6a-9a) compared to the m-xylene-linked dimers (6-9), which were largely inactive at the tested concentrations.[3]
Experimental Protocols
Synthesis of Dipyridothiazine Dimers with an m-Xylene Linker[3]
A general procedure for the synthesis of the m-xylene linked dimers is as follows:
-
To a solution of the appropriate diazaphenothiazine (1 mmol) in dry dimethylformamide (DMF, 10 mL), sodium hydride (NaH, 1.2 mmol of a 60% dispersion in mineral oil, washed with hexane) is added.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
α,α′-dichloro-m-xylene (0.5 mmol) is then added to the mixture.
-
Stirring is continued for an additional 24 hours at room temperature.
-
The mixture is then poured into water (15 mL) and extracted with chloroform (3 x 10 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate (Na2SO4).
-
The crude product is purified by column chromatography on aluminum oxide using a chloroform-ethanol (10:1 v/v) mixture as the eluent.
Cytotoxicity Evaluation by MTT Assay[1]
The in vitro cytotoxicity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cell lines (SW480, SW620, MDA-MB-231, A-549, LN-229) and the normal HaCaT cell line were seeded in 96-well plates at a density of 1 x 10^4 cells per well. The cells were allowed to adhere for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: After 24 hours, the culture medium was replaced with fresh medium containing various concentrations of the test compounds (ranging from 10 to 100 µM). The cells were then incubated for another 72 hours under the same conditions.
-
MTT Incubation: Following the treatment period, the medium was removed, and 100 µL of MTT solution (0.5 mg/mL in phosphate-buffered saline) was added to each well. The plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The MTT solution was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The IC50 values were calculated from the dose-response curves using appropriate software.
Visualizing the Science
To better understand the concepts discussed, the following diagrams illustrate the key processes and relationships.
Caption: Experimental workflow for the synthesis and cytotoxic evaluation of dipyridothiazine dimers.
Caption: Proposed signaling pathway for dipyridothiazine-induced apoptosis via HDAC inhibition.
Caption: Structure-activity relationship of dipyridothiazine dimers.
Mechanistic Insights: The Role of the Linker
The significant difference in biological activity between the lutidine- and m-xylene-linked dimers is believed to stem from their interaction with the molecular target, histone deacetylase (HDAC).[1][4] Molecular docking studies have suggested that these two series of compounds bind to different sites on the HDAC enzyme.[4] The lutidine moiety appears to facilitate a more favorable binding conformation, leading to potent inhibition of the enzyme and subsequent induction of apoptosis in cancer cells.[1] In contrast, the m-xylene linker results in a binding mode that is less effective at inhibiting HDAC, thus explaining the observed low cytotoxicity.[4]
Conclusion
The comparative analysis of dipyridothiazine dimers with m-xylene and lutidine moieties underscores the critical role that the linker plays in determining the anticancer activity of these compounds. The lutidine-linked dimers have emerged as a promising class of potential anticancer agents, warranting further investigation. Conversely, the inactivity of the m-xylene analogues provides valuable insight into the structural requirements for effective HDAC inhibition by this class of molecules. This guide provides a foundational understanding for researchers aiming to design and develop more potent and selective dipyridothiazine-based anticancer drugs.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for 4-Hydroxymethylthiazole
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of chemical reagents, such as 4-Hydroxymethylthiazole, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3)[1]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. |
| Hand Protection | Chemical-resistant, impervious gloves. |
| Skin and Body Protection | Lab coat or other protective clothing to prevent skin contact. |
| Respiratory Protection | Use only in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a full-face respirator. |
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation[1].
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to entrust it to an approved waste disposal plant, in accordance with all applicable national and local regulations[1][2]. Do not dispose of this chemical down the drain or in regular trash.
1. Waste Identification and Segregation:
-
Treat all waste containing this compound as hazardous waste. This includes the pure compound, solutions, and any contaminated materials such as gloves, weighing paper, and pipette tips.
-
Clearly label the waste container with the full chemical name: "Hazardous Waste: this compound". Do not use abbreviations or chemical formulas[3].
-
Keep this compound waste segregated from other waste streams to prevent potentially incompatible chemical reactions[3].
2. Container Management:
-
Use a sturdy, leak-proof container that is chemically compatible with this compound.
-
Keep the waste container tightly closed except when adding waste[3].
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials[1].
3. Spill and Contamination Procedures:
-
In the event of a spill, avoid dust formation and contact with skin and eyes[1].
-
For small spills, soak up the material with an inert absorbent material such as sand or silica gel[2][3].
-
Place the absorbent material into a suitable, closed container for disposal[2][3].
-
Take off any contaminated clothing immediately and wash it before reuse[1].
4. Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste[3].
-
Provide the waste disposal service with the Safety Data Sheet for this compound.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Hydroxymethylthiazole
For Immediate Reference: Key Safety and Handling Information for 4-Hydroxymethylthiazole
This guide provides essential, direct guidance for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against potential exposure to this compound. The following table summarizes the mandatory PPE for handling this compound.
| PPE Category | Recommended Equipment | Justification |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. | Protects against eye irritation or serious eye damage from splashes or dust.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Fire/flame resistant and impervious lab coat or clothing. | Prevents skin contact which can cause skin irritation.[1] Contaminated clothing should be removed and washed before reuse.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator is necessary. | May cause respiratory irritation.[1] Avoid breathing dust, fume, gas, mist, vapors, or spray.[1] |
Hazard Identification and First Aid
Signal Word: Warning
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
First Aid Procedures:
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety and environmental protection.
Handling and Storage
-
Handling: Handle in a well-ventilated place.[1] Avoid contact with skin and eyes, and avoid the formation of dust and aerosols.[1] Wash hands thoroughly after handling.[1]
-
Storage: Store in a cool, dry, and well-ventilated place.[1] Keep the container tightly closed and store it locked up.[1]
Spill and Accidental Release Measures
In the event of a spill, avoid dust formation and breathing vapors, mist, or gas.[1] Use personal protective equipment.[1] Evacuate personnel to a safe area.[1] Prevent further leakage or spillage if it is safe to do so.[1] Do not let the chemical enter drains.[1]
For containment and cleanup, collect the material and arrange for disposal.[1] Keep the chemical in suitable, closed containers for disposal.[1]
Disposal Plan
All waste materials, including the chemical itself, contaminated absorbents, and empty containers, must be treated as hazardous waste and disposed of in accordance with all applicable federal, state, and local regulations.
Waste Container Management:
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".
-
Condition: Use a designated, compatible, and leak-proof container that is in good condition.
-
Segregation: Keep this waste stream separate from other chemical wastes to prevent incompatible reactions.
-
Closure: Always keep the waste container securely closed, except when adding waste.
Disposal Procedure:
-
Collection: Collect all waste, including any material used for spill cleanup, in the designated hazardous waste container.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Documentation: Complete all necessary waste disposal forms as required by your institution.
Empty Container Disposal:
-
Triple-rinse the empty container with a suitable solvent.
-
Collect the rinsate as hazardous waste.
-
After thorough cleaning, the container may be disposed of as regular waste, but first, deface the original label.
Safe Handling Workflow
The following diagram outlines the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Logical workflow for safely handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
